1-Methoxy-2-propyl propanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-methoxypropan-2-yl propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-4-7(8)10-6(2)5-9-3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVZUKKPYKRVIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(C)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50888996 | |
| Record name | 2-Propanol, 1-methoxy-, 2-propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50888996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propanol, 1-methoxy-, 2-propanoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
148462-57-1 | |
| Record name | 2-Propanol, 1-methoxy-, 2-propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148462-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanol, 1-methoxy-, 2-propanoate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148462571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanol, 1-methoxy-, 2-propanoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propanol, 1-methoxy-, 2-propanoate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propanol, 1-methoxy-,2-propanoate | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Methoxy-2-Propyl Propanoate from Propylene Glycol Monomethyl Ether
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-methoxy-2-propyl propanoate, a versatile solvent with applications in coatings, inks, and cleaning formulations.[1] The primary synthesis route, the direct esterification of propylene glycol monomethyl ether (PGME) with propanoic acid, is discussed in detail. This document explores the underlying reaction mechanism, kinetic and thermodynamic considerations, and the critical role of catalysis. A detailed, field-proven experimental protocol is presented, alongside methodologies for product purification and characterization. This guide is intended for researchers, chemists, and professionals in drug development and chemical manufacturing who require a thorough understanding of this synthesis process.
Introduction: The Utility of this compound
This compound, also known as propylene glycol monomethyl ether propionate (PMP), is an organic ester characterized by its ether and ester functional groups.[1] This unique structure imparts excellent solvency for a wide range of polar and non-polar substances, making it a valuable component in various industrial applications.[1] It is frequently utilized as a solvent in the formulation of paints, inks, adhesives, and detergents.[2] The synthesis of this compound is primarily achieved through the esterification of propylene glycol monomethyl ether (also known as 1-methoxy-2-propanol) with propanoic acid.[1]
The Core Synthesis: Fischer Esterification
The synthesis of this compound from propylene glycol monomethyl ether and propanoic acid is a classic example of a Fischer esterification reaction. This acid-catalyzed nucleophilic acyl substitution is a reversible reaction, necessitating strategic considerations to drive the equilibrium towards the product side.
Reaction Mechanism
The reaction proceeds through a series of protonation and nucleophilic attack steps, as illustrated in the diagram below. The acid catalyst protonates the carbonyl oxygen of propanoic acid, enhancing its electrophilicity.[1] The hydroxyl group of propylene glycol monomethyl ether then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the final ester product.
Caption: Mechanism of Acid-Catalyzed Esterification.
Catalysis: Driving the Reaction Forward
The choice of catalyst is a critical parameter in the synthesis of this compound. Both homogeneous and heterogeneous acid catalysts are employed in industrial and laboratory settings.
-
Homogeneous Catalysts: Mineral acids such as sulfuric acid and organic acids like p-toluenesulfonic acid are effective homogeneous catalysts for this esterification.[1][2] While they offer high catalytic activity, their use necessitates a neutralization step during workup and can lead to corrosion and waste disposal challenges.[3][4]
-
Heterogeneous Catalysts: Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), offer significant advantages, including ease of separation from the reaction mixture, reusability, and reduced environmental impact.[3][5][6] These catalysts have demonstrated high efficacy in driving the esterification of propylene glycol ethers.[3][6]
Reaction Equilibrium and Kinetics
As an equilibrium-limited reaction, the synthesis of this compound is governed by Le Chatelier's principle. To achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by:
-
Using an excess of one reactant: Employing an excess of either propylene glycol monomethyl ether or propanoic acid can drive the reaction forward.[1] Molar ratios of propylene glycol monomethyl ether to propionic acid in the range of 0.6 to 3.0 have been reported.[2]
-
Removal of water: The continuous removal of water, a byproduct of the reaction, is a highly effective method to enhance product yield.[1] Azeotropic distillation with a suitable solvent is a common industrial practice.[2][7]
The reaction kinetics are influenced by temperature, catalyst loading, and reactant concentrations.[1][3] Industrial processes typically operate at elevated temperatures, generally above 80°C, to increase the reaction rate.[1][2]
Experimental Protocol: A Step-by-Step Guide
This section outlines a detailed laboratory-scale procedure for the synthesis of this compound.
Materials and Equipment
| Reagents | Equipment |
| Propylene glycol monomethyl ether (PGME) | Round-bottom flask (three-necked) |
| Propanoic acid | Reflux condenser with Dean-Stark trap |
| p-Toluenesulfonic acid monohydrate (catalyst) | Magnetic stirrer with heating mantle |
| Toluene (azeotropic agent) | Separatory funnel |
| Saturated sodium bicarbonate solution | Rotary evaporator |
| Anhydrous magnesium sulfate | Distillation apparatus |
| Gas chromatograph-mass spectrometer (GC-MS) |
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, combine propylene glycol monomethyl ether (1.0 mol), propanoic acid (1.2 mol), p-toluenesulfonic acid monohydrate (0.02 mol), and toluene (50 mL).
-
Reaction: Heat the mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected, typically 4-6 hours.
-
Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Wash further with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.[2]
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the absence of starting materials and byproducts.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl stretch.
Safety Considerations
-
Propylene glycol monomethyl ether: Flammable liquid and vapor. May cause respiratory irritation, drowsiness, or dizziness.[8]
-
Propanoic acid: Flammable liquid and vapor. Causes severe skin burns and eye damage.
-
p-Toluenesulfonic acid: Causes skin irritation and serious eye damage.
-
This compound: Flammable liquid and vapor.[9]
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11]
Conclusion
The synthesis of this compound via the Fischer esterification of propylene glycol monomethyl ether is a robust and well-established method. By carefully controlling reaction conditions, particularly through the use of an effective acid catalyst and the removal of water, high yields of the desired product can be achieved. The choice between homogeneous and heterogeneous catalysis will depend on the specific requirements of the application, balancing factors such as reaction rate, ease of purification, and environmental impact. This guide provides a solid foundation for the successful laboratory and potential scale-up synthesis of this important industrial solvent.
References
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- Buy 1-Methoxy-2-propyl propano
- Safety Data Sheet: 1-Methoxy-2-propyl acet
- This compound (cas 546-48-5) SDS/MSDS download - Guidechem. (URL: )
- Reaction Thermodynamic and Kinetics for Esterification of Propylene Glycol Monomethyl Ether and Acetic Acid over Ion-exchange Resin - ResearchG
- safety d
- Hydrolysis kinetics of propylene glycol monomethyl ether acetate in rats in vivo and in rat and human tissues in vitro - PubMed. (URL: )
- Reaction Thermodynamic and Kinetics for Esterification of Propylene Glycol Monomethyl Ether and Acetic Acid over Ion-exchange Resin - Preprints.org. (URL: )
- CN101337885B - Method for preparing 1-Methoxy-2-propyl acetate by continuous esterification reaction - Google P
- Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin - MDPI. (URL: )
- 2-Propanol, 1-methoxy-, 2-propanoate | C7H14O3 | CID 11008049 - PubChem. (URL: )
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- SAFETY D
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Physical and chemical properties of 1-Methoxy-2-propyl propanoate
An In-depth Technical Guide to 1-Methoxy-2-propyl propanoate
This guide provides a comprehensive technical overview of this compound, a versatile organic compound with significant applications in research and industry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis, reactivity, and safety considerations of this important solvent and chemical intermediate.
Identification and Molecular Structure
This compound is an organic compound classified as a propylene glycol ether ester. Its unique structure, containing both an ether and an ester functional group, imparts a valuable combination of properties, most notably its excellent solvency for a wide range of polar and non-polar substances.[1][2]
Nomenclature and Identifiers:
-
Synonyms : Propylene glycol methyl ether propionate (PMP), 1-Methoxy-2-propanol propanoate, 2-Propanol, 1-methoxy-, 2-propanoate.[3][5][6]
Caption: Molecular Structure of this compound.
Physicochemical Properties
The physical properties of this compound are summarized in the table below. These properties make it an effective solvent for a variety of industrial and research applications, particularly in coatings and inks.[6]
| Property | Value | Source(s) |
| Molecular Weight | 146.18 g/mol | [1][3] |
| Appearance | Colorless liquid | [1][6] |
| Odor | Sweet, characteristic ester-like | [1] |
| Boiling Point | ~178 °C | [4][5][6] |
| Density | ~0.947 g/cm³ | [4][5][6] |
| Flash Point | 56 °C (closed cup) | [7] |
| Solubility | Strong solubility for polar and non-polar substances | [1] |
Note on Physical Properties: There are some discrepancies in the reported literature for boiling and flash points. A boiling point of approximately 120°C has been reported, which is significantly lower than the more frequently cited value of ~178°C from multiple chemical suppliers.[1][4][5][6] Similarly, a flash point of 36°C has also been noted.[1] The values presented in the table are the most consistently reported in technical data sheets.
Chemical Reactivity and Stability
This compound is a relatively stable compound under standard conditions.[7] Its reactivity is primarily dictated by the ester functional group.
-
Hydrolysis : In the presence of water, particularly under acidic or basic catalysis, the ester can hydrolyze to yield 1-methoxy-2-propanol and propanoic acid. This reaction is a key consideration for storage and in applications where water may be present.[1]
-
Transesterification : The compound can undergo transesterification, reacting with other alcohols in the presence of a catalyst to exchange the alkoxy group, forming a new ester and 1-methoxy-2-propanol.[1]
-
Incompatibilities : It is incompatible with strong oxidizing agents, which can lead to vigorous reactions and increase the risk of fire or explosion. It should also be kept away from strong acids and bases, which can catalyze its decomposition.[7][8]
-
Hazardous Decomposition : Under fire conditions, hazardous decomposition products such as carbon monoxide and carbon dioxide can be formed.[7]
Caption: Hydrolysis of this compound.
Synthesis and Manufacturing
The most common and industrially significant method for producing this compound is through the direct esterification of 1-methoxy-2-propanol with propanoic acid.[1]
Causality of Experimental Design: This reaction is a reversible equilibrium process. To achieve high yields of the desired ester, the equilibrium must be shifted towards the products. This is typically accomplished by using an excess of one reactant (often the less expensive one) or, more commonly, by continuously removing water as it is formed during the reaction. An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used to increase the reaction rate by protonating the carbonyl oxygen of the propanoic acid, making it more susceptible to nucleophilic attack by the alcohol.[1]
Caption: General workflow for the synthesis of this compound.
Generalized Laboratory Protocol for Esterification
The following protocol outlines a representative procedure for the synthesis of this compound. Note: This is a generalized method and should be adapted and optimized with appropriate safety precautions for specific laboratory conditions.
-
Apparatus Setup : Assemble a round-bottom flask equipped with a magnetic stirrer, a heating mantle, and a Dean-Stark apparatus or similar setup for azeotropic removal of water, topped with a reflux condenser.
-
Charging Reactants : To the flask, add 1-methoxy-2-propanol and propanoic acid, typically in a molar ratio between 1:1 and 1:1.5. A non-polar solvent that forms an azeotrope with water (e.g., toluene) can be added to facilitate water removal.
-
Catalyst Addition : Slowly and with stirring, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, ~0.5-1% by weight of the reactants).
-
Reaction : Heat the mixture to reflux. Water will co-distill with the solvent and be collected in the Dean-Stark trap. Monitor the reaction progress by measuring the amount of water collected or by analytical techniques like GC. Continue reflux until no more water is produced, indicating the reaction is complete.
-
Workup : Cool the reaction mixture to room temperature. Carefully wash the organic mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine to remove residual salts.
-
Purification : Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and purify the crude product by fractional distillation under atmospheric or reduced pressure to obtain pure this compound.
Expected Spectroscopic Characteristics
While experimental spectra for this compound (CAS 148462-57-1) are not widely available in public databases, its structure allows for the prediction of key features that are invaluable for its identification by researchers.
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.
-
Propionyl Group : A triplet around δ 1.1 ppm (3H, -CH₂CH₃ ) and a quartet around δ 2.3 ppm (2H, -CH₂ CH₃).
-
Methoxy Group : A sharp singlet around δ 3.3 ppm (3H, -OCH₃ ).
-
Propyl Backbone : A doublet around δ 1.2 ppm (3H, -CH(CH₃ )-), a multiplet for the backbone methine proton (-O-CH (CH₃)-) around δ 5.0 ppm, and a multiplet for the backbone methylene protons (-CH₂-OCH₃) around δ 3.4-3.5 ppm.
-
-
¹³C NMR : The spectrum should display 7 unique carbon signals, corresponding to each carbon atom in the molecule.
-
Infrared (IR) Spectroscopy : The IR spectrum will be dominated by characteristic absorptions of the functional groups.
-
A strong, sharp peak for the ester carbonyl (C=O) stretch, expected around 1735-1745 cm⁻¹ .
-
Two distinct C-O stretching bands: one for the ester linkage (C-O-C) around 1150-1250 cm⁻¹ and one for the ether linkage (C-O-C) around 1080-1150 cm⁻¹ .
-
Multiple C-H stretching peaks from the alkyl groups in the region of 2850-3000 cm⁻¹ .
-
-
Mass Spectrometry (MS) : In electron ionization (EI) mass spectrometry, the molecular ion peak (m/z = 146) may be observed. Common fragmentation patterns would include the loss of the propionyloxy group or cleavage at the ether linkage, leading to characteristic fragment ions.
Applications in Research and Industry
The primary application of this compound is as an industrial solvent.[1] Its unique molecular structure, possessing both ether and ester functionalities, allows it to effectively dissolve a wide range of substances.
-
Coatings and Inks : It is widely used as a solvent for various polymers in high-grade coatings and inks, including acrylics, epoxies, polyesters, and nitrocellulose.[1][6] Its solvency and evaporation rate help to improve the quality and performance of these formulations.
-
Cleaning Agents : Its ability to dissolve both polar and non-polar soils makes it a suitable component in industrial and electronic cleaning formulations.[1]
-
Chemical Intermediate : It serves as a precursor in the synthesis of other chemical products.[1]
-
Polymer Synthesis : It can be used as a solvent during the synthesis of various polymers, helping to control viscosity and improve the performance of the resulting materials.[1]
Safety and Handling
This compound is a flammable liquid and requires appropriate handling procedures.
-
Hazards :
-
Physical : Flammable liquid and vapor. Vapors may form explosive mixtures with air.[7]
-
Health : May cause skin and eye irritation. Inhalation of high concentrations of vapor may irritate the respiratory tract.[7] GHS hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]
-
-
Safe Handling Procedures :
-
Use in a well-ventilated area or with local exhaust ventilation.
-
Keep away from heat, sparks, open flames, and other ignition sources.[7]
-
Use spark-proof tools and explosion-proof equipment.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing.
-
Store in a cool, dry, well-ventilated area in tightly closed containers, away from incompatible materials like strong oxidizing agents.[6]
-
References
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Conier Chem&Pharma Limited. (n.d.). Buy this compound. Retrieved January 14, 2026, from [Link]
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Safety Data Sheet. (2022, September 1). Propylene Glycol Monomethyl Ether Propionate. [Link]
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Somu Organo Chem. (n.d.). Propylene Glycol Mono Methyl Ether Propionate (PMP). Retrieved January 14, 2026, from [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-methoxypropane. Retrieved January 14, 2026, from [Link]
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NIST. (n.d.). 1-Methoxy-2-propyl acetate Phase change data. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Infrared spectra of 1-methoxy-2-propanone... Retrieved January 14, 2026, from [Link]
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AECOCHEM. (n.d.). Propylene Glycol Monomethyl Ether Propionate CAS 148462-57-1. Retrieved January 14, 2026, from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0030059). Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). CA2706463A1 - Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine.
-
Chemcasts. (n.d.). 2-Propanol, 1-methoxy-, 2-propanoate (CAS 148462-57-1) Properties. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-Methoxy-2-Propanol by catalytic reaction distillation. Retrieved January 14, 2026, from [Link]
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OSHA. (n.d.). 1-Methoxy-2-propanol (1M2P), ... Analytical Method. Retrieved January 14, 2026, from [Link]
-
NIST. (n.d.). 1-Methoxy-2-propyl acetate IR Spectrum. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). 2-Propanol, 1-methoxy-, 2-propanoate. Retrieved January 14, 2026, from [Link]
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NIST. (n.d.). 2-Propanol, 1-methoxy- Infrared Spectrum. Retrieved January 14, 2026, from [Link]
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A Technical Guide to the Spectroscopic Characterization of 1-Methoxy-2-propyl propanoate
This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 1-methoxy-2-propyl propanoate (CAS 148462-57-1). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) as applied to the structural elucidation of this important solvent and chemical intermediate. Given the limited availability of published experimental spectra for this specific compound, this guide will utilize predicted spectroscopic data to illustrate the principles of spectral interpretation and analytical methodology.
Introduction to this compound
This compound is an ester with the molecular formula C₇H₁₄O₃ and a molecular weight of 146.18 g/mol .[1] It is structurally composed of a 1-methoxy-2-propyl group esterified with propanoic acid. This compound finds applications as a solvent in various industrial processes. A thorough understanding of its spectroscopic signature is crucial for quality control, reaction monitoring, and impurity profiling.
Molecular Structure:
This guide will now proceed to detail the predicted spectroscopic data for this compound across three key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted ¹H NMR spectrum of this compound is summarized in the table below.
| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| a | 3.95 | Multiplet | 1H | -O-CH(CH₃)- |
| b | 3.40 | Singlet | 3H | -O-CH₃ |
| c | 3.35 | Doublet of doublets | 2H | -CH₂-O-CH₃ |
| d | 2.25 | Quartet | 2H | -C(=O)-CH₂-CH₃ |
| e | 1.15 | Doublet | 3H | -CH(CH₃)- |
| f | 1.05 | Triplet | 3H | -CH₂-CH₃ |
Interpretation of the Predicted ¹H NMR Spectrum:
-
Signal a (δ ~3.95, multiplet, 1H): This signal is assigned to the proton on the chiral carbon of the propyl group. It is shifted downfield due to the deshielding effect of the adjacent ester oxygen. The multiplet splitting pattern arises from coupling to the neighboring methyl and methylene protons.
-
Signal b (δ ~3.40, singlet, 3H): This sharp singlet corresponds to the three protons of the methoxy group. The absence of splitting indicates no adjacent protons.
-
Signal c (δ ~3.35, doublet of doublets, 2H): These two protons belong to the methylene group adjacent to the methoxy group. They are diastereotopic, meaning they are in slightly different chemical environments, and will couple with the proton on the chiral center.
-
Signal d (δ ~2.25, quartet, 2H): This signal is attributed to the methylene protons of the propanoate group. The quartet splitting is due to coupling with the adjacent methyl group (n+1 rule, 3+1=4).
-
Signal e (δ ~1.15, doublet, 3H): This doublet represents the three protons of the methyl group attached to the chiral center of the propyl group. The doublet splitting is a result of coupling to the single adjacent proton (n+1 rule, 1+1=2).
-
Signal f (δ ~1.05, triplet, 3H): This triplet is assigned to the terminal methyl group of the propanoate moiety. The triplet splitting is caused by coupling with the adjacent methylene group (n+1 rule, 2+1=3).
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum provides information about the different carbon environments in a molecule.
| Signal | Chemical Shift (δ, ppm) (Predicted) | Assignment |
| 1 | 174.0 | C=O (Ester carbonyl) |
| 2 | 75.5 | -O-CH(CH₃)- |
| 3 | 73.0 | -CH₂-O-CH₃ |
| 4 | 59.0 | -O-CH₃ |
| 5 | 27.5 | -C(=O)-CH₂-CH₃ |
| 6 | 16.5 | -CH(CH₃)- |
| 7 | 9.0 | -CH₂-CH₃ |
Interpretation of the Predicted ¹³C NMR Spectrum:
-
Signal 1 (δ ~174.0): This downfield signal is characteristic of a carbonyl carbon in an ester functional group.
-
Signal 2 (δ ~75.5): This signal corresponds to the chiral carbon of the propyl group, which is bonded to the ester oxygen.
-
Signal 3 (δ ~73.0): This signal is assigned to the methylene carbon adjacent to the methoxy group.
-
Signal 4 (δ ~59.0): This signal represents the carbon of the methoxy group.
-
Signal 5 (δ ~27.5): This upfield signal is attributed to the methylene carbon of the propanoate group.
-
Signal 6 (δ ~16.5): This signal corresponds to the methyl carbon attached to the chiral center.
-
Signal 7 (δ ~9.0): This upfield signal is assigned to the terminal methyl carbon of the propanoate group.
Experimental Protocol for NMR Spectroscopy
The following is a generalized protocol for acquiring NMR spectra of a liquid sample like this compound.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's autosampler or manually lower it into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a standard pulse sequence (e.g., a single 90° pulse).
-
Set the number of scans (typically 8 to 16 for a concentrated sample).
-
Set the relaxation delay (e.g., 1-2 seconds).
-
Acquire the free induction decay (FID).
-
-
¹³C NMR Acquisition:
-
Set the appropriate spectral width (e.g., 0 to 200 ppm).
-
Use a proton-decoupled pulse sequence.
-
Set a sufficient number of scans to achieve a good signal-to-noise ratio (this can range from hundreds to thousands of scans depending on the sample concentration and instrument sensitivity).
-
Set an appropriate relaxation delay.
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the functional groups present in the molecule.
Predicted IR Spectrum of this compound
The predicted key IR absorption bands for this compound are listed below.
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |
| 2970-2850 | Strong | C-H stretching (alkane) |
| 1740 | Strong | C=O stretching (ester) |
| 1250-1050 | Strong | C-O stretching (ester and ether) |
| 1460, 1380 | Medium | C-H bending (alkane) |
Interpretation of the Predicted IR Spectrum:
-
2970-2850 cm⁻¹ (Strong): This region will show strong absorption bands corresponding to the stretching vibrations of the various sp³ C-H bonds in the molecule.
-
1740 cm⁻¹ (Strong): A very prominent and sharp absorption band is expected in this region, which is highly characteristic of the C=O stretching vibration of an ester functional group.
-
1250-1050 cm⁻¹ (Strong): This region, often referred to as the "fingerprint region," will contain strong and complex absorption bands due to the C-O stretching vibrations of both the ester and the ether linkages.
-
1460, 1380 cm⁻¹ (Medium): These bands are attributed to the bending vibrations (scissoring and rocking) of the C-H bonds in the methyl and methylene groups.
Experimental Protocol for IR Spectroscopy
For a liquid sample such as this compound, the following protocol for Attenuated Total Reflectance (ATR) FT-IR is commonly used.
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small drop of this compound onto the center of the ATR crystal, ensuring it completely covers the crystal surface.
-
Acquire the sample spectrum.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes molecules and then separates and detects the ions based on their mass-to-charge ratio (m/z). This provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
Predicted Mass Spectrum of this compound
For this compound (MW = 146.18), the following key fragments are predicted in an electron ionization (EI) mass spectrum.
| m/z (Predicted) | Possible Fragment Structure |
| 146 | [C₇H₁₄O₃]⁺ (Molecular Ion) |
| 115 | [M - OCH₃]⁺ |
| 87 | [CH₃CH₂C(=O)O=CHCH₃]⁺ |
| 73 | [CH(CH₃)CH₂OCH₃]⁺ |
| 57 | [CH₃CH₂C=O]⁺ |
| 45 | [CH₂OCH₃]⁺ |
Interpretation of the Predicted Mass Spectrum:
-
m/z 146 (Molecular Ion): The peak corresponding to the intact molecule with one electron removed. Its intensity may be low due to the instability of the molecular ion.
-
m/z 115: Loss of a methoxy radical (•OCH₃) from the molecular ion.
-
m/z 87: This fragment likely arises from a McLafferty rearrangement, a common fragmentation pathway for esters.
-
m/z 73: Cleavage of the ester bond to give the 1-methoxy-2-propyl cation.
-
m/z 57: Alpha-cleavage next to the carbonyl group, resulting in the propionyl cation. This is often a prominent peak in the mass spectra of propanoate esters.
-
m/z 45: A common fragment for methyl ethers, resulting from cleavage of the C-C bond adjacent to the ether oxygen.
Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful combination where a gas chromatograph separates a mixture into its individual components before they are introduced into the mass spectrometer for analysis.
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
-
GC Method:
-
Set the injection port temperature (e.g., 250 °C).
-
Use a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
Program the oven temperature to start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.
-
Set the carrier gas (usually helium) flow rate.
-
-
MS Method:
-
Set the ion source temperature (e.g., 230 °C) and the quadrupole temperature (e.g., 150 °C).
-
Set the electron energy for EI to 70 eV.
-
Set the mass range to be scanned (e.g., m/z 40-400).
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The GC will separate the components, and as this compound elutes from the column, it will enter the mass spectrometer to be ionized, fragmented, and detected.
-
-
Data Analysis:
-
The software will generate a chromatogram showing the retention time of the compound and a mass spectrum for the corresponding peak.
-
The mass spectrum can be compared to spectral libraries for identification or analyzed manually to determine the fragmentation pattern.
-
Summary and Conclusion
This technical guide has provided a detailed, albeit predictive, spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a comprehensive roadmap for the structural characterization of this compound. The included experimental protocols provide a solid foundation for researchers to acquire high-quality spectroscopic data. It is the author's hope that this guide will serve as a valuable resource for scientists and professionals working with this and similar chemical entities, fostering a deeper understanding of the application of modern spectroscopic techniques in chemical analysis.
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: A generalized workflow for the spectroscopic analysis of a liquid sample.
Relationship between Structure and Spectroscopic Data
Caption: The relationship between the molecular structure and the information derived from different spectroscopic techniques.
References
-
ACD/Labs. (n.d.). NMR Predictors. Retrieved from [Link]
-
ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]
-
PubChem. (n.d.). 2-Propanol, 1-methoxy-, 2-propanoate. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.
-
University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]
-
Shimadzu. (n.d.). GCMS Standard Operating Procedure. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Solubility Characteristics of 1-Methoxy-2-propyl propanoate
Foreword
For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent system is a cornerstone of successful formulation, synthesis, and purification processes. 1-Methoxy-2-propyl propanoate, a glycol ether ester, presents a unique combination of properties that make it a compelling, low-toxicity solvent candidate. This guide provides a comprehensive exploration of its solubility characteristics, grounded in both theoretical principles and practical experimental methodology. Our objective is to equip the reader with the foundational knowledge to effectively utilize this versatile solvent in their work.
Physicochemical Profile of this compound
This compound is an organic compound classified as an ester derived from the reaction of 1-methoxy-2-propanol and propanoic acid.[1] Its molecular structure, featuring both ether and ester functional groups, is key to its solvency power.[1] This bifunctional nature allows it to dissolve a wide array of substances, from polar to non-polar, making it a versatile choice in many applications.[2][3]
Below is a summary of its key physicochemical properties. It is important to note that in commercial and industrial contexts, this compound is closely related to Propylene Glycol Methyl Ether Acetate (PGMEA), and some literature may use the terms interchangeably or provide data for the more common PGMEA.[2][4][5]
| Property | Value | Source |
| IUPAC Name | 1-methoxypropan-2-yl propanoate | [1] |
| CAS Number | 148462-57-1 | [1] |
| Molecular Formula | C7H14O3 | [1][6] |
| Molecular Weight | 146.18 g/mol | [1][7] |
| Appearance | Colorless liquid | [1] |
| Odor | Sweet, ester-like | [1] |
| Boiling Point | ~177.6 °C | [6] |
| Flash Point | ~56.8 °C | [6] |
| Density | ~0.9 g/cm³ | [6] |
The Theoretical Underpinnings of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex intermolecular forces at play. For this compound, its solubility in various organic solvents can be predicted by examining its molecular structure and the potential for intermolecular interactions.
The molecule possesses:
-
A non-polar hydrocarbon backbone: This contributes to its solubility in non-polar solvents through van der Waals forces.
-
An ether linkage (-O-): This introduces a polar region and the ability to act as a hydrogen bond acceptor.
-
An ester group (-COO-): This is a significant polar functional group that can also act as a hydrogen bond acceptor.
These features allow this compound to effectively interact with a range of solvent molecules, from non-polar hydrocarbons to polar aprotic and protic solvents.
Caption: Intermolecular forces governing the solubility of this compound.
Qualitative Solubility Profile
While quantitative solubility data for this compound is not extensively available in the public literature, a qualitative assessment can be made based on its chemical structure and data for the closely related PGMEA. It is reported to be miscible with many common organic solvents.
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Miscible | The hydroxyl group of alcohols can act as a hydrogen bond donor to the ether and ester oxygens of the solute. |
| Ketones | Acetone, Methyl Ethyl Ketone | Miscible | Similar polarity and dipole-dipole interactions. |
| Esters | Ethyl Acetate, Butyl Acetate | Miscible | "Like dissolves like" principle; similar functional groups and intermolecular forces. |
| Aromatic Hydrocarbons | Toluene, Xylene | Soluble to Miscible | The non-polar backbone of the solute interacts favorably with the aromatic ring. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Partially Soluble to Soluble | Solubility is driven by weaker van der Waals forces; may be limited depending on the alkane chain length. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble to Miscible | Dipole-dipole interactions facilitate solubility. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | Similar ether functional groups lead to good miscibility. |
| Water | Limited Solubility | While it has polar groups, the larger non-polar hydrocarbon portion of the molecule limits its solubility in water. Esters can act as hydrogen-bond acceptors but not donors, which also affects water solubility.[8] |
Standard Operating Procedure for Experimental Solubility Determination
To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The isothermal equilibrium method is a reliable and widely accepted technique.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Glass vials with airtight caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Gas chromatograph (GC) or other suitable analytical instrument
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Supersaturated Solutions: In a series of glass vials, add an excess amount of this compound to a known volume or mass of the organic solvent. The goal is to create a slurry where solid solute is in equilibrium with the saturated solution.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation is reached.
-
Sample Withdrawal and Filtration: After equilibration, stop the agitation and allow the excess solute to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation. Immediately filter the solution through a syringe filter into a clean, tared vial.
-
Quantification: Determine the mass of the filtered saturated solution. Then, quantify the concentration of this compound in the solution using a pre-calibrated analytical method, such as gas chromatography.
-
Calculation of Solubility: Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100g ) or mole fraction.
Caption: Workflow for the isothermal equilibrium method of solubility determination.
Influential Factors on Solubility
-
Temperature: The solubility of solids in liquids generally increases with temperature. For liquid-liquid systems like this compound in most organic solvents where miscibility is high, temperature may have a less dramatic effect but can still influence the solubility parameters.
-
Purity of Components: The presence of impurities in either the solute or the solvent can alter the intermolecular forces and, consequently, the measured solubility. Water is a common impurity that can significantly impact solubility in non-polar organic solvents.
Applications and Relevance
The excellent solvency of this compound for a wide range of materials makes it a valuable component in numerous formulations.[1] Drawing parallels from the well-documented uses of PGMEA, it is suitable as a solvent for:
-
Coatings and Inks: It can dissolve various polymers and resins, including polyesters, acrylics, epoxies, and nitrocellulose, making it an effective coalescing agent and flow improver.[3][4][9]
-
Cleaning Agents: Its ability to dissolve both polar and non-polar contaminants makes it useful in precision cleaning formulations for electronics and other sensitive components.[4]
-
Chemical Synthesis: It can serve as a reaction medium for organic synthesis, particularly when dissolving multiple reactants with different polarities is necessary.[1]
Safety and Handling
As with any organic solvent, proper safety precautions are essential. This compound is a flammable liquid.[7] Handling should be performed in a well-ventilated area, away from ignition sources. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the manufacturer.
References
- Understanding Propylene Glycol Methyl Ether Acetate (PGMEA): Properties, Applications, and Safety. Henan GP Chemicals Co.,Ltd.
- Buy 1-Methoxy-2-propyl propano
- Propylene glycol methyl ether (PGME)
- What are the uses of pgmea solvent in the chemical industry?. Echemi.
- Propylene Glycol,99.5% Purity Pma Solvent,Methoxy-2 Propyl Acetate Manufacturer in China. Made-in-China.com.
- Propylene Glycol Methyl Ether Acetate: Applications, Effects, and Altern
- 148462-57-1, 2-Propanol, 1-methoxy-, 2-propano
- 1-METHOXY-2-PROPANOL ACETATE.
- 2-Propanol, 1-methoxy-, 2-propano
- Ester Solubility and Prepar
- 1-Methoxy-2-propyl acet
Sources
- 1. Buy this compound | 148462-57-1 [smolecule.com]
- 2. echemi.com [echemi.com]
- 3. 1-Methoxy-2-propyl acetate | 108-65-6 [amp.chemicalbook.com]
- 4. Understanding Propylene Glycol Methyl Ether Acetate (PGMEA): Properties, Applications, and Safety - Blog [gpcchem.com]
- 5. shell.com [shell.com]
- 6. echemi.com [echemi.com]
- 7. 2-Propanol, 1-methoxy-, 2-propanoate | C7H14O3 | CID 11008049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Propylene Glycol,99.5% Purity Pma Solvent,Methoxy-2 Propyl Acetate Manufacturer in China [sdqh-chem.com]
Health and safety considerations for 1-Methoxy-2-propyl propanoate in a lab setting
An In-Depth Technical Guide to the Safe Laboratory Handling of 1-Methoxy-2-propyl propanoate
Section 1: Core Hazard Identification and Chemical Profile
Introduction to this compound
This compound (CAS No: 148462-57-1) is an organic compound classified as an ester, derived from 1-methoxy-2-propanol and propanoic acid.[1] It presents as a colorless liquid with a characteristic sweet, ester-like odor.[1] Its unique structure, incorporating both ether and ester functionalities, makes it a versatile solvent capable of dissolving a range of polar and non-polar substances.[1] This property makes it valuable in laboratory settings as a solvent for coatings, inks, and adhesives, as a cleaning agent, and as a chemical intermediate in the synthesis of polymers and other organic compounds.[1]
Given its utility, researchers and drug development professionals must possess a comprehensive understanding of its potential hazards to ensure safe handling and mitigate risks in the laboratory environment. This guide provides a technical framework for safety, grounded in the substance's physicochemical properties and established best practices.
Foundational Hazard Analysis
A thorough risk assessment begins with understanding the intrinsic hazards of a substance. For this compound, hazard information is consolidated from multiple sources under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. It is crucial to note that while data for this specific ester is available, a robust safety protocol also considers data from structurally similar and more extensively studied compounds, such as 1-Methoxy-2-propanol and 1-Methoxy-2-propyl acetate (PGMEA), to address any data gaps.
The primary hazards associated with this compound are summarized below.
| Hazard Class | GHS Category | Hazard Statement | Signal Word | Source(s) |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | Warning | [2] |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed | Danger | [3] |
| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled | Danger | [2] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Warning | [2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H336: May cause drowsiness or dizziness | Warning | [4][5][6] |
Note: The H331 (Toxic if inhaled) classification is reported in 12% of ECHA C&L notifications, while H336 (May cause drowsiness or dizziness) is associated with the parent alcohol, 1-methoxy-2-propanol. Due to the high potential severity, both inhalation hazards must be considered in a conservative risk assessment.
Section 2: Physicochemical Data and Risk Assessment Framework
Key Physicochemical Properties
The physical properties of a chemical are determinative of its behavior in a laboratory environment and are critical inputs for a risk assessment. For instance, a low flash point indicates a high risk of fire, while a vapor density greater than air suggests that vapors can accumulate in low-lying areas.
| Property | Value | Implication for Laboratory Safety | Source(s) |
| Molecular Formula | C₇H₁₄O₃ | - | [1] |
| Molecular Weight | 146.18 g/mol | Influences vapor density and diffusion. | [2] |
| Appearance | Colorless liquid | - | [1] |
| Boiling Point | ~120 °C (248 °F) | Indicates volatility and potential for vapor generation. | [1][7] |
| Flash Point | ~36 °C (97 °F) | Flammable. Can be ignited under ambient conditions. Requires stringent control of ignition sources. | [1][7] |
| Vapor Density | >1 (Air = 1) | Vapors are heavier than air and can accumulate in low-lying areas, increasing fire and inhalation risk. | [7][8] |
| Solubility in Water | Limited to Soluble | Affects spill cleanup and firefighting procedures. | [1][7] |
The Risk Assessment Workflow
A self-validating safety protocol is not merely a list of rules but a dynamic process of risk assessment. This involves systematically identifying hazards, evaluating the risks associated with laboratory procedures, and implementing appropriate controls. This workflow should be documented for any new or significantly modified experiment involving this compound.
Caption: The continuous four-step laboratory risk assessment workflow.
Section 3: The Hierarchy of Controls: A Systematic Approach to Safety
The most effective safety strategies prioritize inherent safety measures over reliance on personal protective equipment. The hierarchy of controls is a fundamental concept in occupational safety that provides a framework for implementing the most robust and reliable risk-reduction measures.
Caption: The Hierarchy of Controls, prioritizing engineering and administrative solutions.
Engineering Controls
These are the primary line of defense, designed to remove the hazard at the source or isolate the worker from it.
-
Chemical Fume Hood: All work involving this compound, especially heating or aerosolizing, must be conducted in a properly functioning chemical fume hood to control flammable and toxic vapors.
-
Ventilation: The laboratory must have adequate general ventilation to prevent the accumulation of vapors.[9][10] Use explosion-proof ventilation where applicable.[9]
-
Emergency Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[9][10]
Administrative Controls
These are work policies and procedures that reduce exposure.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this chemical.
-
Training: All personnel must be trained on the specific hazards, handling procedures, and emergency response for this compound.
-
Restricted Access: Designate specific areas for storage and use, limiting access to authorized personnel only.
-
Labeling: Ensure all containers are clearly labeled with the chemical identity and appropriate GHS hazard pictograms.
Section 4: Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[9] A face shield should be worn in addition to goggles when there is a significant risk of splashes.[9]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves.[9][11] Nitrile gloves may provide adequate protection for incidental contact, but for prolonged contact or immersion, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always inspect gloves for tears or degradation before use and remove them using the proper technique to avoid skin contact.[11]
-
Lab Coat: A flame-retardant lab coat is recommended. Ensure clothing is appropriate to prevent skin contact.[12]
-
-
Respiratory Protection: Respiratory protection is typically not required when working within a certified chemical fume hood. If engineering controls are insufficient to maintain exposure below occupational limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[13]
Section 5: Standard Operating Procedures (SOPs)
General Handling and Storage Protocol
-
Pre-Handling:
-
Handling:
-
Conduct all transfers and manipulations inside a chemical fume hood.
-
Use non-sparking tools and explosion-proof equipment for all operations.[10][14]
-
When transferring between metal containers, ensure they are grounded and bonded to prevent static discharge.[10][14][15]
-
Avoid inhalation of vapors and direct contact with skin and eyes.[16]
-
-
Storage:
-
Store in a tightly closed, properly labeled container.[4][9]
-
Keep in a cool, dry, well-ventilated area designated for flammable liquids.[9][10]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][6][17]
-
Do not store in direct sunlight or areas where the fire hazard may be acute.[9][17]
-
Waste Disposal
-
Collection: Collect waste this compound and contaminated materials in a designated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal: Dispose of chemical waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[13] Do not pour down the drain.[13][18]
Section 6: Emergency Procedures
Spill Response
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Increase ventilation to the area, if safe to do so.
-
Control Ignition Sources: Remove all sources of ignition.
-
Containment (for small spills):
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Use non-sparking tools.[10]
-
Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.[9][10] Do not use combustible materials like sawdust.[17]
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
-
Large Spills: For large spills, evacuate the area, alert emergency personnel, and contact your institution's EHS office immediately.
First Aid Measures
Immediate and appropriate first aid is critical. Always show the Safety Data Sheet (SDS) to attending medical personnel.[3]
| Exposure Route | First Aid Protocol | Source(s) |
| Inhalation | Remove the victim to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention. | [9][10][17] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. | [9][10][17] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [9][10][17] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately. | [3][9][10] |
Firefighting
-
Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[6][13] A water spray can be used to cool fire-exposed containers but may be ineffective at extinguishing the fire itself.[17]
-
Hazards: The substance is flammable.[2] Vapors are heavier than air and may travel a considerable distance to a source of ignition and flash back.[17] Containers may explode when heated.[6] Hazardous decomposition products like carbon monoxide and carbon dioxide may be formed.[6][17]
-
Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[13]
References
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Premier Pump Services Australia. 1-Methoxy-2-propanol Safety Data Sheet. [Link]
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Penta chemicals. (2023, August 4). 1-methoxy-2-propanol - SAFETY DATA SHEET. [Link]
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Cole-Parmer. Material Safety Data Sheet - 1-Methoxy-2-propanol, 98%. [Link]
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Mallinckrodt Baker, Inc. 1-METHOXY-2-PROPANOL MSDS. [Link]
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PubChem. 2-Propanol, 1-methoxy-, 2-propanoate. [Link]
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Carl ROTH. Safety Data Sheet: 1-Methoxy-2-propyl acetate. [Link]
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Regulations.gov. (2017, October 20). SAFETY DATA SHEET. [Link]
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Sdfine. 1-METHOXY-2-PROPANOL GHS Safety Data Sheet. [Link]
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PubChem. 1-Methoxy-2-propanol. [Link]
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Ataman Kimya. 1-METHOXY-2-PROPANOL ACETATE. [Link]
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Cheméo. Chemical Properties of 1-Methoxy-2-propyl acetate (CAS 108-65-6). [Link]
-
Occupational Safety and Health Administration (OSHA). (2022, September 21). 1-METHOXY-2-PROPYL ACETATE. [Link]
-
Carl ROTH. (2022, June 20). Safety Data Sheet: 1-Methoxy-2-propanol. [Link]
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Fisher Scientific. SAFETY DATA SHEET - (S)-(+)-1-Methoxy-2-propanol. [Link]
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Occupational Safety and Health Administration (OSHA). (2022, September 22). 1-METHOXY-2-PROPANOL. [Link]
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Carl ROTH. Safety data sheet 1-Methoxy-2-propanol. [Link]
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A Technical Guide to the Thermal Stability and Decomposition of 1-Methoxy-2-propyl propanoate
Abstract
1-Methoxy-2-propyl propanoate, a key solvent in high-performance coatings, inks, and polymer synthesis, possesses a unique combination of ether and ester functionalities that govern its solubility and performance characteristics.[1] Understanding its thermal stability is paramount for ensuring process safety, product quality, and storage integrity, particularly in drug development and manufacturing where thermal stress is common. This guide provides a comprehensive technical overview of the thermal behavior of this compound. We will explore detailed experimental methodologies for characterizing its decomposition, analyze the kinetic and mechanistic pathways of its breakdown, and discuss the practical implications for researchers, scientists, and drug development professionals.
Introduction to this compound (PGMP)
This compound, also known as propylene glycol methyl ether propionate (PGMP), is a colorless liquid with a mild, sweet odor.[1] Its utility as a solvent is widespread, valued for its ability to dissolve a variety of polymers and resins effectively.[1][2] In pharmaceutical applications, solvents like PGMP can be critical in formulation, synthesis, and purification processes. However, the application of heat during manufacturing, drying, or long-term storage can potentially lead to thermal decomposition.
The degradation of this compound can result in the formation of volatile byproducts and non-volatile residues that may alter the physicochemical properties of a formulation, impact its efficacy, or introduce impurities. Therefore, a thorough understanding of its thermal decomposition profile is not merely an academic exercise but a critical component of risk assessment and quality control in industrial applications.
This guide aims to provide an in-depth analysis of:
-
Standard methodologies for assessing thermal stability.
-
The characteristic decomposition temperatures and kinetics.
-
The primary decomposition products and the underlying chemical mechanisms.
-
Practical considerations for handling and storage to mitigate thermal degradation.
Physicochemical Properties
A baseline understanding of the physical properties of this compound is essential before analyzing its thermal behavior. These properties influence its handling, storage, and behavior under thermal stress.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₃ | [3] |
| Molecular Weight | 146.18 g/mol | [3][4] |
| Appearance | Clear, colorless liquid | [3] |
| Boiling Point | 178°C | [3] |
| Flash Point | 56.8°C | [3] |
| Density | 0.947 g/cm³ | [3] |
| Vapor Pressure | 1.03 mmHg at 25°C | [3] |
These properties, particularly the boiling and flash points, indicate that while the compound is stable at room temperature, it is a combustible liquid requiring precautions against ignition sources, especially when heated.[5][6]
Methodologies for Thermal Analysis
To comprehensively characterize the thermal stability of a compound like this compound, a multi-faceted analytical approach is required. This typically involves a combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis (EGA).
Overall Experimental Workflow
The logical flow of investigation follows a path from detecting thermal events to identifying the products of those events, which in turn allows for the elucidation of the decomposition mechanism.
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An In-depth Technical Guide to 1-methoxypropan-2-yl propanoate (CAS 148462-57-1)
Introduction: A Modern Solvent with a Benign Profile
1-methoxypropan-2-yl propanoate, registered under CAS number 148462-57-1, is an organic ester that has garnered significant attention as a high-performance, environmentally conscious solvent.[1][2] Also known by trade names such as Propylene Glycol Monomethyl Ether Propionate (PGMEP), this compound is characterized by its unique molecular structure, which incorporates both ether and ester functionalities. This duality imparts a versatile solvency for a wide range of polar and non-polar substances, positioning it as a favorable substitute for more traditional and potentially hazardous solvents like ethylene glycol ethyl ether acetate.[1] Its primary applications are found in the formulation of high-grade coatings, inks, adhesives, and cleaners, where its low toxicity and excellent film-forming properties are highly valued.[2][3] This guide provides a comprehensive overview of its physicochemical properties, synthesis, analytical characterization, and safety profile, intended for researchers, chemists, and professionals in drug development and chemical manufacturing.
Physicochemical Data
The fundamental physical and chemical properties of 1-methoxypropan-2-yl propanoate are summarized in the table below. These characteristics are crucial for its application as a solvent, influencing its evaporation rate, viscosity, and compatibility with various resin systems.
| Property | Value | Source(s) |
| CAS Number | 148462-57-1 | [3] |
| IUPAC Name | 1-methoxypropan-2-yl propanoate | [4] |
| Synonyms | Propylene glycol monomethyl ether propionate (PGMEP), 1-Methoxy-2-propyl propanoate | [5][6] |
| Molecular Formula | C₇H₁₄O₃ | [4][5] |
| Molecular Weight | 146.18 g/mol | [4][6] |
| Appearance | Colorless, clear liquid | [2] |
| Boiling Point | 160.5 °C to 178 °C | [1][7][8] |
| Density | Approximately 0.947 g/cm³ | [1][8] |
| Melting Point | -54.94 °C | [7] |
| Flash Point | Approximately 56.8 °C | [9] |
| Solubility | Miscible with many organic solvents; moderate water solubility | [2][10] |
Synthesis and Mechanism
The principal route for the industrial production of 1-methoxypropan-2-yl propanoate is the Fischer esterification of 1-methoxy-2-propanol (also known as propylene glycol monomethyl ether or PGM) with propionic acid.[4][7] This reaction is typically catalyzed by a strong acid and driven to completion by the removal of water, which is a byproduct of the reaction.
Reaction Pathway
The synthesis follows a well-established acid-catalyzed esterification mechanism. The process begins with the protonation of the carbonyl oxygen of propionic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The hydroxyl group of 1-methoxy-2-propanol then acts as a nucleophile, attacking the activated carbonyl carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the final ester product, 1-methoxypropan-2-yl propanoate.
Caption: Fischer esterification of 1-methoxy-2-propanol and propionic acid.
Experimental Protocol: Batch Synthesis
The following protocol is adapted from the process described in U.S. Patent US5239111A.[7] This self-validating system ensures high purity through a double rectification process.
Materials:
-
1-methoxy-2-propanol (PGM)
-
Propionic acid
-
p-Toluenesulfonic acid (catalyst)
-
Xylene (azeotropic agent)
-
3-liter reactor equipped with a reflux condenser and a Dean-Stark trap
-
Distillation apparatus
Procedure:
-
Charging the Reactor: Introduce 1172 mL of 1-methoxy-2-propanol and 746 mL of propionic acid into the 3-liter reactor.
-
Addition of Catalyst and Azeotrope: Add 10 grams of p-toluenesulfonic acid and 200 mL of xylene to the reaction mixture. The xylene serves as an azeotropic agent to facilitate the removal of water.
-
Reaction: Heat the mixture to its reflux temperature of approximately 142 °C. Maintain the reaction for 5 hours. During this period, water will be continuously removed from the reaction mixture via azeotropic distillation with xylene and collected in the Dean-Stark trap.
-
In-Process Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to determine the concentration of reactants and products.
-
Purification: Upon completion of the reaction, the crude product is subjected to a double rectification (distillation) process.
-
Primary Rectification: This step is designed to remove the azeotropic agent (xylene), unreacted propionic acid, and residual water.
-
Secondary Rectification: The second distillation separates the desired 1-methoxypropan-2-yl propanoate from the unreacted 1-methoxy-2-propanol, yielding a final product with a purity exceeding 99.9%.[7]
-
Caption: Workflow for the synthesis and purification of 1-methoxypropan-2-yl propanoate.
Analytical Characterization
To ensure the identity, purity, and quality of 1-methoxypropan-2-yl propanoate, a combination of analytical techniques is employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary technique for assessing the purity of 1-methoxypropan-2-yl propanoate and quantifying any residual starting materials or byproducts. While a specific method for this exact compound is not detailed in the available literature, established methods for related glycol ethers, such as OSHA Method 99 for 1-methoxy-2-propyl acetate, provide a reliable framework.[3]
Illustrative GC-MS Parameters:
-
Column: A capillary column with a polar stationary phase, such as a DB-WAX or a cyanopropylphenyl-based column (e.g., Rxi®-1301Sil MS), is suitable for separating glycol ethers and their esters.[11][12]
-
Injector: Split injection is typically used with an injector temperature of around 230 °C.[12]
-
Oven Program: A temperature gradient is employed, for example, starting at 100 °C, holding for 1 minute, then ramping up to 240 °C.[12]
-
Carrier Gas: Helium at a constant flow rate is commonly used.[12]
-
Detector: A mass spectrometer operating in electron ionization (EI) mode. The mass spectrum of 1-methoxypropan-2-yl propanoate would be expected to show characteristic fragments resulting from the cleavage of the ester and ether linkages. The patent US5239111A indicates a mass spectrogram was obtained for product characterization.[7]
Spectroscopic Analysis
Spectroscopic methods are essential for confirming the chemical structure of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. Although a published spectrum for 1-methoxypropan-2-yl propanoate was not found, the expected chemical shifts can be predicted based on the structure and comparison with similar molecules like 1-methoxy-2-propanol and other propionate esters. The patent US5239111A confirms the use of ¹H NMR for structural determination.[7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of 1-methoxypropan-2-yl propanoate would exhibit a strong characteristic absorption band for the ester carbonyl group (C=O) typically in the region of 1735-1750 cm⁻¹, as well as C-O stretching vibrations for the ether and ester linkages.
Toxicology and Environmental Fate
A comprehensive understanding of the toxicological profile and environmental impact is critical for the responsible use of any chemical.
Toxicological Profile
Direct and extensive toxicological data for 1-methoxypropan-2-yl propanoate is limited in publicly accessible literature. However, a reliable assessment can be inferred from its precursor, 1-methoxy-2-propanol (PGME). The U.S. Environmental Protection Agency (EPA) has characterized PGME as having low acute toxicity via oral, dermal, and inhalation routes.[8] Studies in laboratory animals have not shown evidence of developmental toxicity, mutagenicity, or carcinogenicity for PGME.[8] Given that 1-methoxypropan-2-yl propanoate is the ester of PGME and propionic acid (a naturally occurring fatty acid), it is reasonably expected to have a similarly low toxicity profile. The ester linkage is likely to be hydrolyzed in biological systems, yielding PGME and propionic acid.
Environmental Fate and Biodegradability
1-methoxypropan-2-yl propanoate is considered a "green" or environmentally friendly solvent.[1][2] This is largely due to its expected biodegradability. Studies on related propylene glycol ethers have shown that they are readily biodegradable.[13] The degradation process in the environment is anticipated to occur through hydrolysis of the ester bond to form 1-methoxy-2-propanol and propionic acid, both of which are known to be biodegradable.[8][14] In the atmosphere, it is expected to be degraded by photo-oxidation processes.
Conclusion
1-methoxypropan-2-yl propanoate (CAS 148462-57-1) is a versatile and valuable solvent with a favorable safety and environmental profile. Its synthesis via the esterification of 1-methoxy-2-propanol and propionic acid is a well-understood and scalable process. The combination of its excellent solvency for a broad range of materials and its low toxicity makes it an attractive choice for formulators in the coatings, inks, and electronics industries who are seeking to replace more hazardous traditional solvents. The analytical methods outlined in this guide provide a robust framework for ensuring the quality and purity of this important industrial chemical. As regulations on volatile organic compounds (VOCs) and hazardous air pollutants become more stringent, the demand for high-performance, green solvents like 1-methoxypropan-2-yl propanoate is expected to continue to grow.
References
- Chu, T. J., Chu, N. H., & Lee, P. F. (1993). Propylene glycol monomethyl ether propionate compound and the process for the preparation thereof. U.S. Patent No. 5,239,111. Washington, DC: U.S.
-
U.S. Environmental Protection Agency. (2006). Inert Reassessment -Propylene Glycol Monomethyl Ether (PGME). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 8). The Expanding Role of Propylene Glycol Methyl Ether Propionate in Modern Chemical Formulations. [Link]
-
ResearchGate. (n.d.). Synthesis of propylene glycol monomethyl ether acetate. [Link]
-
EC21, Inc. (n.d.). Strongly Soluble Solvent Propylene Glycol Monomethyl Ether Propionate PMP. [Link]
- Dynamic (Nanjing) Chemical Industry Co., Ltd. (2011). Method for preparing 1-Methoxy-2-propyl acetate by continuous esterification reaction.
-
Restek Corporation. (n.d.). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column. [Link]
-
LyondellBasell. (n.d.). Propylene Glycol Ethers. [Link]
-
ResearchGate. (2025, August 10). Degradation of Gas-Phase Propylene Glycol Monomethyl Ether Acetate by Ultraviolet/Ozone Process: A Kinetic Study. [Link]
-
National Institutes of Health. (n.d.). Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and Aerosols of E-Cigarette, or Vaping, Products. [Link]
-
PubMed. (2013). Natural and enhanced biodegradation of propylene glycol in airport soil. [Link]
-
MDPI. (n.d.). Synthesis of Propylene Glycol Methyl Ether Acetate: Reaction Kinetics and Process Simulation Using Heterogeneous Catalyst. [Link]
-
ResearchGate. (n.d.). Synthesis of 1-Methoxy-2-Propanol by catalytic reaction distillation. [Link]
-
NIST. (n.d.). 1-Methoxy-2-propyl acetate. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Infrared spectra of 1-methoxy-2-propanone (1-M-2-PONE),.... [Link]
-
Centers for Disease Control and Prevention. (2003). GLYCOL ETHERS 2554. [Link]
-
Defense Technical Information Center. (n.d.). Biodegradation of Propylene Glycol-Based MIL-A-8243D Aircraft Deicer. [Link]
-
Somu Organo Chem Pvt. Ltd. (n.d.). Propylene Glycol monomethyl ether propionate. [Link]
-
Asia Pacific Petrochemical Co., Ltd. (n.d.). Propylene Glycol Monomethyl Ether (PM). [Link]
-
Patsnap. (n.d.). Method for synthesizing methoxyacetone by 1-methoxy-2-propanol gas phase oxidation dehydrogenation. [Link]
-
Assay Depot. (n.d.). 1-Methoxy-2-propanol (1M2P), 2-methoxy-1-propanol (2M1P), 1-methoxy-2-propyl acetate (1M2PA), and 2-methoxy-1-propyl acetate (2M1PA) - Analytical Method. [Link]
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Methodological & Application
Application Notes & Protocols: 1-Methoxy-2-propyl Propanoate as a High-Performance Solvent for Acrylic Resins
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the application of 1-methoxy-2-propyl propanoate as a solvent for acrylic resins. It details the unique physicochemical properties of this ether-ester solvent, explores the rationale behind its selection, and provides detailed, field-tested protocols for resin dissolution, viscosity management, and film casting.
Introduction: Understanding this compound
This compound is a colorless liquid with a characteristic sweet, ester-like odor.[1] It is an organic compound classified as a propylene glycol ether ester.[1] Its molecular structure, containing both an ether and an ester functional group, imparts a unique combination of properties that make it an excellent solvent for a wide range of polymers, including acrylics, epoxies, polyesters, and polyurethanes.[1][2][3] This dual functionality allows it to dissolve both polar and non-polar substances, a trait that is highly desirable in complex formulations like high-grade coatings and inks.[1][2][3]
The synthesis of this compound is primarily achieved through the esterification of 1-methoxy-2-propanol with propionic acid.[1] This process yields a high-performance, low-toxicity industrial solvent that serves as a critical component in improving the quality and performance of coatings and inks.[1][3]
Physicochemical Properties
The performance of a solvent is dictated by its physical and chemical properties. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₄O₃ | [1] |
| CAS Number | 148462-57-1 | [1] |
| Synonyms | Propylene glycol methyl ether propionate | [4] |
| Appearance | Colorless liquid | [1] |
| Odor | Characteristic sweet odor | [1] |
| Boiling Point | ~120 °C (248 °F) | [1] |
| Flash Point | ~36 °C (97 °F) | [1] |
| Density | Less dense than water | [1] |
Application in Acrylic Resin Formulations
The selection of an appropriate solvent is critical in determining the application properties and final performance of an acrylic resin-based system. This compound offers several advantages in this context.
Mechanism of Solvency and Performance Advantages
The efficacy of this compound stems from its molecular structure. The ether linkage provides solvency for non-polar components, while the ester group contributes to its ability to dissolve polar polymers like acrylic resins. This amphiphilic nature allows for excellent compatibility and the formation of stable, homogeneous solutions.
Key Advantages:
-
Excellent Solvency: It is a strong solvent for a wide variety of acrylic resins, ensuring complete dissolution and preventing gelation or precipitation.[1][2]
-
Optimized Evaporation Rate: Its moderate evaporation rate is comparable to that of Ethylene Glycol Monoethyl Ether Acetate (EGMEA) in acrylic-epoxy baking enamels, allowing for good flow and leveling during film formation without being so slow as to unduly prolong drying times.[4]
-
Improved Film Quality: The use of this compound can lead to coatings with superior gloss, adhesion, and overall appearance.[1]
-
Viscosity Control: It effectively reduces the viscosity of acrylic resin solutions, which is crucial for achieving the desired rheology for application methods such as spraying, brushing, or dip coating.[5]
Core Applications
Due to its favorable properties, this compound is widely used in:
-
High-Grade Coatings: Automotive topcoats, industrial maintenance coatings, and wood lacquers where film aesthetics and durability are paramount.[1]
-
Printing Inks: Serves as a high-performance solvent in formulations for various printing processes.[1]
-
Adhesives and Cleaning Agents: Its ability to dissolve a broad range of substances makes it suitable for use in specialized adhesive formulations and as a component in industrial cleaning agents.[1]
Experimental Protocols
The following protocols provide step-by-step methodologies for the effective use of this compound in a laboratory setting.
Protocol 1: Dissolution of Solid Acrylic Resin
This protocol describes the preparation of an acrylic resin solution. The objective is to achieve a clear, homogeneous solution of a specified solid content.
Materials & Equipment:
-
Solid acrylic resin (beads or flakes)
-
This compound
-
Laboratory balance (±0.01 g)
-
Glass beaker or wide-mouthed screw-cap bottle
-
Magnetic stirrer and stir bar or mechanical agitator
-
Convection oven
-
Aluminum weighing dishes
Procedure:
-
Determine Target Solids Content: Decide on the desired weight percentage of resin in the final solution (e.g., 50% w/w).
-
Weigh Components:
-
Tare a clean, dry beaker.
-
Weigh the required amount of this compound into the beaker.
-
Add the corresponding amount of solid acrylic resin to the solvent.
-
-
Dissolution:
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Begin agitation at a moderate speed to create a vortex without splashing. Gentle warming (e.g., to 40-50°C in a water bath) can accelerate dissolution, but ensure the temperature remains well below the solvent's flash point.
-
Continue stirring until all resin is completely dissolved and the solution is visually clear and homogeneous. This may take several hours depending on the resin's molecular weight and particle size.
-
-
Verification of Non-Volatile Mass (NVM):
-
Pre-weigh a clean, dry aluminum dish.
-
Add approximately 2-3 g of the prepared resin solution to the dish and record the exact weight.
-
Place the dish in a convection oven at 110°C for 60 minutes.
-
Remove the dish, place it in a desiccator to cool to room temperature, and re-weigh.
-
Calculate the NVM using the formula: NVM (%) = (Weight of dry resin / Initial weight of solution) x 100
-
Adjust the solution by adding more resin or solvent if the NVM deviates significantly from the target.
-
Caption: Workflow for acrylic resin dissolution and NVM verification.
Protocol 2: Viscosity Measurement
This protocol details the measurement of the dynamic viscosity of the prepared acrylic resin solution using a rotational viscometer, adhering to principles outlined in ASTM D1725.[6]
Materials & Equipment:
-
Prepared acrylic resin solution
-
Rotational viscometer (e.g., Brookfield DV-II+) with appropriate spindle set[7]
-
Temperature-controlled water bath or viscometer thermostat[8]
-
Beaker or viscosity measurement cell
Procedure:
-
Temperature Equilibration:
-
Set the water bath or thermostat to the desired measurement temperature (e.g., 25.0 ± 0.1 °C). Accurate temperature control is critical as viscosity is highly temperature-dependent.[8][9]
-
Place an aliquot of the resin solution in the measurement cell and allow it to equilibrate for at least 30 minutes.
-
-
Viscometer Setup:
-
Select an appropriate spindle and rotational speed (RPM). The goal is to achieve a torque reading between 20% and 80% of the instrument's full scale for optimal accuracy. This may require some initial range-finding.
-
Attach the spindle to the viscometer and lower it into the solution until it reaches the immersion mark on the spindle shaft.
-
-
Measurement:
-
Turn on the viscometer motor.
-
Allow the reading to stabilize. This may take 30-60 seconds.
-
Record the viscosity (typically in centipoise, cP, or milliPascal-seconds, mPa·s), the spindle number, the rotational speed, and the temperature.
-
-
Data Reporting: Always report the viscosity value along with the measurement temperature, as viscosity data is meaningless without it.
Caption: Standard procedure for rotational viscosity measurement.
Protocol 3: Film Casting and Evaluation
This protocol describes the application of the resin solution onto a substrate to form a uniform film for subsequent analysis.
Materials & Equipment:
-
Acrylic resin solution
-
Test panels or substrate (e.g., steel panels, glass)
-
Film applicator (e.g., drawdown rod, bird applicator) with a known gap size[7]
-
Drying/curing oven (if required)
Procedure:
-
Substrate Preparation: Ensure the substrate is clean, dry, and free of any contaminants.
-
Application:
-
Place the substrate on a flat, level surface.
-
Dispense a small amount of the resin solution in a line across the top edge of the substrate.
-
Place the drawdown rod behind the bead of the solution.
-
With firm, steady pressure, pull the applicator down the length of the substrate at a constant speed. This will deposit a wet film of uniform thickness.
-
-
Drying/Curing:
-
Allow the film to air-dry in a dust-free environment or bake in an oven according to the resin manufacturer's specifications. The solvent, this compound, will evaporate during this stage.
-
-
Initial Evaluation: Once dry, the film can be visually inspected for defects such as bubbles, craters, or haze. Further quantitative tests (e.g., film thickness, gloss, adhesion) can then be performed. The rheological properties of the resin solution directly impact the quality of the final cast film.[10]
Caption: Workflow for casting and evaluating an acrylic resin film.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate care.[1]
-
Ventilation: Always work in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors.[11]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[11] Use explosion-proof electrical equipment and take precautionary measures against static discharge.
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, nitrile gloves, and a lab coat.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][12]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Disclaimer: This guide is for informational purposes only. Always consult the Safety Data Sheet (SDS) for this compound provided by the manufacturer before use and follow all institutional safety protocols.
References
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Ataman Kimya. (n.d.). 1-METHOXY-2-PROPANOL ACETATE. Retrieved from [Link]
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Diakoumakos, C. D., et al. (n.d.). Synthesis of Acrylic Resins for High-Solids Coatings by Solution and Separation Polymerization. Journal of Coatings Technology. Retrieved from [Link]
-
ScienceLab.com. (n.d.). 1-METHOXY-2-PROPANOL. Retrieved from [Link]
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Saiper Chemicals. (n.d.). Methoxy Propanol / Propylene Glycol Methyl Ether / 1-Methoxy-2-Propanol. Retrieved from [Link]
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National Institutes of Health. (n.d.). 1-Methoxy-2-propanol. PubChem. Retrieved from [Link]
-
JCT Machinery. (2025, August 28). Complete Guide to Acrylic Emulsion Viscosity Control: Viscometer Testing Methods and Data Interpretation. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 1-Methoxy-2-propanol. Retrieved from [Link]
-
Patsnap Eureka. (2025, October 11). How to Improve Acrylic Resin Flow During Casting Processes. Retrieved from [Link]
- Google Patents. (n.d.). US6846961B2 - Preparation of 1-methoxy-2-propanol.
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Arnesen, E. (2024, April 11). Casting In Acrylic Resin For Beginners - Part 1 [Video]. YouTube. Retrieved from [Link]
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Binnion, J. (n.d.). A NEW METHOD FOR PREPARING 3D ACRYLIC PHOTOPOLYMER PATTERNS FOR INVESTMENT CASTING. London Assay Office. Retrieved from [Link]
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ResearchGate. (2019, September 8). Highly efficient synthesis of 1-methoxy-2-propanol using ionic liquid catalysts in a micro-tubular circulating reactor. Retrieved from [Link]
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CKN Knowledge in Practice Centre. (2021, April 28). Viscosity (resin) - A203. Retrieved from [Link]
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Wikipedia. (n.d.). Propylene glycol methyl ether acetate. Retrieved from [Link]
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Penta chemicals. (2023, August 4). 1-methoxy-2-propanol - SAFETY DATA SHEET. Retrieved from [Link]
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HMEL. (n.d.). TECHNICAL GUIDE TO Cast Film Process. Retrieved from [Link]
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Yu, H., et al. (2023, June 8). Synthesis of acrylic resin and methacrylic resin microspheres by suspension polymerization. Retrieved from [Link]
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Ookto. (n.d.). 1-Methoxy-2-Propanol (PM) for Acrylic Fiber Production for Industrial. Retrieved from [Link]
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ASTM International. (n.d.). ASTM D1725-04 - Standard Test Method for Viscosity of Resin Solutions. Retrieved from [Link]
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Scott, Z. (2019, August 13). Resin Casting Tutorial – How to Cast Resin [Video]. YouTube. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of acrylic resins for high-solids traffic marking paint by solution polymerization. Retrieved from [Link]
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Chemistry For Everyone. (2025, August 29). How Do You Measure The Viscosity Of Epoxy Resin? [Video]. YouTube. Retrieved from [Link]
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Application Notes and Protocols: The Strategic Use of 1-Methoxy-2-Propyl Propanoate in Advanced Ink Formulations
Introduction
1-Methoxy-2-propyl propanoate, a p-type glycol ether acetate, is a high-performance industrial solvent with a crucial role in the formulation of modern printing inks.[1][2] Its unique molecular structure, featuring both ether and ester functional groups, imparts a favorable combination of properties including excellent solvency for a wide range of resins, a moderate evaporation rate, and low toxicity.[1] These characteristics make it an invaluable tool for ink chemists and formulators seeking to optimize print quality, production efficiency, and regulatory compliance.
This document serves as a comprehensive guide for researchers, scientists, and formulation professionals on the effective utilization of this compound in various ink systems. We will delve into its fundamental physicochemical properties, explore the rationale behind its selection, and provide detailed protocols for its incorporation and performance evaluation.
Physicochemical Profile
A thorough understanding of the solvent's properties is foundational to its effective application. The key attributes of this compound are summarized below.
| Property | Typical Value | Significance in Ink Formulation |
| Synonyms | Propylene glycol monomethyl ether acetate (PGMEA), PM Acetate | Ensures correct material identification.[2] |
| CAS Number | 108-65-6 | Universal identifier for the substance.[1] |
| Molecular Formula | C₆H₁₂O₃ | Provides basic chemical information. |
| Molecular Weight | 132.16 g/mol | Influences evaporation rate and solvency. |
| Boiling Point | 146 °C (295 °F) | Indicates a moderate evaporation rate, suitable for various printing speeds.[2] |
| Flash Point | 42-45 °C (108-113 °F) | Classifies the material as a flammable liquid, dictating handling and storage procedures.[1][2] |
| Evaporation Rate | Moderate | Allows for controlled drying, preventing defects and improving ink flow.[3] |
| Solubility | Miscible with most organic solvents; slightly soluble in water. | Enables compatibility with a wide array of ink resins and other solvent blends. |
| Odor | Mild, ether-like | Contributes to a better working environment compared to more pungent solvents. |
The Causality of Solvent Selection: Why this compound?
The selection of a solvent in an ink formulation is a critical decision that directly impacts the final print quality and processability. This compound is often chosen for several key reasons:
-
Exceptional Solvency : It demonstrates strong solubility for a wide spectrum of polymers and resins used in inks, including acrylics, epoxies, nitrocellulose, polyurethanes, and polyesters. This ensures a stable, uniform dispersion of pigments and binders, which is essential for consistent color and performance.
-
Controlled Drying Dynamics : Unlike highly volatile solvents that can cause premature drying on the press (leading to clogging and print defects), this compound's moderate evaporation rate provides a longer "open time."[3] This facilitates improved ink flow and leveling, resulting in smoother, more uniform printed films.[3]
-
Viscosity Regulation : It is an effective viscosity modifier, allowing formulators to fine-tune the ink's rheology for specific printing methods. Whether for the high speeds of gravure and flexography or the precision of screen printing, achieving the target viscosity is paramount for optimal ink transfer and dot definition.[4]
-
Enhanced Print Quality : By promoting better film formation and preventing common printing issues, the use of this solvent contributes to sharper images, vibrant colors, and reduced defects.[3]
Application Across Ink Systems
This compound is a versatile solvent suitable for various printing technologies:
-
Gravure and Flexographic Inks : In these high-speed processes, its role as a retarder solvent is critical.[5] It prevents rapid drying on the anilox or gravure cylinder, ensuring complete and consistent ink transfer to the substrate. It is often used in combination with faster-evaporating solvents like ethanol and ethyl acetate to create a balanced drying profile.[4]
-
Screen Printing Inks : The solvent's ability to maintain ink fluidity in the screen mesh is highly advantageous, preventing clogging and ensuring sharp, well-defined prints.[1] Its solvency power also aids in the clean-up of screens and equipment.[3]
-
Digital and Inkjet Inks : While formulations vary widely, the high purity and consistent quality of this compound make it a candidate for certain inkjet applications, particularly where solvency of specific dyes or polymers is required.
Experimental Protocols
The following protocols provide a systematic approach to formulating with and evaluating this compound in a laboratory setting. Adherence to safety protocols is mandatory throughout.
Safety and Handling Precautions
This compound is a flammable liquid and may cause drowsiness or dizziness.[6][7]
-
Engineering Controls : Always work in a well-ventilated area, preferably within a chemical fume hood.[6][8]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses or goggles, nitrile gloves, and a lab coat.
-
Fire Safety : Keep away from heat, sparks, open flames, and other ignition sources.[8] Ensure fire-fighting equipment (e.g., CO₂, dry chemical extinguisher) is accessible.[8]
-
Storage : Store in a cool, dry, well-ventilated area in tightly sealed containers.[8]
Protocol 1: Ink Formulation and Solvent Integration
This protocol outlines the basic steps for incorporating this compound into an ink base.
Objective : To prepare a series of inks with varying concentrations of this compound to evaluate its effect on performance.
Materials :
-
Ink base (resin, pigment concentrate, and other additives)
-
This compound
-
Co-solvents (e.g., ethanol, ethyl acetate) if required
-
Laboratory balance (accurate to 0.01 g)
-
Mixing vessel and high-shear mixer/disperser
-
Spatulas
Procedure :
-
Establish Control : Prepare a control ink formulation using the standard solvent blend without this compound.
-
Calculate Formulations : Determine the weight percentages for a series of experimental inks. For example, prepare formulations where this compound replaces a portion of the primary solvent at 5%, 10%, and 15% by weight.
-
Mixing : a. Tare the mixing vessel on the balance. b. Add the ink base to the vessel and record the weight. c. Slowly add the calculated amount of this compound and any other solvents while mixing at a low speed. d. Once all components are added, increase the mixing speed to ensure thorough homogenization. Mix for a predetermined time (e.g., 15-20 minutes) to ensure consistency across all samples.
-
Labeling and Equilibration : Clearly label each sample with its formulation details. Allow the inks to equilibrate at a controlled temperature (e.g., 25°C) for at least one hour before proceeding with characterization tests.
Protocol 2: Viscosity Measurement
Viscosity is a critical parameter for printability. This protocol uses a rotational viscometer, a common industry tool.
Reference Standard : ASTM D2196 - Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational Viscometer.[9]
Materials :
-
Rotational viscometer with appropriate spindle/geometry
-
Temperature-controlled water bath or chamber
-
Prepared ink samples
-
Thermometer
Procedure :
-
Temperature Control : Ensure the ink sample and the viscometer's sample cup are equilibrated to a standard temperature (e.g., 25°C ± 0.5°C), as viscosity is highly temperature-dependent.[10]
-
Instrument Setup : Calibrate the viscometer according to the manufacturer's instructions. Select a spindle and rotational speed appropriate for the expected viscosity range of the ink.
-
Sample Loading : Pour the ink sample into the sample cup to the specified level, avoiding the introduction of air bubbles.
-
Measurement : a. Immerse the spindle into the ink. b. Allow the system to stabilize for a few minutes. c. Start the viscometer at the chosen speed and allow the reading to stabilize before recording the viscosity value (typically in centipoise, cP, or Pascal-seconds, Pa·s).
-
Data Recording : Record the viscosity, temperature, spindle type, and rotational speed for each sample.
-
Replication : Clean the spindle and cup thoroughly and repeat the measurement at least twice more for each sample to ensure reproducibility.
Protocol 3: Drying Time Evaluation
This protocol determines the time it takes for a printed ink film to become tack-free.
Reference Standard : Based on principles from ASTM D5909 (Squalene Resistance) and ASTM F2498 (Smudge Method).[11][12][13][14]
Materials :
-
Ink drawdown bar or laboratory printing proofer
-
Test substrate (e.g., BOPP, paper, foil)
-
Stopwatch
-
Cotton balls or similar testing material
Procedure :
-
Sample Preparation : Secure the test substrate on a flat, hard surface.
-
Ink Application : Apply a small amount of the ink sample at one end of the substrate. Use the drawdown bar to create a uniform film of a specified thickness.
-
Timing : Start the stopwatch immediately after the ink film is applied.
-
Assessment : At regular intervals (e.g., every 15-30 seconds), gently touch a fresh area of the ink film with a clean finger or a cotton ball.
-
Endpoint Determination : The drying time is the point at which no ink transfers to the testing surface.
-
Data Recording : Record the drying time for each formulation.
-
Replication : Repeat the test for each ink sample at least three times and calculate the average drying time.
Data Visualization and Interpretation
Quantitative Data Summary
| Formulation | This compound (wt%) | Viscosity @ 25°C (cP) | Average Drying Time (seconds) |
| Control | 0% | [Record Value] | [Record Value] |
| EXP-1 | 5% | [Record Value] | [Record Value] |
| EXP-2 | 10% | [Record Value] | [Record Value] |
| EXP-3 | 15% | [Record Value] | [Record Value] |
Experimental Workflow Diagram
The logical flow from formulation to final print assessment is crucial for systematic evaluation.
Caption: Workflow for evaluating this compound in ink.
Conclusion
This compound is a highly effective and versatile solvent that offers significant advantages in the formulation of printing inks. Its ability to dissolve a wide range of resins, coupled with its moderate evaporation rate, allows for precise control over viscosity and drying time. This leads to improved ink stability, enhanced flow and leveling, and ultimately, superior print quality. By following the structured protocols outlined in this guide, formulators can systematically evaluate and optimize the concentration of this compound to meet the specific demands of their ink systems and printing applications, ensuring consistent, high-quality results.
References
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PubChem. (n.d.). 1-Methoxy-2-propanol. National Institutes of Health. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 1-METHOXY-2-PROPANOL ACETATE. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of PGME: Exploring 1-Methoxy-2-Propanol's Applications Beyond Coatings and Inks. Retrieved from [Link]
-
Oxytec. (n.d.). 1-Methoxy-2-Propanol. Retrieved from [Link]
-
Al-Ammar, W. (2013). Preparation and Characterisation of Flexographic Inks. White Rose eTheses Online. Retrieved from [Link]
-
UPrinting. (n.d.). ISO Standards for Professional Printing. Retrieved from [Link]
-
SCHLENK. (n.d.). Methoxy propanol (PM) aluminium paste. Retrieved from [Link]
-
ASTM International. (1999). Standard Test Method for Viscosity of Printing Inks and Vehicles by the Falling-Rod Viscometer (D4040-99). Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 1-Methoxy-2-propanol. Retrieved from [Link]
-
ChemQuest. (n.d.). ASTM Standards for Measuring Viscosity. Retrieved from [Link]
-
ASTM International. (2020). Standard Test Method for Drying Time of Oxidative-Drying Printing Inks by Squalene Resistance (D5909-20). Retrieved from [Link]
-
Soyang Europe. (n.d.). ISO Printing Quality Standards - All You Need To Know. Retrieved from [Link]
-
Penta Manufacturing Company. (2023). Safety Data Sheet: 1-methoxy-2-propanol. Retrieved from [Link]
-
Fogra. (n.d.). Certification of printing inks according to ISO 2846. Retrieved from [Link]
-
iTeh Standards. (n.d.). ASTM D5909-96a - Standard Test Method for Drying Time of Oxidative-Drying Printing Inks by Squalene Resistance. Retrieved from [Link]
-
Wikipedia. (n.d.). Propylene glycol methyl ether acetate. Retrieved from [Link]
-
ASTM International. (2020). Standard Test Methods for Measurement of the Rotational Viscosity of Paints, Inks and Related Liquid Materials as a Function of Temperature (D7867-13(2020)). Retrieved from [Link]
-
Alcohols Limited. (n.d.). 1-Methoxy-2-propanol. Retrieved from [Link]
-
ASTM International. (2011). Standard Practice for Determining the Drying Time of Inkjet Media and Inks Using a Smudge Method (F2498-05(2011)). Retrieved from [Link]
-
ASTM International. (2005). Standard Practice for Determining the Drying Time of Inkjet Media and Inks Using a Smudge Method (F2498-05). Retrieved from [Link]
-
Yamakoshi, M. (2012). Determining the drying time of printing inks on different media by laser speckle method. ResearchGate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2002). Flexographic Ink Options: A Cleaner Technologies Substitutes Assessment (Appendices). Retrieved from [Link]
-
Toner Buzz. (2022). Printing Standards Explained (ISO/IEC 19752:2017, ISO/IEC 19798 and others). Retrieved from [Link]
-
ResearchGate. (2023). About drying phenomena of fuel cell and electrolyzer CCM inks: Selectivity of the evaporation of 1‐propanol/water mixtures. Retrieved from [Link]
-
ASTM International. (2005). Standard Guide for Testing Printing Inks and Related Materials (D5010-05). Retrieved from [Link]
-
AZoM. (2023). ASTM Standards for Rotational Viscometry Across Materials. Retrieved from [Link]
-
Cytech Coatings Pvt. Ltd. (n.d.). Gravure Surface Ink for Nylon Surface. Retrieved from [Link]
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Application Notes and Protocols for the Gas Chromatographic Analysis of 1-Methoxy-2-propyl propanoate
Foreword: The Analytical Imperative for 1-Methoxy-2-propyl propanoate
This compound, a key solvent in industries ranging from coatings and inks to pharmaceuticals, demands precise and reliable analytical methods to ensure product quality, process control, and regulatory compliance.[1] Its role as a solvent means that residual levels must be accurately quantified to meet safety and efficacy standards. This document provides a comprehensive guide to the analysis of this compound using gas chromatography (GC), detailing robust protocols for both Flame Ionization Detection (GC-FID) and Mass Spectrometry (GC-MS). The methodologies presented herein are grounded in established principles of solvent analysis, drawing from authoritative sources such as the United States Pharmacopeia (USP) and the Occupational Safety and Health Administration (OSHA) to ensure scientific integrity.
Foundational Principles: Why Gas Chromatography?
Gas chromatography is the premier analytical technique for volatile and semi-volatile organic compounds like this compound.[2][3] The choice of GC is predicated on its high resolving power, sensitivity, and reproducibility. The fundamental principle involves vaporizing the sample and partitioning the analytes between a gaseous mobile phase and a stationary phase within a capillary column.[2] This differential partitioning allows for the separation of this compound from other volatile components in the sample matrix.
The selection of the detector is critical and is determined by the analytical objective. For quantitative analysis where high sensitivity and a wide linear range are paramount, the Flame Ionization Detector (FID) is the detector of choice. For definitive identification and structural elucidation of the analyte and any co-eluting impurities, a Mass Spectrometer (MS) is indispensable.
Methodologies and Protocols
GC-FID for Quantitative Analysis
This protocol is optimized for the accurate quantification of this compound and is based on well-established methods for similar glycol ethers and residual solvents.[4]
Protocol: GC-FID Analysis of this compound
-
Sample Preparation:
-
For Liquid Samples (e.g., Coatings, Inks): Accurately weigh approximately 1g of the sample into a 10 mL volumetric flask. Dilute to volume with a suitable solvent such as dichloromethane or methanol.[5] A 1% solution is a good starting point.[6]
-
For Solid Samples (e.g., Pharmaceuticals): Accurately weigh a known amount of the solid into a headspace vial. Add a suitable dissolution solvent (e.g., dimethyl sulfoxide - DMSO) to dissolve the sample.[7]
-
For Air Samples: Collect the sample by drawing a known volume of air through a coconut shell charcoal tube.[4] Desorb the analyte with 1 mL of a 95:5 (v/v) mixture of methylene chloride and methanol.[4]
-
-
Instrument Parameters:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a split/splitless inlet and Flame Ionization Detector.[8]
-
Column: A capillary column suitable for polar compounds, such as a DB-624 or equivalent (G43 phase as per USP <467>), with dimensions of 30 m x 0.32 mm ID, 1.8 µm film thickness is recommended.[2][8][9]
-
Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.
-
Injection: 1 µL injection volume with a split ratio of 20:1.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Detector Temperature: 250 °C.
-
-
Calibration:
-
Prepare a series of calibration standards of this compound in the same solvent used for the sample preparation.
-
The concentration range should bracket the expected sample concentration.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound in the sample chromatogram.
-
Quantify the concentration using the calibration curve.
-
Table 1: Optimized GC-FID Parameters
| Parameter | Value | Rationale |
| Column | DB-624 (or equivalent G43 phase), 30 m x 0.32 mm, 1.8 µm | Excellent for resolving polar volatile compounds as recommended by USP <467>.[2][8][9] |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| Inlet Temperature | 250 °C | Ensures complete and rapid vaporization of the analyte. |
| Oven Program | 40°C (5 min), then 10°C/min to 240°C (5 min) | Provides good separation of early eluting solvents and ensures elution of higher boiling components. |
| Detector | FID at 250 °C | Highly sensitive to hydrocarbons, providing a robust and linear response.[4] |
| Injection Mode | Split (20:1) | Prevents column overloading and ensures sharp peaks for concentrated samples. |
GC-MS for Confirmatory Analysis and Impurity Identification
For unambiguous identification of this compound and characterization of unknown impurities, GC-MS is the method of choice. The mass spectrometer provides structural information based on the fragmentation pattern of the analyte.
Protocol: GC-MS Analysis of this compound
-
Sample Preparation:
-
Follow the same sample preparation procedures as for GC-FID analysis. Ensure the final concentration is suitable for MS detection (typically in the low µg/mL range).[10]
-
-
Instrument Parameters:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent, coupled to a Mass Selective Detector (MSD).
-
Column: Same as for GC-FID.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Injection: 1 µL injection volume, splitless for trace analysis or with a suitable split ratio for higher concentrations.
-
Inlet and Oven Temperatures: Same as for GC-FID.
-
MSD Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-350.
-
-
-
Data Analysis:
-
Identify the peak for this compound by its retention time and by comparing its mass spectrum with a reference spectrum (e.g., from the NIST library).
-
For unknown peaks, perform a library search to tentatively identify the impurities.
-
Table 2: Optimized GC-MS Parameters
| Parameter | Value | Rationale |
| Column | DB-624 (or equivalent), 30 m x 0.32 mm, 1.8 µm | Provides the necessary separation prior to MS detection. |
| Carrier Gas | Helium | Compatible with MS detectors. |
| Injection Mode | Splitless or Split | Splitless mode is used for trace analysis to maximize sensitivity. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Scan Range | m/z 35-350 | Covers the expected mass range for the analyte and common impurities. |
Method Validation: Ensuring Trustworthiness
A self-validating system is crucial for the integrity of analytical results. The developed GC methods should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by spike-recovery experiments at three different concentration levels.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantitatively determined with suitable precision and accuracy, respectively.
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the analytical process from sample receipt to final data reporting.
Caption: Workflow for the GC analysis of this compound.
Concluding Remarks
The GC-FID and GC-MS methods detailed in this application note provide a robust framework for the analysis of this compound in various matrices. By adhering to these protocols and principles of method validation, researchers, scientists, and drug development professionals can ensure the generation of accurate, reliable, and defensible analytical data. The causality behind the selection of specific columns, detectors, and parameters is rooted in established analytical chemistry principles and authoritative guidelines, ensuring a trustworthy and scientifically sound approach.
References
-
OSHA. Propylene Glycol Monomethyl Ethers/Acetates (1-Methoxy-2-Propanol, 2-Methoxy-1-Propanol, 1-Methoxy-2-Propyl Acetate, and 2-Methoxy-1-Propyl Acetate) - Method 99. Available at: [Link]
-
SCION Instruments. Sample preparation GC-MS. Available at: [Link]
-
Acholla, F. V. (2005, March). Gas Chromatography in Coatings Analysis. CoatingsTech. Available at: [Link]
-
Ataman Kimya. 1-METHOXY-2-PROPANOL ACETATE. Available at: [Link]
-
Integrated Liner Technologies. (2025, January 16). A Guide to GC Sample Preparation. Available at: [Link]
-
Camarasu, C. C. (2004). Residual solvent testing: a review of gas-chromatographic and alternative techniques. PubMed. Available at: [Link]
-
Restek Corporation. 1-Methoxy-2-propyl acetate. Available at: [Link]
-
Jeleń, H. H. (2012). Sample Preparation Techniques for Gas Chromatography. IntechOpen. Available at: [Link]
-
University of California, Davis. Sample Preparation Guidelines for GC-MS. Available at: [Link]
- Kapil, M., et al. (2013). A Review: Residual Solvents and Various Effective Gas Chromatographic Techniques in the Analysis of Residual Solvent. Research and Reviews: Journal of Pharmaceutical Analysis.
-
Axion Labs. GC Sample Prep Essentials: Nailing Solvents, Dilution & Injection. Available at: [Link]
-
Ookto. 1-Methoxy-2-Propanol (PM) for Graphite Applications for Industrial. Available at: [Link]
-
Ferrala, N. F., et al. (1994). Determination of 1-methoxy-2-propanol and its metabolite 1,2-propanediol in rat and mouse plasma by gas chromatography. Journal of Chromatography B: Biomedical Applications. Available at: [Link]
-
Ataman Kimya. PROPYLENE GLYCOL METHYL ETHER. Available at: [Link]
-
Agilent Technologies. (2019, May 16). Analysis of USP Method <467> Residual Solvents on the Agilent 8890 GC System. Available at: [Link]
-
Restek Corporation. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column. Available at: [Link]
-
German Social Accident Insurance & Deutsche Forschungsgemeinschaft. (2019, February 1). Glycol esters, glycol ethers - Method for the determination of propylene glycol monoethyl ether, 1-ethoxy-2-propanol acetate, diethylene glycol monomethyl ether, diethylene glycol monoethyl ether and diethylene glycol monobutyl ether in workplace air using gas chromatography. The MAK Collection for Occupational Health and Safety. Available at: [Link]
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Purity Assessment of 1-Methoxy-2-propyl propanoate: A Comprehensive GC-MS Protocol for Researchers and Quality Control Professionals
Abstract
This application note provides a detailed, robust, and scientifically grounded protocol for the purity assessment of 1-Methoxy-2-propyl propanoate (CAS No. 148462-57-1) using Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] This document is intended for researchers, scientists, and drug development professionals who require a reliable method for the identification and quantification of the primary compound and its potential impurities. The protocol herein is developed with a focus on experimental causality, self-validation, and is supported by authoritative references to ensure scientific integrity.
Introduction: The Significance of Purity in Scientific Applications
This compound, a member of the propylene glycol ether ester family, is a versatile organic compound with applications as a solvent in coatings, inks, and adhesives, and as a chemical intermediate in various synthetic processes.[1] Its unique combination of ether and ester functionalities imparts favorable solubility characteristics.[1] In research and pharmaceutical development, the purity of such reagents is paramount, as impurities can lead to aberrant results, side reactions, or in the case of drug development, potential toxicity.
This guide provides a comprehensive GC-MS method for the purity assessment of this compound. Gas Chromatography (GC) is an ideal technique for separating volatile compounds, and when coupled with Mass Spectrometry (MS), it provides a powerful tool for both quantification and unequivocal identification of the analyte and its impurities.[3][4] The principles of this protocol are grounded in established chromatographic and mass spectrometric theories and are designed to be validated in accordance with international guidelines.[3][5]
Understanding the Analyte: Chemical Properties and Potential Impurities
A thorough understanding of the analyte's properties and synthetic route is crucial for developing a targeted analytical method.
Chemical Profile of this compound:
| Property | Value |
| IUPAC Name | 1-methoxypropan-2-yl propanoate[1][2] |
| CAS Number | 148462-57-1[1][2] |
| Molecular Formula | C7H14O3[1][2] |
| Molecular Weight | 146.18 g/mol [1][2] |
| Boiling Point | Approximately 178 °C |
| Appearance | Colorless liquid[1] |
Genesis of Impurities:
The most common synthesis route for this compound is the esterification of 1-methoxy-2-propanol with propanoic acid.[1] This reaction provides a clear indication of the most probable process-related impurities:
-
Unreacted Starting Materials:
-
1-Methoxy-2-propanol (CAS No. 107-98-2)[6]
-
Propanoic acid (CAS No. 79-09-4)
-
-
Isomeric Impurity:
-
2-Methoxy-1-propyl propanoate (the corresponding ester of the isomeric alcohol, 2-methoxy-1-propanol). The starting material 1-methoxy-2-propanol often contains a small percentage of its beta-isomer, 2-methoxy-1-propanol.[7]
-
-
Byproducts from Side Reactions:
-
Dipropylene glycol monomethyl ether and its corresponding propanoate ester may be formed from the reaction of 1-methoxy-2-propanol with another molecule of propylene oxide (if present as an impurity in the starting material) or through self-condensation under certain conditions.[8]
-
The Analytical Approach: A Validated GC-MS Methodology
The following protocol is designed to provide excellent separation and sensitive detection of this compound and its key potential impurities. The method is grounded in principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and is intended to be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3]
Materials and Reagents
-
Solvent: High-purity methanol or dichloromethane (GC grade or equivalent).
-
Reference Standards:
-
This compound (highest available purity)
-
1-Methoxy-2-propanol
-
Propanoic acid
-
(If available) 2-Methoxy-1-propyl propanoate
-
-
Inert Gas: Helium (99.999% purity or higher) for carrier gas.
Instrumentation and Chromatographic Conditions
A gas chromatograph equipped with a mass selective detector is required. The following conditions have been optimized for this application; however, minor adjustments may be necessary depending on the specific instrumentation.
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-WAX (or equivalent polar phase), 30 m x 0.25 mm ID, 0.25 µm film thickness | A polar column is recommended for good peak shape and resolution of the polar analytes, including the starting materials and the target ester.[9] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Provides good efficiency and is inert. |
| Injector | Split/Splitless, operated in split mode | A split injection is used to prevent column overloading with the main component and ensure sharp peaks. A split ratio of 50:1 is a good starting point. |
| Injector Temperature | 250 °C | Ensures complete and rapid vaporization of the sample. |
| Oven Temperature Program | Initial: 50 °C, hold for 2 minutesRamp: 10 °C/min to 240 °CHold: 5 minutes at 240 °C | This temperature program allows for the separation of volatile starting materials from the main analyte and any higher boiling impurities. |
| Transfer Line Temperature | 250 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temperature | 230 °C | A standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation. |
| Mass Scan Range | m/z 35 - 200 | This range covers the expected molecular ions and fragment ions of the target analyte and its potential impurities. |
Sample and Standard Preparation
Accuracy in sample and standard preparation is critical for quantitative analysis.
-
Standard Stock Solution (for identification): Prepare a solution containing this compound and known potential impurities in the chosen solvent at a concentration of approximately 100 µg/mL each.
-
Sample Solution: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent. This results in a concentration of approximately 10 mg/mL.
-
Working Sample Solution (for purity analysis): Further dilute the Sample Solution to a concentration of approximately 100 µg/mL in the chosen solvent.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter into a GC vial.
Data Analysis and Interpretation
Peak Identification
-
Retention Time Matching: Compare the retention times of the peaks in the sample chromatogram with those of the reference standards.
-
Mass Spectral Library Matching: Compare the acquired mass spectrum of each peak with a commercial mass spectral library (e.g., NIST).
-
Manual Spectral Interpretation: In the absence of a library match, the fragmentation pattern can be interpreted to deduce the structure of the impurity.
Expected Mass Fragmentation Patterns
Esters and ethers exhibit characteristic fragmentation patterns in EI-MS.[10][11] For this compound, the following key fragments are anticipated:
-
Molecular Ion (M+): A peak at m/z 146 may be observed, though it might be of low intensity.
-
Loss of the Alkoxy Group (-OCH(CH₃)CH₂OCH₃): Cleavage of the ester bond can lead to the formation of the propionyl cation (CH₃CH₂CO⁺) at m/z 57 , which is often a prominent peak.
-
Alpha-Cleavage of the Ether: Fragmentation adjacent to the ether oxygen is common. A significant peak at m/z 59 (CH₃OCH₂CH(CH₃)⁺) is expected from the cleavage of the C-O bond of the ester.
-
Other Key Fragments: Other fragments may include m/z 45 (CH₃OCH₂⁺) and m/z 29 (CH₃CH₂⁺).
The presence and relative abundance of these fragments provide a "fingerprint" for the identification of this compound.
Purity Calculation
The purity of the this compound sample can be determined using the area percent method from the total ion chromatogram (TIC).
Purity (%) = (Area of the this compound peak / Total area of all peaks) x 100
For more accurate quantification, especially for the identification and reporting of specific impurities, a calibration curve should be prepared using certified reference standards for each impurity.
Method Validation: Ensuring Trustworthiness
To ensure the reliability of this protocol, it should be validated in accordance with ICH Q2(R2) guidelines.[3] The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution of the main peak from all impurity peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of the reference standard and plotting the peak area against concentration.
-
Accuracy: The closeness of the test results to the true value. This can be determined by spike/recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature ramp).
Visualizing the Workflow
The following diagrams illustrate the key workflows described in this application note.
Caption: Experimental workflow for GC-MS purity assessment.
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Application Notes & Protocols: 1-Methoxy-2-propyl Propanoate as a Novel Reaction Medium for Organic Synthesis
Abstract
The imperative for greener, safer, and more efficient solvents in organic synthesis has driven research away from traditional chlorinated and aromatic hydrocarbons. Propylene glycol ethers (PGEs) and their esters represent a promising class of solvents, offering favorable toxicity profiles, versatile solvency, and desirable physical properties.[1][2][3] This guide focuses on 1-methoxy-2-propyl propanoate (PMP), a lesser-known analogue of the widely used 1-methoxy-2-propyl acetate (PGMEA). While direct literature on PMP as a reaction medium is sparse, its structural similarity to PGMEA allows for a reasoned exploration of its potential.[4][5] This document provides a comprehensive physicochemical profile of PMP, detailed protocols for its synthesis, and explores its prospective applications in key synthetic transformations such as palladium-catalyzed cross-coupling and biocatalysis, drawing logical parallels from its well-documented acetate counterpart.
Introduction: The Case for Propylene Glycol Ether Esters
Glycol ethers, characterized by the presence of both ether and alcohol functionalities, are synthesized from ethylene oxide or propylene oxide.[3][6] The "P-series" glycol ethers, derived from propylene oxide, are generally regarded as having lower toxicity than their "E-series" ethylene-based counterparts.[3] Esterification of the free hydroxyl group, as in this compound (PMP), yields a solvent with a unique combination of properties:
-
Amphiphilic Nature: The ether and ester groups provide solvency for a wide range of polar and non-polar reagents.[4][5]
-
Moderate Boiling Point: A boiling point around 178 °C allows for a wide operational temperature range, suitable for reactions requiring heating, while still being removable under reduced pressure.[7][8]
-
Aprotic Polar Character: Its structure makes it a polar, aprotic solvent, ideal for many organometallic and nucleophilic substitution reactions.
This guide will serve as a foundational resource for researchers looking to explore PMP as a sustainable and effective reaction medium.
Physicochemical Profile and Safety
A solvent's performance is dictated by its physical properties. The table below compares this compound with its acetate analogue (PGMEA) and other common laboratory solvents.
| Property | This compound (PMP) | 1-Methoxy-2-propyl acetate (PGMEA) | Toluene | Tetrahydrofuran (THF) |
| CAS Number | 148462-57-1[9] | 108-65-6[10] | 108-88-3 | 109-99-9 |
| Molecular Formula | C₇H₁₄O₃[9] | C₆H₁₂O₃ | C₇H₈ | C₄H₈O |
| Molecular Weight | 146.18 g/mol [9] | 132.16 g/mol | 92.14 g/mol | 72.11 g/mol |
| Boiling Point | ~178 °C[7][8] | 145-146 °C[5] | 111 °C | 66 °C |
| Density | ~0.947 g/cm³[7] | ~0.970 g/mL[5] | 0.867 g/cm³ | 0.889 g/cm³ |
| Flash Point | ~57 °C[8] | ~45 °C | 4 °C | -14 °C |
| Vapor Pressure | ~1.03 mmHg @ 25°C[8] | ~3.8 mmHg @ 20°C | ~22 mmHg @ 20°C | ~145 mmHg @ 20°C |
Safety and Handling: this compound is classified as a flammable liquid and is toxic if inhaled.[8][11] Standard precautions for handling flammable organic solvents should be strictly followed.
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., butyl rubber, nitrile rubber).[12]
-
Fire Safety: Keep away from heat, sparks, and open flames. Use explosion-proof electrical equipment. Ground all containers and transfer lines to prevent static discharge.[10][12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[12]
Synthesis and Purification Protocol
This compound is readily synthesized via a standard Fischer esterification of commercially available 1-methoxy-2-propanol and propanoic acid.[4]
Diagram 1: Synthesis Workflow
A high-level overview of the synthesis and purification process for this compound.
Protocol 3.1: Fischer Esterification
This protocol details the synthesis of this compound from its precursors.
Materials:
-
1-methoxy-2-propanol (1.0 mol, 90.12 g)
-
Propanoic acid (1.2 mol, 88.9 g)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalyst, ~2 mL)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methoxy-2-propanol and propanoic acid.
-
Catalyst Addition: While stirring, slowly and carefully add the concentrated sulfuric acid. Causality Note: The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[13]
-
Reflux: Heat the mixture to a gentle reflux using a heating mantle. The reaction progress can be monitored by TLC or GC-MS. Reflux for 3-4 hours or until the reaction is complete. Causality Note: Heating drives the endergonic reaction forward and helps remove the water byproduct, shifting the equilibrium toward the ester product according to Le Chatelier's principle.[13][14]
-
Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing 200 mL of cold water.
-
Extraction and Neutralization: Add 100 mL of diethyl ether to the separatory funnel, shake vigorously, and allow the layers to separate. Discard the lower aqueous layer. Wash the organic layer sequentially with 100 mL portions of saturated NaHCO₃ solution until effervescence ceases (this neutralizes the remaining acid catalyst and unreacted propanoic acid), followed by 100 mL of brine (to remove residual water).[14][15]
-
Drying and Filtration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous MgSO₄. Filter the solution to remove the drying agent.
-
Solvent Removal and Purification: Remove the diethyl ether using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Application in Palladium-Catalyzed Cross-Coupling
Solvents play a critical role in palladium-catalyzed reactions by influencing catalyst stability, reagent solubility, and reaction kinetics.[16][17][18] Polar aprotic solvents with moderate boiling points, like PGMEA, are often effective. By analogy, PMP, with its higher boiling point, could be an excellent medium for cross-coupling reactions that require elevated temperatures.
Diagram 2: Simplified Suzuki-Miyaura Catalytic Cycle
The role of the solvent in a generic Suzuki-Miyaura cross-coupling reaction.
Protocol 4.1: Hypothetical Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for a Suzuki-Miyaura reaction, using PMP as the reaction medium.
Materials:
-
Aryl Halide (e.g., 4-Bromotoluene) (1.0 mmol)
-
Arylboronic Acid (e.g., Phenylboronic acid) (1.2 mmol)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃) (2.0 mmol)
-
This compound (PMP), anhydrous (5 mL)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Under a positive pressure of inert gas, add the anhydrous PMP via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100-120 °C and stir vigorously. Causality Note: PMP's high boiling point allows for elevated temperatures, which can accelerate the rate-determining oxidative addition step, especially for less reactive aryl chlorides.[19] Its polar nature helps dissolve the ionic base and boronic acid species, facilitating the crucial transmetalation step.[16][19]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Application in Biocatalysis
Enzymatic reactions in non-conventional media offer significant advantages, such as increased solubility for non-polar substrates and the ability to shift reaction equilibria towards synthesis over hydrolysis.[20][21] Solvents with low to moderate polarity are often preferred as they do not strip the essential water layer from the enzyme's surface, thus preserving its catalytic activity.[22]
Protocol 5.1: Lipase-Catalyzed Transesterification
This protocol describes a model transesterification reaction, a process where enzymes like lipases excel in non-aqueous environments.[20]
Materials:
-
Lipase (e.g., Immobilized Candida antarctica lipase B, Novozym 435) (50 mg)
-
1-Phenylethanol (1.0 mmol)
-
Vinyl Acetate (3.0 mmol)
-
This compound (PMP) (10 mL)
-
Molecular sieves (4 Å, activated)
Procedure:
-
Setup: To a 25 mL vial, add 1-phenylethanol, PMP, and vinyl acetate. Add activated molecular sieves to maintain an anhydrous environment. Causality Note: The absence of water is critical to prevent the competing hydrolysis reaction and drive the equilibrium towards the transesterification product.[21][22]
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture.
-
Reaction: Seal the vial and place it in an orbital shaker set to 200 rpm at 40 °C.
-
Monitoring: Monitor the conversion of the alcohol to the corresponding ester (1-phenylethyl acetate) by taking small aliquots and analyzing them by GC or HPLC.
-
Termination and Recovery: Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Isolation: The product can be isolated by removing the solvent under reduced pressure. Further purification can be achieved via column chromatography if necessary. Causality Note: PMP's moderate polarity and ability to dissolve both the polar alcohol and the less polar ester make it a suitable medium, facilitating substrate access to the enzyme's active site without denaturing the protein.[20][23]
Conclusion
This compound presents itself as a viable and compelling alternative to conventional organic solvents. Its favorable physicochemical properties—a high boiling point, broad solvency, and a preferable safety profile as a P-series glycol ether—position it as a strong candidate for various applications in modern organic synthesis. The protocols and conceptual frameworks provided herein, based on sound chemical principles and analogy to its well-studied acetate counterpart, offer a robust starting point for researchers and drug development professionals to explore its utility. Further investigation into its performance across a wider range of chemical transformations is warranted and encouraged.
References
-
Neufeldt, S. R., & Sanford, M. S. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
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Lebréguer, M., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta. [Link]
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Gotor-Fernández, V., & Gotor, V. (2006). Non-Aqueous Biocatalysis in Homogeneous Solvent Systems. Electronic Journal of Biotechnology, 9(5). [Link]
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Neufeldt, S. R., & Sanford, M. S. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. [Link]
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Cantone, S., Hanefeld, U., & Basso, A. (2007). Biocatalysis in non-conventional media—ionic liquids, supercritical fluids and the gas phase. Green Chemistry, 9(9), 954-971. [Link]
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Carrea, G., & Riva, S. (1994). BIOCATALYSIS IN NON-CONVENTIONAL MEDIA: MEDIUM ENGINEERING ASPECTS. Pure and Applied Chemistry, 66(2), 329-332. [Link]
-
Laane, C., et al. (Eds.). (1987). Biocatalysis in Non-Conventional Media. Elsevier. [Link]
-
Romero-Márquez, M., et al. (2023). Biocatalysis in Water or in Non-Conventional Media? Adding the CO2 Production for the Debate. Catalysts, 13(9), 1284. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2019). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. [Link]
-
Vechorkin, O., & Hu, X. (2018). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B, 122(30), 7564-7572. [Link]
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Carl Roth. (n.d.). Safety Data Sheet: 1-Methoxy-2-propyl acetate. [Link]
-
Oakwood Chemical. (n.d.). CAS 148462-57-1 | this compound. [Link]
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AHH Chemical. (n.d.). This compound, 98% Purity, C7H14O3, 25 grams. [Link]
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Mol-Instincts. (n.d.). Propylene glycol methyl ether propionate | this compound. [Link]
-
Ataman Kimya. (n.d.). 1-METHOXY-2-PROPANOL ACETATE. [Link]
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PubChem. (n.d.). 2-Propanol, 1-methoxy-, 2-propanoate. [Link]
-
ResearchGate. (n.d.). Highly selective synthesis of propylene glycol ether from methanol and propylene oxide catalyzed by basic ionic liquid. [Link]
-
J R Hess Company, Inc. (n.d.). Propylene Glycol Ethers. [Link]
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Wikipedia. (n.d.). Glycol ethers. [Link]
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University of Missouri–St. Louis. (n.d.). Fischer Esterification. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
-
University of California, Irvine. (n.d.). Fischer Esterification Procedure. [Link]
-
ResearchGate. (n.d.). Transesterification of 1-methoxy-2-propanol with ethyl acetate. [Link]
-
NROChemistry. (n.d.). Fischer Esterification: Mechanism & Examples. [Link]
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Application Note & Protocol: Dissolving Polyurethane Resins with 1-Methoxy-2-propyl propanoate
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and formulation professionals on the effective dissolution of polyurethane (PU) resins using 1-Methoxy-2-propyl propanoate. This solvent, a propylene glycol ether derivative, offers a unique combination of ether and ester functionalities, leading to excellent solvency for a range of polymers.[1] This guide details the underlying chemical principles, safety protocols, step-by-step experimental procedures, and key factors influencing the dissolution process. The methodologies provided are designed to be self-validating, ensuring reliable and reproducible outcomes in a laboratory setting.
Introduction to the System: Solvent and Polymer
The successful dissolution of a polymer is governed by the intermolecular interactions between the solvent and the polymer chains. A fundamental understanding of both components is critical for predicting solubility and optimizing the dissolution process.
The Solvent: this compound
This compound (also known as methoxypropyl propionate) is a colorless liquid with a characteristic sweet, ester-like odor.[1] Its molecular structure, featuring both an ether and an ester group, makes it an effective solvent for substances of intermediate polarity.[1] Unlike more aggressive solvents such as N-methyl-2-pyrrolidone (NMP) or tetrahydrofuran (THF)[2], it presents a more favorable toxicological profile and a moderate evaporation rate, which is advantageous in coating and formulation applications.
Key Properties of this compound:
| Property | Value | Source |
| Chemical Formula | C₇H₁₄O₃ | [1][3] |
| Molecular Weight | 146.18 g/mol | [3][4] |
| Appearance | Colorless Liquid | [1] |
| Boiling Point | ~177.6 °C (351.7 °F) | [4] |
| Flash Point | ~56.8 °C (134.2 °F) | [4] |
| Density | ~0.9 g/cm³ | [4] |
| CAS Number | 148462-57-1 | [1][3] |
The Polymer: Polyurethane Resins
Polyurethanes are a versatile class of polymers characterized by the presence of urethane (-NH-CO-O-) linkages. They are synthesized from the reaction of di- or poly-isocyanates with polyols. The solubility of a specific polyurethane resin is highly dependent on several factors:
-
Backbone Chemistry: PU resins based on polyester polyols are generally more soluble in ester solvents compared to those based on polyether polyols due to compatible polarities.
-
Molecular Weight: Lower molecular weight polymers dissolve more readily than their high molecular weight counterparts.[5]
-
Cross-linking: Thermoplastic polyurethanes (TPUs), which have linear, un-cross-linked chains, are soluble in appropriate solvents. In contrast, thermoset polyurethanes, which have a three-dimensional cross-linked network, will swell but not dissolve. This guide focuses exclusively on the dissolution of thermoplastic polyurethanes .
The Dissolution Mechanism: A Thermodynamic Perspective
The dissolution of a polymer is a slow, two-stage process.[6][7]
-
Swelling: Initially, solvent molecules diffuse into the polymer matrix. If the solvent-polymer interactions are energetically more favorable than the polymer-polymer intermolecular forces, the polymer coil begins to absorb the solvent and swell.[6][8]
-
Dissolution: Following swelling, individual polymer chains begin to disentangle and diffuse from the swollen mass into the bulk solvent, eventually forming a true solution.[6][8]
This process is fundamentally governed by the principle of "like dissolves like," which can be quantified using Hansen Solubility Parameters (HSP) .[9][10] HSP theory deconstructs the total cohesive energy of a substance into three components:
-
δD: Energy from dispersion forces.
-
δP: Energy from polar forces.
For dissolution to occur, the Hansen parameters of the solvent and the polymer must be closely matched. The ether and ester groups in this compound contribute to its balanced δP and δH values, making it compatible with the polar urethane and ester/ether groups within the polyurethane chain.
Safety and Handling
Prior to any experimental work, it is mandatory to consult the Safety Data Sheet (SDS) for this compound.
-
Hazard Identification: The substance is a flammable liquid and vapor.[3] It may cause eye or skin irritation upon contact.[1] Inhalation of high concentrations of vapor may cause drowsiness or dizziness.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[13][14]
-
Handling: All work should be conducted in a well-ventilated area or a chemical fume hood to minimize vapor inhalation.[12][13] Keep the solvent away from heat, sparks, and open flames.[13][15] Ensure all containers are properly grounded to prevent static discharge.[12][14]
Experimental Protocols
Protocol 4.1: Screening for Thermoplastic PU Resin Solubility
Objective: To qualitatively determine if a given thermoplastic polyurethane (TPU) resin is soluble in this compound.
Materials:
-
Thermoplastic Polyurethane (TPU) resin (pellets or powder)
-
This compound (reagent grade)
-
20 mL glass vials with screw caps
-
Magnetic stirrer and stir bars
-
Analytical balance
Procedure:
-
Preparation: Label a 20 mL glass vial. Weigh 0.5 g of the TPU resin and add it to the vial.
-
Solvent Addition: Add 4.5 g (approx. 5 mL) of this compound to the vial to create a 10% (w/w) mixture.
-
Mixing: Add a small magnetic stir bar to the vial. Place the vial on a magnetic stirrer and set it to a moderate speed (e.g., 300 RPM) at ambient temperature (20-25°C). Ensure a vortex is formed without splashing.
-
Observation (Initial): Observe the mixture after 1 hour. Note any signs of swelling, gel formation, or partial dissolution.
-
Observation (Extended): Cap the vial to prevent solvent evaporation and continue stirring. Observe the mixture again at 4, 8, and 24 hours.
-
Assessment:
-
Soluble: The solution is completely clear and homogenous with no visible polymer particles or gel.
-
Partially Soluble: The mixture is hazy, highly viscous, or contains swollen gel-like particles alongside the liquid phase.
-
Insoluble: The TPU resin shows minimal to no change, or only slight swelling.
-
Causality Note: This extended observation period is crucial because polymer dissolution is a kinetically slow process involving solvent diffusion and chain disentanglement.[6] An initial lack of clarity does not always indicate insolubility.
Workflow for Solubility Screening
Caption: Workflow for determining TPU resin solubility.
Protocol 4.2: Preparation of a Standardized PU Solution
Objective: To prepare a polyurethane solution of a defined concentration and viscosity for application testing (e.g., coatings, adhesives).
Materials:
-
Soluble TPU resin (identified from Protocol 4.1)
-
This compound
-
Beaker (appropriate size)
-
Overhead stirrer with propeller blade (recommended for higher viscosity) or magnetic stirrer
-
Hot plate with temperature control
-
Thermometer or thermocouple
-
Viscometer (e.g., Brookfield or cone and plate)
Procedure:
-
Calculation: Determine the required mass of TPU and solvent for your target concentration (e.g., for 200 g of a 20% w/w solution, use 40 g TPU and 160 g solvent).
-
Solvent & Heating: Add the calculated amount of this compound to a beaker. Begin stirring and gently heat the solvent to 40-50°C. Do not exceed 50°C to avoid rapid solvent loss and to stay well below the flash point.
-
Incremental Addition: Slowly and incrementally add the TPU resin to the vortex of the stirring solvent. Adding the polymer too quickly can cause large, difficult-to-dissolve agglomerates to form.
-
Dissolution: Continue stirring at a constant temperature until all the polymer has completely dissolved. This may take several hours depending on the TPU's molecular weight and morphology.
-
Cooling & QC: Once dissolved, turn off the heat and allow the solution to cool to room temperature while stirring.
-
Viscosity Measurement: Measure the viscosity of the final solution according to the viscometer's standard operating procedure. This serves as a critical quality control parameter for batch-to-batch consistency.
Causality Note: Gentle heating increases the kinetic energy of the solvent molecules, accelerating their diffusion into the polymer matrix and speeding up the overall dissolution rate.[8] An overhead stirrer is preferred for higher concentration solutions as it provides more effective torque to mix the increasingly viscous fluid.
Factors Influencing Dissolution Rate & Efficiency
-
Temperature: As demonstrated, increasing temperature generally increases the rate of dissolution. However, excessive heat can risk thermal degradation of the polymer and increases solvent evaporation.
-
Agitation: Efficient agitation is critical. It breaks down the stagnant boundary layer of saturated solvent at the polymer surface, continuously introducing fresh solvent and accelerating diffusion.
-
Polymer Surface Area: The dissolution rate is directly proportional to the surface area of the polymer exposed to the solvent. Using powdered or finely pelletized resin will result in faster dissolution than large chunks.
-
Moisture Content: Polyurethane resins can be sensitive to moisture. Water can compete for hydrogen bonding sites, potentially hindering solvent interaction. Ensure both solvent and resin are reasonably anhydrous.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Gel Formation / "Fish Eyes" | 1. Polymer added too quickly.2. Inadequate agitation.3. Localized super-saturation at the particle surface. | 1. Add polymer incrementally.2. Increase stirrer speed or use a higher-torque overhead stirrer.3. Ensure good vortex formation. |
| Incomplete Dissolution | 1. Polymer is cross-linked (thermoset).2. Poor solvent match (HSP mismatch).3. Insufficient time or temperature. | 1. Verify polymer is a thermoplastic grade.2. Consider a co-solvent to adjust HSP.3. Continue stirring and/or apply gentle heat (40-50°C). |
| Solution is Hazy | 1. Partial solubility.2. Presence of insoluble additives in the resin (e.g., fillers, plasticizers).3. Moisture contamination. | 1. Allow more time or add a small amount of a stronger co-solvent.2. Filter the solution if additives are the cause.3. Use anhydrous solvent and dry the resin if necessary. |
References
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Arshady, R. (1993). The Mechanism of Phenolic Polymer Dissolution: A New Perspective. Macromolecules. Available at: [Link]
-
ACS Publications. (n.d.). The Mechanism of Phenolic Polymer Dissolution: A New Perspective. Macromolecules. Available at: [Link]
-
Hansen, C. (n.d.). Hansen Solubility Parameters. Available at: [Link]
-
Polymer Science Learning Center. (n.d.). DISSOLUTION PROCESS. Available at: [Link]
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Narasimhan, B., & Peppas, N. A. (2000). The Physics of Polymer Dissolution: Modeling Approaches and Experimental Behavior. ResearchGate. Available at: [Link]
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Slideshare. (n.d.). Polymer dissolution. Available at: [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 1-Methoxy-2-propyl acetate. Available at: [Link]
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Quora. (2022, October 26). What are some solvents that can be used to dissolve polyester resins and what are their properties? Available at: [Link]
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ResearchGate. (n.d.). On the use of solubility parameters to investigate phase separation-morphology-mechanical behavior relationships of TPU. Available at: [Link]
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Diversified Enterprises. (n.d.). Surface Free Energy Components by Polar/Dispersion and Acid—Base Analyses; and Hansen Solubility Parameters for Various Polymers. Available at: [Link]
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Ataman Kimya. (n.d.). 1-METHOXY-2-PROPANOL ACETATE. Available at: [Link]
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PubChem. (n.d.). 2-Propanol, 1-methoxy-, 2-propanoate. Available at: [Link]
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Wikipedia. (n.d.). Hansen solubility parameter. Available at: [Link]
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Saiper Chemicals. (n.d.). Methoxy Propanol / Propylene Glycol Methyl Ether / 1-Methoxy-2-Propanol. Available at: [Link]
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Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Available at: [Link]
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ResearchGate. (2017, January 6). What has the main effect on polyurethane resin solubilty? Available at: [Link]
- Google Patents. (n.d.). US4789718A - Polyurethanes soluble or dissolved in aromatic hydrocarbons, a process for their preparation and their use.
-
Ookto. (n.d.). 1-Methoxy-2-Propanol (PM) for Polyols for Industrial. Available at: [Link]
-
Dongsen Chemicals. (2024, January 17). Solvents and Additives of Polyurethane Coatings. Available at: [Link] senchem.com/solvents-and-additives-of-polyurethane-coatings/
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Alcohols Limited. (n.d.). 1-Methoxy-2-propanol. Available at: [Link]
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Stenutz. (n.d.). 1-methoxy-2-propanol. Available at: [Link]
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China Factory. (n.d.). Understanding 1-Methoxy-2-Propanol: Properties, Applications, and Procurement. Available at: [Link]
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Application Notes & Protocols for the Synthesis of Unsaturated Polyester Resins
This document provides an in-depth technical guide for researchers, scientists, and professionals involved in the development of unsaturated polyester resins (UPRs). It moves beyond simple procedural lists to explain the fundamental chemistry, causality behind experimental choices, and the self-validating systems required for reproducible, high-quality synthesis.
Introduction: The Versatility of Unsaturated Polyesters
Unsaturated polyester resins are a cornerstone of the thermoset polymer industry, valued for their cost-effectiveness, ease of manufacturing, and adaptable properties.[1][2] A UPR is fundamentally a two-part system: a linear polyester polymer with carbon-carbon double bonds along its backbone, dissolved in a vinyl-type reactive monomer, most commonly styrene.[3][4][5] The final, durable, three-dimensional network is formed not during the initial polyester synthesis but through a subsequent free-radical copolymerization between the polyester's unsaturation points and the reactive monomer.[3][5][6] This curing process is irreversible, defining the material as a thermoset.[5] Applications are vast, ranging from fiber-reinforced plastics (FRP) in marine and automotive components to coatings, adhesives, and construction materials.[1][7][8]
Chapter 1: The Chemistry of UPR Synthesis
Core Principle: Polycondensation
The synthesis of the unsaturated polyester itself is achieved through polycondensation, a step-growth polymerization where monomers react to form larger structural units while releasing smaller molecules such as water.[8] The reaction is typically carried out at elevated temperatures (150-220°C) under an inert atmosphere to drive the reaction forward and prevent oxidation.[2][8][9]
Key Components & Their Influence on Resin Properties
The final properties of the cured resin are dictated by the careful selection and ratio of its constituent monomers.
-
Glycols (Diols): These molecules, such as Propylene Glycol (PG) and Diethylene Glycol (DEG), form the backbone of the polyester chain. The choice of glycol significantly impacts flexibility and impact resistance.[1][2]
-
Unsaturated Dicarboxylic Acids/Anhydrides: Maleic Anhydride (MA) is the most common source of the reactive double bonds within the polyester chain.[2][10] During synthesis at high temperatures, the cis form (from maleic anhydride) isomerizes to the more reactive trans form (fumarate), which enhances crosslinking efficiency and improves the mechanical properties of the final thermoset.[1][10]
-
Saturated Dicarboxylic Acids/Anhydrides: Phthalic Anhydride (PA) and Isophthalic Acid (IPA) are used to modify the resin's properties. They act as spacers between the unsaturated sites, influencing stiffness, chemical resistance, and thermal stability.[1][2][11] Ortho-phthalic resins are general-purpose, while isophthalic resins offer superior mechanical strength and corrosion resistance.[1]
-
Reactive Diluents (Monomers): Styrene is the most prevalent monomer due to its low cost and high reactivity.[2][3] It serves as a solvent to reduce the high viscosity of the polyester and participates in the final crosslinking reaction.[12] Styrene content, typically 30-45%, directly affects the viscosity, cure characteristics, and mechanical properties of the final product.[1][13] Concerns over styrene emissions have led to the use of alternatives like methyl methacrylate (MMA).[2][14]
-
Inhibitors: To prevent premature polymerization of the resin during high-temperature synthesis or subsequent storage, inhibitors like hydroquinone (HQ) or toluhydroquinone (THQ) are added.[1][15] These compounds scavenge free radicals that could otherwise initiate an uncontrolled crosslinking reaction.[15][16]
| Monomer Type | Example | Primary Influence on Final Resin Properties |
| Glycols | Propylene Glycol (PG) | Provides a good balance of hardness and flexibility; widely used in general-purpose resins.[1][10] |
| Diethylene Glycol (DEG) | Increases flexibility and impact resistance.[1] | |
| Unsaturated Acids | Maleic Anhydride (MA) | Introduces C=C double bonds for crosslinking; higher content leads to higher crosslink density, hardness, and reactivity.[1][10] |
| Fumaric Acid (FA) | More reactive than MA, resulting in higher strength and thermal stability.[1] | |
| Saturated Acids | Phthalic Anhydride (PA) | Standard for general-purpose "ortho" resins; provides rigidity.[1][2] |
| Isophthalic Acid (IPA) | Imparts superior mechanical strength, thermal stability, and chemical resistance for "iso" resins.[1] | |
| Reactive Diluents | Styrene | Reduces viscosity for processing; acts as a crosslinking agent, contributing to hardness and rigidity.[2][3] |
| Methyl Methacrylate (MMA) | Alternative to styrene with lower emissions; can improve weatherability.[2][14] |
Synthesis Workflow Diagram
The general process for synthesizing an unsaturated polyester resin can be visualized as a multi-stage workflow, from raw material charging to final quality control.
Caption: General workflow for a two-step UPR synthesis.
Chapter 2: Synthesis Methodologies & Protocols
The most common industrial method for UPR synthesis is melt polycondensation, which can be performed in one or two stages.[3][17] The two-stage process is often preferred as it allows for better control over the reaction, particularly the isomerization of maleic to fumaric structures, which is critical for achieving optimal resin properties.[1]
Pre-Synthesis: Raw Material Quality Control
Before synthesis, it is imperative to verify the quality of incoming raw materials.[1] Impurities can interfere with the reaction, affect cure times, and degrade the final properties of the resin. Standard analytical techniques should be used to confirm the purity and identity of all monomers.
Protocol 1: Two-Stage Melt Polycondensation for a General-Purpose Orthophthalic Resin
This protocol describes the synthesis of a standard resin suitable for general-purpose laminating and casting applications.
Equipment:
-
Jacketed glass or stainless steel reactor (1L capacity) equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a packed column with a condenser for water removal.
-
Heating mantle or oil bath with precise temperature control.
-
Apparatus for acid value titration.
-
Viscometer (e.g., Brookfield).
Materials:
-
Propylene Glycol (PG)
-
Phthalic Anhydride (PA)
-
Maleic Anhydride (MA)
-
Toluhydroquinone (THQ) inhibitor
-
Styrene monomer
Procedure:
-
First Stage (Saturated Ester Formation):
-
Charge the reactor with the calculated amounts of Propylene Glycol and Phthalic Anhydride. A typical molar ratio might be 1.1 moles of PG for every 1.0 mole of total acid (PA + MA).
-
Begin slow mechanical stirring and start a nitrogen sparge (a slow bubble rate) to maintain an inert atmosphere. This prevents oxidation and discoloration.
-
Heat the mixture to approximately 140°C. The reaction between the glycol and PA will commence.
-
Hold at this temperature until the mixture becomes clear.
-
-
Second Stage (Unsaturated Polyester Formation):
-
Once the initial reaction is complete, add the Maleic Anhydride. This is often done at a lower temperature to control the initial exotherm.
-
Slowly increase the temperature to 210°C. Maintaining this temperature is critical for the isomerization of maleate to fumarate, which enhances reactivity.[1]
-
Water of condensation will begin to distill off. The rate of water removal is an indicator of the reaction rate.
-
The reaction is monitored by periodically taking samples and measuring the Acid Value (AV) . The target AV for a general-purpose resin is typically between 15 and 25 mgKOH/g.[1] The test is performed according to standards like ASTM D4662.[1]
-
Continue the reaction at 210°C until the target Acid Value is reached. This can take several hours.
-
-
Dissolution and Inhibition:
-
Once the target AV is achieved, turn off the heat and cool the reactor to below 140°C.[1]
-
Add the inhibitor (e.g., 0.02 wt% THQ) to the molten polyester and stir until it is fully dissolved. This step is crucial to prevent premature gelling during the blending with styrene.[1]
-
In a separate, well-ventilated blending tank containing the required amount of styrene (to achieve a final resin solids content of ~60-65%), slowly add the hot polyester melt under vigorous stirring. The temperature should be controlled to prevent excessive styrene evaporation.
-
Continue stirring until a homogenous, clear liquid resin is obtained.
-
-
Final Quality Control:
-
Allow the resin to cool to room temperature (25°C).
-
Measure the final properties, including viscosity, specific gravity, and appearance, to ensure they meet specifications.[1]
-
| Parameter | Stage | Typical Value | Standard Method |
| Acid Value | End of Polycondensation | 15 - 25 mgKOH/g | ASTM D4662[1] |
| Viscosity | Final Resin @ 25°C | 150 - 250 mPa.s (cps) | Brookfield |
| Volatile Content | Final Resin | 35 - 45 % | - |
| Specific Gravity | Final Resin @ 25°C | 1.10 - 1.12 | - |
| Appearance | Final Resin | Light pinkish/yellowish | Visual |
Chapter 3: Curing and Characterization
The liquid UPR is transformed into a solid thermoset through a free-radical polymerization initiated by catalysts and accelerators.
Curing System
-
Initiator (Catalyst): Methyl Ethyl Ketone Peroxide (MEKP) is a common initiator for room-temperature curing.[1] It generates the initial free radicals needed for the reaction.
-
Accelerator (Promoter): Cobalt naphthenate or cobalt octoate solutions (e.g., 6% cobalt) are used to accelerate the decomposition of the peroxide initiator into free radicals at ambient temperatures.[1][12]
Protocol 2: Standard Resin Casting for Mechanical Property Testing
This protocol details the preparation of a solid resin cast, which is then machined into test specimens according to ASTM standards.
-
Preparation: To 100g of the synthesized UPR, add the accelerator (e.g., 0.25% of a 6% cobalt solution) and mix thoroughly. Caution: Never mix initiator and accelerator directly, as this can cause an explosive reaction.
-
Initiation: Add the initiator (e.g., 1% MEKP) and mix vigorously for one minute, ensuring uniform dispersion.[1]
-
Casting: Pour the initiated resin into appropriate molds to cast specimens for tensile, flexural, and impact strength tests.
-
Curing: Allow the castings to gel and cure at room temperature for 24 hours.
-
Post-Curing: For optimal properties, a post-cure is recommended. This typically involves heating the demolded castings in an oven at a temperature around 80°C for 3-4 hours. The post-cure ensures the crosslinking reaction goes to completion.
-
Testing: Machine the cured casts into specimens and perform mechanical tests according to relevant ASTM standards (e.g., ASTM D638 for tensile strength, ASTM D790 for flexural properties).[18]
Curing and Testing Workflow
Caption: Standard workflow for casting and testing UPR specimens.
Chapter 4: Advanced Characterization
Beyond basic quality control, a suite of analytical techniques is used to fully characterize the synthesized resin.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the formation of the ester linkage (C=O stretch at ~1730 cm⁻¹) and the presence of C=C double bonds. It can also be used to monitor the disappearance of the styrene peak (~912 cm⁻¹) during curing.[19][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing for the quantification of maleate/fumarate isomerization and the identification of different monomer units within the polymer chain.[4][6]
-
Gel Permeation Chromatography (GPC): Determines the molecular weight distribution (Mn, Mw) of the polyester, which is crucial for predicting its mechanical properties.[7][19]
-
Differential Scanning Calorimetry (DSC): Used to study the curing kinetics, determine the glass transition temperature (Tg) of the cured resin, and measure the heat of reaction.[7][19] The Tg is a key indicator of the material's thermal stability.
-
Thermogravimetric Analysis (TGA): Evaluates the thermal stability and degradation profile of the cured resin.[19]
| Property | Standard | Description |
| Reactivity (Gel Time, Peak Exotherm) | ASTM D7029[21][22][23] | Measures the gel time, cure time, and peak exotherm temperature, providing a standardized profile of the resin's reactivity. |
| Acid Value | ASTM D4662[1] | A titration method to determine the amount of residual carboxylic acid groups, used to monitor the extent of polycondensation. |
| Tensile Properties | ASTM D638[18] | Determines the ultimate tensile strength, modulus of elasticity, and elongation at break of the cured resin. |
| Flexural Properties | ASTM D790 | Measures the flexural strength and modulus, indicating the material's stiffness and resistance to bending. |
| Heat Distortion Temperature (HDT) | ASTM D648 | Determines the temperature at which a standard test bar deflects under a specified load, indicating short-term heat resistance. |
| Barcol Hardness | ASTM D2583[18] | Measures the indentation hardness of the cured resin surface. |
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Ward, C., et al. (2020). Synthesis of Unsaturated Polyester Resins from Various Bio-Derived Platform Molecules. Molecules. Available at: [Link]
-
Saravanakumar, S., et al. (2024). Unsaturated polyester resin synthesis for enhanced fiber-reinforced composite performance. Materials Today: Proceedings. Available at: [Link]
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Fink, J.K. (2013). Unsaturated Polyester Resins. In Reactive Polymers Fundamentals and Applications. William Andrew Publishing. Available at: [Link]
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Wang, L., et al. (2023). Characterization of Properties and Kinetic Analysis of Unsaturated Polyester Resin Synthesized from PET Alcoholysis Waste. Polymers. Available at: [Link]
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Spyros, A., et al. (2004). Characterization of Unsaturated Polyester and Alkyd Resins Using One- and Two-Dimensional NMR Spectroscopy. Journal of Applied Polymer Science. Available at: [Link]
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Mahmood, H.M. (2017). Synthesis and Characterization of Unsaturated Polyester Resin and Studying Their Thermo Properties. International Journal of Scientific & Engineering Research. Available at: [Link]
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Lee, S.M., et al. (2006). Synthesis and applications of unsaturated polyester resins based on PET waste. Journal of Industrial and Engineering Chemistry. Available at: [Link]
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Rule Composite. (2024). How to make unsaturated polyester resin. Rule Composite. Available at: [Link]
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Papadaki, M., et al. (2013). Synthesis of PPSu following the two-stage polycondensation method in the melt phase. ResearchGate. Available at: [Link]
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ASTM International. (2023). Standard Test Method for Determination of Reactivity of Unsaturated Polyesters and Vinyl Esters at 180.0°F (82.2°C). ASTM D7029. Available at: [Link]
-
BÜFA. (2004). Unsaturated Polyester Resins. BÜFA. Available at: [Link]
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ResearchGate. (2004). Characterization of unsaturated polyester and alkyd resins using one- and two-dimensional NMR spectroscopy. ResearchGate. Available at: [Link]
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Avila, C., et al. (2021). Acid number, viscosity and end-point detection in a multiphase high temperature polymerisation process using an online miniaturised MEMS Fabry-Pérot Interferometer. Chemical Engineering Journal. Available at: [Link]
-
Yeon, J.H., et al. (2019). Effect of Methyl Methacrylate Monomer on Properties of Unsaturated Polyester Resin-Based Polymer Concrete. ResearchGate. Available at: [Link]
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Guarrotxena, N., et al. (1998). Effect of the inhibitor on the curing of an unsaturated polyester resin. Polymer. Available at: [Link]
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ResearchGate. (2023). Unsaturated polyester resins: Catalysts, accelerators, and inhibitors. ResearchGate. Available at: [Link]
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Chabros, A., & Gawdzik, B. (2013). The impact of crosslinking monomers concentration on the properties of unsaturated polyester resins. Chemistry & Chemical Technology. Available at: [Link]
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Tianma Group. (2022). How to make unsaturated polyester resin. Tianma Group. Available at: [Link]
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ASTM International. (2004). Standard Test Method for Determination of Reactivity of Unsaturated Polyesters and Vinyl Esters at 180.0°F (82.2°C). ASTM D7029. Available at: [Link]
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3V Sigma USA. (2023). Optimizing Unsaturated Polyester Resins: Necessity of Additives. 3V Sigma USA. Available at: [Link]
-
Infinita Lab. (n.d.). ASTM D7029-09 Determination of Reactivity of Unsaturated Polyesters and Vinyl Esters at 180.0°F (82.2°C). Infinita Lab. Available at: [Link]
-
REALLAND. (2024). The difference between saturated and unsaturated polyester resin. REALLAND. Available at: [Link]
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Castell, P., et al. (1998). New formulations for unsaturated polyester resins and their interactions with low-profile agents and glass fibres. ResearchGate. Available at: [Link]
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GlobalSpec. (n.d.). Polyester Resin ASTM Standards. GlobalSpec. Available at: [Link]
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Huang, Y.J., & Leu, J.S. (1993). Curing of unsaturated polyester resins. Effects of temperature and initiator. Polymer. Available at: [Link]
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- 21. store.astm.org [store.astm.org]
- 22. img.antpedia.com [img.antpedia.com]
- 23. infinitalab.com [infinitalab.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Methoxy-2-propyl propanoate Synthesis
Welcome to the technical support center for the synthesis of 1-methoxy-2-propyl propanoate. This guide is designed for researchers, scientists, and professionals in drug development and chemical manufacturing. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your reaction conditions, maximize yield, and ensure product purity. Our approach is grounded in established chemical principles to provide a self-validating framework for your experimental design.
I. Reaction Overview: The Fischer-Speier Esterification
The most common and industrially significant method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of 1-methoxy-2-propanol with propanoic acid. The primary challenge in this reversible reaction is to shift the equilibrium towards the product side to achieve a high yield.
The overall reaction is as follows:
CH₃CH₂COOH + CH₃OCH₂CH(OH)CH₃ ⇌ CH₃CH₂COOCH(CH₃)CH₂OCH₃ + H₂O (Propanoic Acid + 1-Methoxy-2-propanol ⇌ this compound + Water)
Reaction Mechanism Workflow
The Fischer esterification proceeds through a series of protonation and nucleophilic attack steps. Understanding this mechanism is crucial for troubleshooting.
Caption: Fischer-Speier esterification mechanism for this compound synthesis.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
FAQ 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield in Fischer esterification is a common problem, typically stemming from equilibrium limitations. Here’s a systematic approach to troubleshooting:
A. Inefficient Water Removal:
-
The Problem: The presence of water, a byproduct of the reaction, will push the equilibrium back towards the reactants, in accordance with Le Chatelier's principle.
-
The Solution:
-
Azeotropic Distillation: This is the most effective method for continuous water removal. Use an azeotropic agent like toluene, xylene, or cyclohexane. The agent forms a low-boiling azeotrope with water, which is distilled off, condensed, and collected in a Dean-Stark trap. The organic agent, being less dense than water, is then returned to the reaction flask.
-
Drying Agents: For smaller-scale reactions, molecular sieves (3A or 4A) can be added to the reaction mixture to absorb the water as it forms.
-
B. Suboptimal Molar Ratio of Reactants:
-
The Problem: An equimolar ratio of reactants often results in an equilibrium mixture with significant amounts of unreacted starting materials.
-
The Solution: Use an excess of one of the reactants to drive the reaction forward.
-
It is generally more cost-effective and easier to remove excess 1-methoxy-2-propanol (boiling point: ~120°C) than propanoic acid (boiling point: ~141°C) during purification.
-
A molar ratio of 1-methoxy-2-propanol to propanoic acid in the range of 1.1:1 to 1.5:1 is often recommended. Some studies suggest an even higher excess of the alcohol can further increase yield.
-
C. Catalyst Inactivity or Insufficient Amount:
-
The Problem: The acid catalyst is essential for protonating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. Insufficient or inactive catalyst will result in a slow reaction rate.
-
The Solution:
-
Catalyst Choice: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are common and effective homogeneous catalysts. Solid acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15) or solid superacids, offer the advantage of easier separation from the product and reduced equipment corrosion.
-
Catalyst Loading: For homogeneous catalysts like H₂SO₄, a loading of 0.5-2% of the total reactant mass is typical. For solid catalysts, the loading can be higher, in the range of 5-15 wt%.
-
Catalyst Deactivation: Ensure your catalyst is not hydrated, as water will reduce its activity. If using a recycled solid catalyst, ensure it has been properly regenerated according to the manufacturer's instructions.
-
Optimized Reaction Conditions Summary
| Parameter | Recommended Range | Rationale & Key Considerations |
| Molar Ratio (Alcohol:Acid) | 1.1:1 to 1.5:1 | Shifts equilibrium to favor product formation; excess alcohol is easier to remove during purification. |
| Catalyst | H₂SO₄, p-TsOH, Amberlyst-15 | Strong acid required to protonate the carboxylic acid. Solid acids simplify purification. |
| Catalyst Loading | 0.5-2% (Homogeneous) 5-15% (Heterogeneous) | Balances reaction rate with cost and potential side reactions. |
| Temperature | 100-140°C | Ensures a reasonable reaction rate and facilitates azeotropic water removal. |
| Water Removal | Dean-Stark (Azeotropic Distillation) | Crucial for driving the reaction to completion by overcoming equilibrium limitations. |
FAQ 2: I'm observing significant byproduct formation. What are the likely side reactions and how can I mitigate them?
Side reactions can reduce your yield and complicate purification. The most common side reactions are ether formation and transesterification.
A. Ether Formation (Dehydration of Alcohol):
-
The Problem: At high temperatures and in the presence of a strong acid catalyst, 1-methoxy-2-propanol can undergo intermolecular dehydration to form an ether.
-
Mitigation:
-
Temperature Control: Avoid excessive temperatures. The optimal range is typically between 100-140°C, which is sufficient for the esterification to proceed without significant ether formation.
-
Catalyst Choice: While strong acids are necessary, using a milder solid acid catalyst might reduce the rate of this side reaction compared to concentrated sulfuric acid.
-
B. Transesterification:
-
The Problem: If other esters are present as impurities in the starting materials or solvent, transesterification can occur, leading to a mixture of ester products.
-
Mitigation:
-
High Purity Reactants: Ensure the purity of your 1-methoxy-2-propanol and propanoic acid. Use solvents that will not participate in the reaction.
-
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low reaction yield.
FAQ 3: What is the best method for purifying the final product?
Purification is critical to obtaining high-purity this compound. The primary method is fractional distillation.
-
The Process: After the reaction is complete, the crude product mixture will contain the desired ester, unreacted starting materials, the catalyst (if homogeneous), and water.
-
Neutralization: If a liquid acid catalyst like H₂SO₄ was used, first wash the crude product with a dilute base (e.g., sodium bicarbonate solution) to neutralize the acid, followed by a water or brine wash to remove any remaining salts.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Fractional Distillation: The key to successful purification is exploiting the differences in boiling points of the components.
-
Water: 100°C
-
1-Methoxy-2-propanol: ~120°C
-
Propanoic Acid: ~141°C
-
This compound: ~160°C
A fractional distillation column will allow for the separation of these components. First, any remaining azeotropic agent and water will distill, followed by the excess 1-methoxy-2-propanol. The final, high-boiling fraction will be your purified product.
-
-
III. Safety Considerations
-
Flammability: 1-methoxy-2-propanol and the final ester product are flammable liquids. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Corrosivity: Propanoic acid and the acid catalysts (especially sulfuric acid) are corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
-
Vapor Inhalation: Vapors of the reactants and products can cause respiratory irritation and central nervous system effects like drowsiness or dizziness. Ensure adequate ventilation at all times.
IV. References
-
CN1473815A - The synthetic method of propylene glycol methyl ether propionate. Google Patents. Available at:
-
US5239111A - Propylene glycol monomethyl ether propionate compound and the process for the preparation thereof. Google Patents. Available at:
-
Liu, X., et al. (2024). Reaction Thermodynamic and Kinetics for Esterification of Propylene Glycol Monomethyl Ether and Acetic Acid over Ion-exchange Resin. Molecules. Available at: [Link]
-
Wang, Y., & Zhang, M. (2015). MZ Solid Catalysts for Synthesis of 1-Methoxy-2-Propanol with High Selectivity. Key Engineering Materials. Available at: [Link]
-
Transesterification of 1-methoxy-2-propanol with ethyl acetate . ResearchGate. Available at: [Link]
-
(PDF) Reaction Thermodynamic and Kinetics for Esterification of Propylene Glycol Monomethyl Ether and Acetic Acid over Ion-exchange Resin . ResearchGate. Available at: [Link]
-
Troubleshooting: How to Improve Yield . University of Rochester, Department of Chemistry. Available at: [Link]
-
CN1634851A - Propylene Glycol Methyl Ether Propionate Clean Production Method. Google Patents. Available at:
-
Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? . Quora. (2020). Available at: [Link]
-
**Safety Data Sheet: 1-Methoxy
Technical Support Center: Peroxide Formation in 1-Methoxy-2-propyl propanoate
Welcome to the technical support center for handling 1-Methoxy-2-propyl propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on preventing, detecting, and managing peroxide formation in this solvent. Our goal is to equip you with the expertise to ensure the safety and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why should I be concerned about peroxides?
This compound, a glycol ether acetate, is susceptible to autoxidation, a process where it reacts with atmospheric oxygen to form unstable and potentially explosive peroxide by-products.[1] This reaction is a free-radical chain process catalyzed by light and heat.[1][2] The accumulation of these peroxides poses a significant safety hazard, as they can detonate when subjected to heat, friction, or mechanical shock.[3][4][5]
Q2: How can I tell if my this compound has formed peroxides?
Visual inspection can sometimes reveal the presence of peroxides, such as the formation of crystals around the container cap or a precipitate in the liquid.[6][7] However, the absence of these signs does not guarantee the absence of peroxides. Therefore, chemical testing is essential.
Q3: How often should I test for peroxides?
The frequency of testing depends on the age and storage conditions of the solvent. A general guideline for solvents like this compound, which are classified as Group B peroxide formers (forming peroxides upon concentration), is to test before distillation or evaporation and to test or discard after one year of being opened.[1] Unopened containers should generally be safe for up to 18 months from the date of receipt.[8] Always date containers upon receipt and upon opening to track their age.[3][9]
Q4: Can I use an inhibited grade of this compound to avoid this issue?
Using a solvent with an added inhibitor, such as Butylated Hydroxytoluene (BHT), can significantly slow down the rate of peroxide formation.[7] BHT works by scavenging oxygen within the solvent.[7] However, it's crucial to understand that inhibitors are consumed over time and do not offer indefinite protection.[6][7] Distillation will also remove the inhibitor, leaving the purified solvent highly susceptible to peroxide formation.[7][8]
Q5: What is the maximum safe concentration of peroxides?
While 100 ppm is a widely used control point, its scientific validation is debated and may be too liberal or conservative depending on the specific solvent and its application.[10] For processes involving concentration, such as distillation, the initial peroxide concentration should be much lower. For instance, if a 10-fold volume reduction is planned, the starting peroxide concentration should be below 10 ppm.[10]
Troubleshooting Guides
Issue 1: My peroxide test strip indicates a high concentration of peroxides. What should I do?
Cause: The solvent has been stored for an extended period, exposed to air and light, or the inhibitor has been depleted, leading to the accumulation of peroxides.
Solution:
-
Do NOT move or open the container if you observe crystals , especially around the cap, as this could cause detonation.[6] Contact your institution's Environmental Health and Safety (EHS) office immediately for assistance with disposal.
-
If no crystals are visible, you can proceed with a chemical treatment to reduce the peroxides. A common and effective method is to shake the solvent with a freshly prepared aqueous solution of ferrous sulfate.[6]
-
Alternatively, you can pass the solvent through a column of activated alumina, which can decompose the peroxides.[6][9]
Experimental Protocol: Peroxide Removal with Ferrous Sulfate
-
Prepare the Reagent: Create a fresh solution of 60g of iron (II) sulfate in 110mL of water, and carefully add 6mL of concentrated sulfuric acid.[6]
-
Treatment: In a fume hood, add a volume of the ferrous sulfate solution to the solvent in a separatory funnel. Shake the mixture, periodically venting the funnel.
-
Separation: Allow the layers to separate and discard the aqueous layer.
-
Washing: Wash the solvent with water to remove any residual acid or iron salts.
-
Drying: Dry the solvent over an appropriate drying agent (e.g., anhydrous magnesium sulfate).
-
Re-testing: After treatment, re-test the solvent to confirm that the peroxide concentration is within a safe limit.[6]
-
Inhibitor Addition: If the solvent is to be stored, add a small amount of an inhibitor like BHT. Be aware that the purified solvent without an inhibitor is highly susceptible to rapid peroxide formation.[6][8]
Issue 2: My peroxide test strips are giving inconsistent or unclear results.
Cause: Test strips can expire, and their accuracy can be affected by the solvent matrix.[11] Some test strips require a specific procedure for organic solvents that may not be immediately obvious from the container's instructions.[11]
Solution:
-
Follow Manufacturer's Instructions Carefully: For many commercial test strips, when testing organic solvents, you must dip the strip, let the solvent evaporate, and then add a drop of deionized water to the test pad for the colorimetric reaction to occur.[11][12]
-
Use a More Quantitative Method for Confirmation: If you doubt the results of the test strips, a more reliable qualitative test involves using potassium iodide.
Experimental Protocol: Qualitative Peroxide Test with Potassium Iodide
-
Prepare the Test Solution: In a clean test tube, add 0.5-1.0 mL of the this compound to an equal volume of glacial acetic acid containing about 0.1 g of dissolved sodium iodide or potassium iodide crystals.
-
Observe the Color Change:
-
A yellow color indicates a low concentration of peroxides due to the formation of iodine.
-
A brown color signifies a high concentration of peroxides.
-
-
Increase Sensitivity (Optional): For a more sensitive test, add one drop of a saturated aqueous starch solution. The presence of peroxides will result in a dark blue color due to the starch-iodine complex.
-
Run a Blank: It is advisable to run a blank determination with just the iodide/acetic acid mixture, as it can slowly turn yellow-brown over time due to air oxidation.
Best Practices for Prevention
To minimize the risk of peroxide formation, a proactive approach to solvent management is essential.
Proper Storage and Handling
| Best Practice | Rationale |
| Date all containers | Track the age of the solvent to adhere to testing and disposal schedules.[3][9] |
| Store in original containers | The manufacturer's container is designed for stability; for some ethers, the iron in steel cans acts as a peroxide inhibitor.[3][5] |
| Use dark, amber bottles | Light is a catalyst for peroxide formation.[1][3] |
| Keep containers tightly sealed | Minimize exposure to atmospheric oxygen, which is necessary for autoxidation.[2][3][13] |
| Store in a cool, well-ventilated area | Heat accelerates the rate of peroxide formation.[1][14] |
| Purchase small quantities | Ensure that the solvent is used promptly before significant peroxide accumulation can occur.[2][6] |
Workflow for Safe Use of this compound
The following diagram illustrates a self-validating workflow for the safe handling of this compound.
By understanding the mechanisms of peroxide formation and implementing rigorous safety protocols, you can ensure the safe and effective use of this compound in your research and development activities.
References
- JoVE. (2025). Autoxidation of Ethers to Peroxides and Hydroperoxides.
- The University of Iowa. (n.d.). Safely testing organic solvents for peroxides. Environmental Health and Safety.
- Filo. (2025).
- The Hong Kong University of Science and Technology. (n.d.). Peroxide Tests. Health, Safety and Environment Office.
- Sigma-Aldrich. (n.d.). Peroxide Forming Solvents.
- University of Southern California. (n.d.). Organic Peroxide Formers: Testing and Labeling. USC Environmental Health & Safety.
- ACS Chemical Health & Safety. (2019).
- Journal of Organic Chemistry. (n.d.). Oxidation mechanism of diethyl ether: a complex process for a simple molecule.
- ResearchGate. (2025). Studies in auto-oxidation reactions. II.
- YouTube. (2013).
- Guidechem. (2017).
- Ataman Kimya. (n.d.).
- Carl ROTH. (n.d.).
- Santa Cruz Biotechnology. (n.d.). 1-Methoxy-2-propanol.
- Vanderbilt University. (2022). Control and Safe Use of Peroxide Formers.
- Spectrum Chemical. (2015).
- CDH Fine Chemical. (n.d.).
- Vanderbilt University Office of Clinical and Research Safety. (n.d.). Peroxide-forming chemicals: Management, Retention and Storage.
- Sdfine. (n.d.). 1-METHOXY-2-PROPANOL.
- University of Texas at Austin Environmental Health & Safety. (n.d.). Peroxide Forming Chemicals.
- Cole-Parmer. (n.d.).
- Western Sydney University. (n.d.). Ethers and peroxide forming compounds.
- University of Louisville. (n.d.). Peroxide Forming Chemicals.
- National Institutes of Health. (n.d.). 1-Methoxy-2-propanol. PubChem.
- Yale Environmental Health & Safety. (2019). Peroxide Forming Solvents.
- National Oceanic and Atmospheric Administration. (n.d.). 1-METHOXY-2-PROPANOL. CAMEO Chemicals.
- OECD Existing Chemicals Database. (n.d.).
- Google Patents. (2004).
- University of California, Santa Cruz. (n.d.). Peroxide Forming Compounds Reference Guide.
- Vanderbilt Environmental Health & Safety. (n.d.). PEROXIDE FORMING CHEMICALS.
- ChemicalBook. (2024). Uses and Toxicity of 1-Methoxy-2-propanol.
Sources
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]
- 3. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 4. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 5. vumc.org [vumc.org]
- 6. westernsydney.edu.au [westernsydney.edu.au]
- 7. louisville.edu [louisville.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. uwyo.edu [uwyo.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Safely testing organic solvents for peroxides | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 12. Organic Peroxide Formers: Testing and Labeling – USC Environmental Health & Safety [ehs.usc.edu]
- 13. carlroth.com [carlroth.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
Troubleshooting inconsistent results with 1-Methoxy-2-propyl propanoate solvent
Welcome to the technical support center for 1-Methoxy-2-propyl propanoate (PGMP). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities associated with this versatile solvent. Inconsistent experimental results can often be traced back to solvent quality and handling. Here, we provide in-depth, field-proven insights to ensure the integrity and reproducibility of your work.
Frequently Asked Questions (FAQs)
Q1: What exactly is this compound?
A1: this compound, also known as propylene glycol monomethyl ether propionate (PGMP), is an organic solvent with the chemical formula C7H14O3.[1][2] Its molecular structure contains both ether and ester functional groups, which imparts an amphiphilic character. This allows it to dissolve a wide range of both polar and non-polar substances, making it a highly effective solvent in applications like coatings, inks, and polymer synthesis.[1][3][4] It is synthesized via the esterification of 1-methoxy-2-propanol with propanoic acid.[1]
Q2: What are the primary safety hazards associated with this solvent?
A2: this compound is a flammable liquid and its vapors can form explosive mixtures with air.[2][5] It can cause irritation to the skin, eyes, and respiratory tract.[6] A more insidious hazard is its potential to form unstable and potentially explosive peroxides upon prolonged exposure to air and light, a common characteristic of ethers.[7] Proper handling and storage are critical to mitigate these risks.
Q3: How should I properly store this compound?
A3: To maintain its purity and safety, the solvent should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[6][8][9] Containers should be kept tightly sealed to prevent the absorption of atmospheric moisture and exposure to air.[5] It is also recommended to store it away from incompatible materials such as strong oxidizing agents, acids, and bases.[6][9] For long-term storage, using an inert gas blanket (e.g., nitrogen or argon) can prevent peroxide formation and moisture uptake.
Q4: Is this solvent known by other names?
A4: Yes, it is frequently referred to by several synonyms, which can be important to recognize when reviewing literature or safety data sheets. Common names include:
Troubleshooting Guide for Inconsistent Experimental Results
This section addresses specific issues you may encounter during your experiments. The underlying cause of inconsistency is often multifaceted, originating from the solvent's purity, handling, or degradation.
Q1: My reaction yields are fluctuating significantly between different solvent batches. What is the likely cause?
A1: This is a classic sign of batch-to-batch variability in solvent quality. The root cause can be traced to several factors:
-
Purity & Impurity Profile: Commercial-grade solvents can contain residual starting materials (1-methoxy-2-propanol, propanoic acid) or by-products from synthesis. Even small changes in this impurity profile can catalyze side reactions or inhibit your primary reaction.
-
Isomer Content: The synthesis of the precursor, 1-methoxy-2-propanol, can produce a mixture of isomers, primarily the alpha-isomer (1-methoxy-2-propanol) and the beta-isomer (2-methoxy-1-propanol).[10][11] Although the subsequent esterification is specific, trace amounts of the other isomer's propanoate ester could be present. These isomers have different physical properties, which can alter solvency and reaction kinetics.[7]
-
Water Content: This solvent is hygroscopic and will absorb moisture from the atmosphere. Elevated water content can be detrimental to moisture-sensitive reactions, such as those involving organometallics or strong bases, leading to lower yields.
Recommended Troubleshooting Workflow:
-
Quarantine the Batch: Isolate the suspect solvent batch to prevent further use until it has been qualified.
-
Review the Certificate of Analysis (CoA): Compare the CoA from the inconsistent batch with that of a previous, "good" batch. Pay close attention to reported purity, water content, and levels of specific impurities.
-
In-House Qualification: If the CoA is inconclusive, perform in-house tests. The most definitive test is Gas Chromatography (GC) to confirm purity and identify contaminants (see Protocol 1). For water content, Karl Fischer titration is the gold standard.
Q2: I am observing unexpected side products, or my sensitive reagents seem to be degrading. What could be happening in the solvent?
A2: The most probable culprit is the presence of peroxides. Glycol ethers are notorious for forming peroxides when stored improperly (i.e., exposed to air and light).[7]
Causality: Peroxides are highly reactive species that can initiate unwanted radical chain reactions. These radicals can attack your reagents or products, leading to a complex mixture of degradation products and significantly lowering the yield of your desired compound.
Recommended Troubleshooting Workflow:
-
IMMEDIATELY Test for Peroxides: Do not heat or concentrate any solvent that you suspect may contain peroxides. Use a qualitative test strip or the potassium iodide method (see Protocol 2) to screen for their presence. A positive test indicates the solvent is unsafe for use and must be disposed of according to your institution's hazardous waste procedures.
-
Review Storage History: Check the date the container was received and opened.[8] Containers that have been open for an extended period (e.g., more than 12 months) or stored with significant headspace are at high risk.[8]
-
Implement a Peroxide Management Plan: For all ether-based solvents in your lab, label containers with the date received and the date opened. Test for peroxides periodically, especially before any distillation or concentration step.
Q3: My compound, which is usually soluble, is precipitating during my experiment. Why would this happen?
A3: Unwanted precipitation is almost always a result of a change in the solvent's solvating power. For this compound, this is typically caused by the absorption of water.
Causality: While PGMP is miscible with many organic solvents and has good solvating power for a range of compounds, its ability to dissolve non-polar substances can be significantly reduced by the presence of water.[7] As a hygroscopic solvent, it can absorb enough atmospheric moisture during handling to become saturated, leading to the "crashing out" of less polar solutes.
Recommended Troubleshooting Workflow:
-
Measure Water Content: Use Karl Fischer titration to quantify the amount of water in the solvent.
-
Use Anhydrous Grade Solvent: For moisture-sensitive applications, purchase a high-purity, anhydrous grade of the solvent.
-
Dry the Solvent: If an anhydrous grade is not available, the solvent can be dried immediately before use by standing it over activated 3Å molecular sieves (see Protocol 3).
-
Improve Handling Technique: When dispensing the solvent, work quickly and reseal the container immediately. For highly sensitive applications, use a syringe to withdraw the solvent through a septum under an inert atmosphere.
Visualizing the Problem: A Troubleshooting Workflow
The following diagram outlines a logical path for diagnosing issues with this compound.
Sources
- 1. Buy this compound | 148462-57-1 [smolecule.com]
- 2. 2-Propanol, 1-methoxy-, 2-propanoate | C7H14O3 | CID 11008049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Introduction of 1-Methoxy-2-propyl acetate_Chemicalbook [chemicalbook.com]
- 4. CN101337885B - Method for preparing 1-Methoxy-2-propyl acetate by continuous esterification reaction - Google Patents [patents.google.com]
- 5. carlroth.com [carlroth.com]
- 6. uwaterloo.ca [uwaterloo.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. US6846961B2 - Preparation of 1-methoxy-2-propanol - Google Patents [patents.google.com]
- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Technical Support Center: Maximizing Yield in the Esterification of 1-Methoxy-2-Propanol
Welcome to the technical support center for the esterification of 1-methoxy-2-propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of esters from 1-methoxy-2-propanol. Our goal is to equip you with the knowledge to not only solve problems but also to understand the underlying chemical principles to optimize your reaction for maximum yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the esterification of 1-methoxy-2-propanol?
There are two primary methods for the esterification of 1-methoxy-2-propanol (also known as propylene glycol methyl ether, PM):
-
Fischer-Speier Esterification: This is a direct, acid-catalyzed reaction between 1-methoxy-2-propanol and a carboxylic acid (e.g., acetic acid) to form the corresponding ester and water.[1][2][3] It is a reversible reaction, and strategies to drive the equilibrium towards the product are crucial for achieving high yields.[1][4]
-
Transesterification: This method involves the reaction of 1-methoxy-2-propanol with an existing ester (e.g., methyl acetate or ethyl acetate) in the presence of a catalyst to exchange the alcohol group.[5][6] This can be advantageous in situations where direct esterification is problematic, for instance, due to the formation of azeotropes with water.[5]
Q2: Which catalysts are most effective for this reaction?
The choice of catalyst depends on the specific method and desired reaction conditions:
-
Homogeneous Acid Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are commonly used for Fischer esterification due to their high catalytic activity.[1][7] However, their use can lead to challenges in separation and can be corrosive.[5][8]
-
Heterogeneous Acid Catalysts: Solid acid catalysts, such as macroporous ion-exchange resins (e.g., Amberlyst-35), offer significant advantages, including ease of separation from the reaction mixture, reusability, and reduced environmental impact.[5][8][9]
-
Enzymatic Catalysts: Lipases, such as Candida antarctica lipase B (Novozym 435), can be employed for highly selective and mild esterification or transesterification reactions.[10][11][12] This is particularly useful for sensitive substrates or when high enantioselectivity is required.[11]
Q3: What is the general mechanism of Fischer esterification?
The Fischer esterification of 1-methoxy-2-propanol with a carboxylic acid proceeds through a series of reversible steps initiated by an acid catalyst:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[1][4][7][13]
-
Nucleophilic attack by the alcohol: The oxygen atom of 1-methoxy-2-propanol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[4][7][13]
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[1][2]
-
Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.[1][2]
-
Deprotonation: The catalyst is regenerated by the deprotonation of the carbonyl oxygen, yielding the final ester product.[1][4][13]
Troubleshooting Guide
This section addresses specific problems you might encounter during the esterification of 1-methoxy-2-propanol and provides actionable solutions based on established chemical principles.
Problem 1: Low or No Ester Yield
Possible Causes & Solutions
-
Equilibrium Limitation: Fischer esterification is a reversible reaction.[1][14] If the reaction has simply reached equilibrium, the yield will be limited.
-
Solution: Apply Le Chatelier's principle to shift the equilibrium towards the products.[4][15]
-
Use an Excess of One Reactant: Employing a molar excess of either 1-methoxy-2-propanol or the carboxylic acid can significantly increase the yield.[1][4] For the reaction with acetic acid using Amberlyst-35, an optimal molar ratio of 1:3 (1-methoxy-2-propanol to acetic acid) has been reported to achieve a 78% yield.[8][9]
-
Remove Water as it Forms: Water is a byproduct that can drive the reverse reaction (hydrolysis).[1] Removing water from the reaction mixture is a highly effective way to maximize ester formation. This can be achieved using a Dean-Stark apparatus, molecular sieves, or by performing the reaction under vacuum if the boiling points are suitable.[1] Reactive distillation is an industrial technique that combines reaction and separation to continuously remove water.[16]
-
-
-
Inactive or Insufficient Catalyst: The reaction rate is highly dependent on the catalyst.
-
Solution:
-
Check Catalyst Loading: Ensure the correct amount of catalyst is used. For the Amberlyst-35 catalyzed reaction of 1-methoxy-2-propanol with acetic acid, a catalyst loading of 10 wt% of the total reactant mass was found to be optimal.[8][9]
-
Verify Catalyst Activity: If using a reusable heterogeneous catalyst, its activity may decrease over time. Consider regenerating or replacing the catalyst. For homogeneous catalysts, ensure they have not been deactivated by impurities.
-
-
-
Inadequate Reaction Temperature or Time: The reaction may be too slow at lower temperatures, or may not have been allowed to run for a sufficient duration.
-
Solution:
-
Optimize Temperature: For the Amberlyst-35 catalyzed esterification of 1-methoxy-2-propanol and acetic acid, a reaction temperature of 353 K (80 °C) has been shown to be effective.[8][9] Generally, increasing the temperature will increase the reaction rate. However, excessively high temperatures can lead to side reactions.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the disappearance of starting materials and the formation of the product to determine the optimal reaction time.
-
-
Problem 2: Incomplete Reaction Despite Long Reaction Times
Possible Causes & Solutions
-
Mass Transfer Limitations (for Heterogeneous Catalysts): In reactions using solid catalysts like ion-exchange resins, the rate may be limited by the diffusion of reactants to the active sites of the catalyst.[9]
-
Solution:
-
Increase Agitation: Ensure vigorous stirring to minimize external mass transfer limitations.[9]
-
Catalyst Particle Size: Smaller catalyst particles have a larger surface area, which can improve reaction rates. However, this needs to be balanced with the ease of separation.
-
-
-
Steric Hindrance: If the carboxylic acid or the alcohol has bulky substituents near the reaction center, this can slow down the reaction rate. 1-methoxy-2-propanol is a secondary alcohol, which can be less reactive than primary alcohols.[2]
-
Solution:
-
Increase Catalyst Concentration: A higher concentration of the acid catalyst can help to overcome the energy barrier.
-
Alternative Esterification Methods: For sterically hindered substrates, consider using a more reactive acylating agent, such as an acid chloride or anhydride, instead of the carboxylic acid.
-
-
Problem 3: Difficulty in Product Purification
Possible Causes & Solutions
-
Formation of Azeotropes: The product ester may form an azeotrope with one of the reactants or water, making separation by simple distillation difficult.[16]
-
Solution:
-
Azeotropic Distillation: If an azeotrope is formed with water, using a solvent that forms a lower-boiling azeotrope with water (e.g., toluene) in a Dean-Stark apparatus can facilitate water removal and subsequent purification.[1]
-
Extraction: Perform a liquid-liquid extraction to separate the ester from water-soluble impurities. The crude reaction mixture can be diluted with a nonpolar organic solvent and washed with water to remove the alcohol and catalyst, followed by a wash with a mild base (e.g., sodium bicarbonate solution) to remove unreacted carboxylic acid.[17]
-
-
-
Presence of Unreacted Starting Materials: Due to the reversible nature of the reaction, the final product will likely contain unreacted starting materials.
-
Solution:
-
Washing: As mentioned above, washing the organic layer with water will help remove excess 1-methoxy-2-propanol, and a bicarbonate wash will remove the carboxylic acid.[17]
-
Fractional Distillation: If the boiling points of the ester and the starting materials are sufficiently different, fractional distillation can be an effective purification method.[18]
-
-
Experimental Protocols
Protocol 1: Fischer Esterification of 1-Methoxy-2-propanol with Acetic Acid using Amberlyst-35
This protocol is based on optimized conditions reported in the literature.[8][9]
Materials:
-
1-methoxy-2-propanol (PM)
-
Glacial acetic acid (AA)
-
Amberlyst-35 ion-exchange resin
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 1-methoxy-2-propanol and acetic acid in a 1:3 molar ratio.[8][9]
-
Catalyst Addition: Add Amberlyst-35 catalyst corresponding to 10 wt% of the total mass of the reactants.[8][9]
-
Reaction: Heat the mixture to 353 K (80 °C) with vigorous stirring and reflux for 3-4 hours.[8][9] Monitor the reaction progress by TLC or GC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter to remove the Amberlyst-35 catalyst. The catalyst can be washed with a small amount of an inert solvent (e.g., diethyl ether) and dried for reuse.
-
Transfer the filtrate to a separatory funnel and dilute with diethyl ether or another suitable organic solvent.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize excess acetic acid), and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude 1-methoxy-2-propyl acetate by fractional distillation.[18]
Data Presentation
| Parameter | Optimized Condition | Expected Outcome | Reference |
| Reactant Molar Ratio (PM:AA) | 1:3 | Drives equilibrium towards product formation | [8][9] |
| Catalyst | Amberlyst-35 | Easy separation, reusable, environmentally friendly | [5][8] |
| Catalyst Loading | 10 wt% of total reactants | Optimal balance between reaction rate and cost | [8][9] |
| Temperature | 353 K (80 °C) | Provides a good reaction rate without significant side reactions | [8][9] |
| Equilibrium Yield | ~78% | High conversion under optimized batch conditions | [8][9] |
Visualizations
Fischer Esterification Mechanism
Caption: The acid-catalyzed mechanism of Fischer esterification.
Troubleshooting Workflow for Low Ester Yield
Caption: A logical workflow for troubleshooting low yield in esterification.
References
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]
- Preparation of 1-methoxy-2-propanol. (n.d.). Google Patents.
-
Transesterification of 1-methoxy-2-propanol with ethyl acetate. (n.d.). ResearchGate. Retrieved from [Link]
-
Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin. (2024, October 4). MDPI. Retrieved from [Link]
- Method for preparing 1-Methoxy-2-propyl acetate by continuous esterification reaction. (n.d.). Google Patents.
-
Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin. (2024, October 4). ResearchGate. Retrieved from [Link]
-
Highly efficient synthesis of 1-methoxy-2-propanol using ionic liquid catalysts in a micro-tubular circulating reactor. (2019, September 8). ResearchGate. Retrieved from [Link]
-
mechanism for the esterification reaction. (n.d.). Chemguide. Retrieved from [Link]
-
Video: Esterification - Prep. (2020, March 26). JoVE. Retrieved from [Link]
-
How can I improve the yield of my Fischer Esterification?. (2020, February 13). Reddit. Retrieved from [Link]
-
Reactive Distillation for the Production of Methoxy Propyl Acetate: Experiments and Simulation. (n.d.). ResearchGate. Retrieved from [Link]
-
Fischer–Speier esterification. (n.d.). Wikipedia. Retrieved from [Link]
-
Video: Esterification - Concept. (2020, March 26). JoVE. Retrieved from [Link]
-
21.6: Condensation of Acids with Alcohols- The Fischer Esterification. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
-
Transesterification. (2022, November 10). Master Organic Chemistry. Retrieved from [Link]
-
Ropylene Glycol Monomethyl Ethers/Acetates - 1-Methoxy-2-Propanol (1M2P) - 2-Metho. (n.d.). OSHA. Retrieved from [Link]
-
Fischer Esterification. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Direct transesterification of lipids in mammalian tissue for fatty acid analysis via dehydration with 2,2'-dimethoxypropane. (n.d.). PubMed. Retrieved from [Link]
-
Enhanced enantioselectivity and remarkable acceleration on the lipase-catalyzed transesterification using novel ionic liquids (vol 6, pg 437, 2004). (2025, August 6). ResearchGate. Retrieved from [Link]
-
Ester Reactions: Esterification Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson. Retrieved from [Link]
-
Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. (2020, April 3). Quora. Retrieved from [Link]
-
Safety Data Sheet: 1-Methoxy-2-propyl acetate. (n.d.). Carl ROTH. Retrieved from [Link]
-
Alcohol - Esterification, Chemistry, Reactions. (2026, January 2). Britannica. Retrieved from [Link]
-
Kinetic modeling of lipase catalyzed hydrolysis of (R/S)-1-methoxy-2-propyl-acetate as a model reaction for production of chiral secondary alcohols. (n.d.). PubMed. Retrieved from [Link]
- Transesterification Reacton of Triglycerides and Monohydric Alcohols. (n.d.). Google Patents.
-
Enzymatic Methoxycarbonylation of Tyrosol and Hydroxytyrosol. (2024, September 19). MDPI. Retrieved from [Link]
-
Esterification not Working (Separation). (2024, February 15). Reddit. Retrieved from [Link]
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- 18. CN101337885B - Method for preparing 1-Methoxy-2-propyl acetate by continuous esterification reaction - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for High-Purity 1-Methoxy-2-propyl propanoate Synthesis
Welcome to the technical support center for the synthesis of 1-Methoxy-2-propyl propanoate (also known as Propylene Glycol Methyl Ether Propionate, PGMEP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and process optimization. As Senior Application Scientists, we aim to explain the causality behind experimental choices to ensure you can develop a self-validating and robust synthesis protocol.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, focusing on the critical role of the catalyst.
Q1: What are the primary synthesis routes for this compound?
There are two primary methods for synthesizing this compound:
-
Direct Esterification: This is the most prevalent method, involving the reaction of 1-methoxy-2-propanol with propanoic acid.[1][2] The reaction is reversible and requires a catalyst to achieve reasonable conversion rates. A key challenge is the removal of water, a byproduct, to shift the equilibrium towards the product side.[1]
-
Transesterification: This route involves reacting 1-methoxy-2-propanol with an ester of propanoic acid, such as ethyl propanoate. This method can sometimes offer advantages in purification, but the selection of an appropriate catalyst, like sodium methoxide, is crucial.[3]
Q2: How do I choose the right catalyst for my synthesis?
Catalyst selection is paramount and depends on your specific experimental goals, such as desired purity, cost, environmental impact, and scalability. Catalysts fall into two main categories: homogeneous and heterogeneous.
-
Homogeneous Catalysts: These are soluble in the reaction medium. Traditional choices include mineral acids like sulfuric acid (H₂SO₄) and organic acids like p-toluenesulfonic acid (p-TsOH).[1][2] They are highly active but pose significant challenges in separation from the product, often requiring neutralization and washing steps that generate waste and can compromise final purity.[3][4]
-
Heterogeneous Catalysts: These are solid catalysts that are insoluble in the reaction medium, which greatly simplifies their removal post-reaction (e.g., via simple filtration). This makes them highly reusable and environmentally friendlier.[5] Common examples include acidic ion-exchange resins like Amberlyst-15 and Amberlyst-35.[5][6]
-
Biocatalysts (Enzymes): For applications requiring high enantiomeric purity, enzymes like Candida antarctica Lipase B (CAL-B) are excellent choices.[1] They offer high selectivity but may require more specific reaction conditions (e.g., nonpolar solvents, specific temperature ranges) and can be more expensive.[1]
Below is a decision-making workflow for catalyst selection:
Q3: What is the reaction mechanism for acid-catalyzed esterification?
The synthesis follows the classic Fischer esterification mechanism. The acid catalyst protonates the carbonyl oxygen of the propanoic acid, which increases its electrophilicity.[1] This facilitates the nucleophilic attack by the hydroxyl group of 1-methoxy-2-propanol. A series of proton transfer steps then leads to the elimination of a water molecule and the formation of the ester.
Q4: Why is water removal so critical for this reaction?
Esterification is a reversible equilibrium-limited reaction.[1] The production of water as a byproduct means that as the reaction proceeds, the reverse reaction (hydrolysis of the ester back to the starting materials) also begins to occur. To achieve a high yield of the desired ester, this water must be continuously removed from the reaction mixture. This is typically accomplished using a Dean-Stark apparatus with an azeotropic agent like toluene or by using molecular sieves in smaller-scale reactions.[1]
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments.
Issue 1: Low Conversion or Yield (<80%)
-
Possible Cause 1: Inefficient Water Removal.
-
Explanation: As the reaction is equilibrium-limited, any water remaining in the system will inhibit the forward reaction and promote the reverse hydrolysis reaction.[1]
-
Troubleshooting Steps:
-
Verify Dean-Stark Apparatus: Ensure your Dean-Stark trap is functioning correctly and that the azeotrope (e.g., with toluene) is forming and separating as expected.
-
Check Drying Agents: If using molecular sieves, ensure they are properly activated before use.
-
Use Anhydrous Reagents: Ensure your starting 1-methoxy-2-propanol and propanoic acid are as dry as possible.
-
-
-
Possible Cause 2: Insufficient Catalyst Activity or Loading.
-
Explanation: The reaction rate is dependent on the catalyst concentration and its intrinsic activity. Low loading or a deactivated catalyst will result in slow kinetics and incomplete conversion within a practical timeframe.
-
Troubleshooting Steps:
-
Optimize Catalyst Loading: For solid acids like Amberlyst-35, a loading of around 10 wt% of total reactants is often a good starting point.[6][7] Systematically increase the loading to see if conversion improves.
-
Check Catalyst Quality: If using an ion-exchange resin, ensure it has been stored correctly and has not been deactivated by contaminants. For homogeneous acids, verify their concentration.
-
Increase Temperature: Raising the reaction temperature generally increases the reaction rate. For many acid-catalyzed systems, temperatures between 80-120°C are effective.[1][2] Monitor for potential side reactions at higher temperatures.
-
-
-
Possible Cause 3: Unfavorable Molar Ratio of Reactants.
-
Explanation: According to Le Chatelier's principle, using an excess of one reactant can help drive the equilibrium towards the products.
-
Troubleshooting Steps:
-
Adjust Molar Ratio: Increase the molar ratio of one of the reactants. Using an excess of propanoic acid (e.g., a 1:3 molar ratio of alcohol to acid) has been shown to significantly improve the conversion of 1-methoxy-2-propanol.[6][7] The choice of which reactant to use in excess often depends on cost and ease of removal during purification.
-
-
Issue 2: Product Purity is Low After Workup
-
Possible Cause 1: Residual Acid Catalyst.
-
Explanation: If using a homogeneous catalyst like H₂SO₄, residual acid in the final product is a common purity issue. It can also cause degradation of the product over time.
-
Troubleshooting Steps:
-
Neutralization Wash: After the reaction, perform a wash with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to neutralize and remove the acid catalyst.
-
Switch to a Heterogeneous Catalyst: The most effective solution is to use a solid acid catalyst (e.g., Amberlyst resin), which can be removed by simple filtration, eliminating the need for aqueous workup and preventing catalyst contamination in the product.[4][5]
-
-
-
Possible Cause 2: Presence of Unreacted Starting Materials.
-
Explanation: Incomplete conversion will leave starting materials in your crude product. 1-methoxy-2-propanol (B.P. ~120°C) and propanoic acid (B.P. ~141°C) have boiling points relatively close to the product (B.P. ~160°C), which can make purification by distillation challenging.[1][2]
-
Troubleshooting Steps:
-
Optimize Reaction: First, aim for the highest possible conversion using the steps outlined in "Issue 1".
-
Fractional Distillation: Careful fractional distillation under reduced pressure is required to effectively separate the product from the starting materials. Use a column with sufficient theoretical plates.
-
-
-
Possible Cause 3: Formation of Side Products.
-
Explanation: At excessively high temperatures, side reactions such as ether cleavage or dehydration can occur, leading to impurities.
-
Troubleshooting Steps:
-
Temperature Control: Maintain the reaction temperature within the optimal range (typically 90-120°C for solid acid catalysts).[4]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
-
Experimental Protocols & Data
General Synthesis Workflow
The overall process involves preparation, reaction, and purification stages.
Catalyst Performance Comparison
| Catalyst Type | Example | Advantages | Disadvantages | Typical Conditions |
| Homogeneous Acid | H₂SO₄, p-TsOH | High activity, low cost | Corrosive, difficult to separate, waste generation[3][4] | 80-100°C, 0.5-2% mol loading |
| Heterogeneous Acid | Amberlyst-35 | Reusable, easy separation, low corrosion, minimal waste[5] | Can have lower activity than homogeneous, potential for pore diffusion limits | 90-120°C, 5-15 wt% loading[6][7] |
| Biocatalyst | Lipase (CAL-B) | High selectivity (enantio/regio), mild conditions, biodegradable | High cost, sensitive to temperature and solvent, slower reaction rates[1] | 40-70°C, nonpolar solvent (hexane)[1] |
Protocol 1: Esterification using Amberlyst-35 (Heterogeneous Catalyst)
This protocol is designed for achieving high purity with a reusable catalyst.
-
Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a Dean-Stark trap, and a temperature probe.
-
Charging Reactants: Charge the flask with 1-methoxy-2-propanol (0.5 mol), propanoic acid (1.5 mol, 3:1 molar ratio), Amberlyst-35 resin (10 wt% of total reactant mass), and toluene (50 mL) as an azeotropic agent.
-
Reaction: Heat the mixture to reflux (approx. 110-120°C) with vigorous stirring. Continuously collect the water separated in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by taking small aliquots from the reaction mixture and analyzing them by Gas Chromatography (GC) to determine the conversion of the limiting reactant (1-methoxy-2-propanol). The reaction is typically complete within 3-5 hours.[6]
-
Catalyst Removal: After the reaction reaches completion (e.g., >95% conversion), cool the mixture to room temperature. Remove the Amberlyst-35 catalyst by simple filtration. The catalyst can be washed with a solvent (e.g., acetone), dried, and stored for reuse.
-
Purification: Transfer the filtrate to a distillation apparatus. First, remove the toluene under atmospheric pressure. Then, perform fractional distillation under reduced pressure to isolate the pure this compound product.
-
Analysis: Characterize the final product for purity using GC-MS and confirm its structure with ¹H and ¹³C NMR. Determine residual water content using Karl Fischer titration.
References
-
ResearchGate. (n.d.). Transesterification of 1-methoxy-2-propanol with ethyl acetate. Retrieved January 14, 2026, from [Link]
-
Ha, M. N., Whiting, R., Han, S., & Wang, Y. (n.d.). Supported Ionic Liquids on Solid Materials as Catalysts for the Synthesis of Propylene Glycol Methyl Ether. Journal of the Serbian Chemical Society. [Link]
-
ResearchGate. (n.d.). Synthesis of 1-Methoxy-2-Propanol by catalytic reaction distillation. Retrieved January 14, 2026, from [Link]
-
Liu, X., Wang, S., Wang, M., Chen, L., & Qi, Z. (2024). Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin. Molecules, 29(21), 4709. [Link]
-
Yuan, Z., et al. (2019). Highly efficient synthesis of 1-methoxy-2-propanol using ionic liquid catalysts in a micro-tubular circulating reactor. Green Chemical Engineering, 1(1), 53-59. [Link]
-
Royal Society of Chemistry. (n.d.). Direct synthesis of propylene glycol methyl ether from propylene using an Al-TS-1 catalyst: Ti–Al synergy. Retrieved January 14, 2026, from [Link]
-
Ataman Kimya. (n.d.). 1-METHOXY-2-PROPANOL ACETATE. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). CN101337885B - Method for preparing 1-Methoxy-2-propyl acetate by continuous esterification reaction.
-
ResearchGate. (n.d.). Kinetics and Mechanism of Oxidation of 1-Methoxy-2-propanol and 1-Ethoxy-2-propanol by Ditelluratocuprate(III) in Alkaline Medium. Retrieved January 14, 2026, from [Link]
-
Gadekar-Shinde, S. S., et al. (2024). Synthesis of Propylene Glycol Methyl Ether Acetate: Reaction Kinetics and Process Simulation Using Heterogeneous Catalyst. Processes, 12(1), 183. [Link]
-
1-Methoxy-2-Propanol: A Chemical Intermediate for Synthesis. (2026, January 6). 1-methoxy-2-propanol.com. [Link]
- Google Patents. (n.d.). US6846961B2 - Preparation of 1-methoxy-2-propanol.
-
ResearchGate. (2024, October 4). Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin. [Link]
- Google Patents. (n.d.). US5239111A - Propylene glycol monomethyl ether propionate compound and the process for the preparation thereof.
Sources
- 1. Buy this compound | 148462-57-1 [smolecule.com]
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- 3. researchgate.net [researchgate.net]
- 4. CN101337885B - Method for preparing 1-Methoxy-2-propyl acetate by continuous esterification reaction - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Solvent Selection: 1-Methoxy-2-propyl propanoate vs. 1-Methoxy-2-propyl acetate
In the landscape of process chemistry and formulation science, the choice of solvent is a critical decision that profoundly impacts reaction kinetics, product purity, formulation stability, and safety. Among the versatile class of propylene glycol ether esters, 1-Methoxy-2-propyl acetate (PMA), also known as PGMEA, is a well-established and widely used solvent. However, its longer-chain counterpart, 1-Methoxy-2-propyl propanoate (PGP), presents a nuanced alternative with distinct properties that can be leveraged for specific applications.
This guide provides an in-depth, objective comparison of these two solvents, grounded in their physicochemical properties and performance data. It is designed to equip researchers, scientists, and drug development professionals with the technical insights necessary to make an informed selection tailored to their experimental and formulation needs.
Molecular Structure and its Physicochemical Implications
At their core, both PMA and PGP share the same 1-methoxy-2-propanol backbone, which imparts the desirable characteristics of glycol ether solvents, such as solvency for a wide range of materials.[1] The key differentiator lies in the ester group: an acetate for PMA and a propanoate for PGP. This seemingly minor extension of the alkyl chain by one carbon atom (from acetate to propanoate) has significant, predictable effects on the molecule's physical properties.
The propanoate group in PGP increases the molecule's molecular weight and enhances its non-polar character compared to the acetate group in PMA. This leads to stronger intermolecular van der Waals forces, resulting in a lower vapor pressure, higher boiling point, and a slower evaporation rate.
Caption: Chemical structures of PMA and PGP.
Comparative Table of Physicochemical Properties
The following table summarizes the key physical and chemical properties of PGP and PMA, providing a quantitative basis for comparison.
| Property | This compound (PGP) | 1-Methoxy-2-propyl acetate (PMA/PGMEA) | Implication of the Difference |
| CAS Number | 148462-57-1[2] | 108-65-6[3] | Unique identifiers for regulatory and procurement purposes. |
| Molecular Formula | C₇H₁₄O₃[2] | C₆H₁₂O₃[3] | PGP has an additional CH₂ group. |
| Molecular Weight | 146.18 g/mol [4] | 132.16 g/mol | Higher molecular weight contributes to lower volatility. |
| Boiling Point | ~160 °C (estimated) | 145-146 °C[5] | PGP's higher boiling point allows for higher process temperatures and slower drying. |
| Flash Point | ~57 °C (estimated) | ~45 °C | Both are flammable liquids, but PGP has a slightly higher flash point, offering a marginal safety advantage. |
| Vapor Pressure | Lower than PMA | 3.8 mmHg @ 25°C[6] | PGP evaporates more slowly, reducing VOC emissions and extending working time in coatings. |
| Density | ~0.94 g/mL (estimated) | 0.970 g/mL @ 25°C[5] | Similar densities, with minor differences affecting mass-to-volume calculations. |
| Water Solubility | Lower than PMA | 18-19.8 g/100 mL @ 20°C[6][7] | The longer alkyl chain in PGP reduces its affinity for water. |
| Evaporation Rate | Slower than PMA | 0.33 (n-butyl acetate = 1) | Slower evaporation is beneficial for flow and leveling in coatings but can increase drying times. |
Solvency Power and Performance in Application
Both solvents are recognized for their excellent solvency for a wide range of substances, including polymers, resins, oils, and waxes, due to the presence of both polar (ester, ether) and non-polar (alkyl) functionalities.[2][8] This dual nature allows them to effectively dissolve and couple different materials, a key attribute in complex formulations.[9]
Enhanced Solvency for Non-Polar Systems
The critical performance difference arises from PGP's extended propanoate chain. This increases its non-polar character, enhancing its ability to dissolve non-polar solutes and its compatibility with non-polar co-solvents.
Supporting experimental data shows that a similar propanoate-based solvent (referred to as MMP) demonstrates significantly higher tolerance for non-polar solvents compared to PMA.[10] In one study, the solvent tolerated 2.3 times more n-heptane and 2.5 times more toluene than PMA before turbidity was observed.[10] This suggests that in a formulation, PGP could allow for the inclusion of a higher proportion of low-cost non-polar solvents, potentially reducing overall formulation costs while maintaining stability.[10]
This characteristic is particularly advantageous in:
-
Coatings and Inks: For dissolving high molecular weight, non-polar resins or when formulating with a higher content of aliphatic or aromatic hydrocarbon co-solvents. PGP's slower evaporation rate can also act as a retarder solvent, improving film leveling and gloss by preventing defects.[11]
-
Agrochemical Formulations: For dissolving active ingredients with low polarity.
-
Process Chemistry: As a reaction medium for non-polar reactants, where its higher boiling point can also facilitate reactions requiring elevated temperatures.
Experimental Protocol: Evaluating Solute Solubility
To ensure a self-validating system for solvent selection, the following protocol outlines a standardized method for determining the saturation solubility of a solid compound (e.g., an Active Pharmaceutical Ingredient) in either PGP or PMA. This allows for direct, empirical comparison based on the specific material of interest.
Methodology for Isothermal Saturation Solubility Measurement
-
Preparation: Add an excess amount of the solid solute to a known volume (e.g., 5.0 mL) of the chosen solvent (PGP or PMA) in a sealed, temperature-controlled vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) using a magnetic stirrer or shaker bath for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material at the end of this period is essential.
-
Phase Separation: Cease agitation and allow the solid to settle. To ensure a particle-free sample, filter the supernatant through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial.
-
Quantification: Accurately dilute a known volume of the clear, saturated solution with a suitable mobile phase. Analyze the concentration of the solute using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Determine the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Caption: Experimental workflow for determining solute solubility.
Safety, Health, and Environmental Considerations
Both PGP and PMA belong to the P-series of glycol ethers, which are generally considered to have a more favorable toxicity profile than the older E-series (ethylene glycol-based), particularly regarding reproductive and developmental toxicity.[12]
| Aspect | This compound (PGP) | 1-Methoxy-2-propyl acetate (PMA/PGMEA) | Commentary |
| Acute Toxicity | GHS: May be toxic if inhaled; causes serious eye irritation.[4] | Low acute toxicity via oral, dermal, and inhalation routes.[7][13] | PMA is well-studied with extensive toxicological data available. PGP data is less common but indicates a need for caution. |
| Irritation | Causes serious eye irritation.[4] | Irritating to eyes and respiratory tract; prolonged skin contact may cause defatting and dermatitis.[7][14][15] | Standard personal protective equipment (gloves, safety glasses) is required for handling both solvents. |
| Occupational Exposure | No established OELs found. | TWA: 50 ppm (275 mg/m³); STEL: 100 ppm (550 mg/m³) recommended by SCOEL.[14] | The well-documented exposure limits for PMA facilitate workplace safety management. |
| Environmental Profile | Expected to be biodegradable. | Readily biodegradable.[11] | Both are considered more environmentally friendly alternatives to many traditional solvents. |
| Regulatory Status | Data not widely available. | Often exempt from VOC regulations in many applications by the U.S. EPA.[11] | PMA's favorable regulatory status is a significant advantage in formulating consumer and industrial products. |
The critical health effect for PMA upon repeated high-level exposure is irritation of the nasal mucosa, which is attributed to its hydrolysis to acetic acid.[14] Given that both molecules are esters of 1-methoxy-2-propanol, they share a common metabolic pathway, and similar hazards should be anticipated.
Conclusion and Solvent Selection Framework
The choice between this compound and 1-Methoxy-2-propyl acetate is not a matter of direct replacement but of strategic selection based on specific performance requirements.
-
1-Methoxy-2-propyl acetate (PMA) should be the default choice when a well-characterized, moderately evaporating solvent with extensive safety data and a favorable regulatory profile is needed. Its efficacy is proven in a vast range of applications, from electronic-grade photoresist formulations to general coatings.[6]
-
This compound (PGP) emerges as a specialized alternative when its unique properties offer a distinct advantage. It should be considered when enhanced solvency for non-polar compounds is required, a slower evaporation rate is beneficial for film formation, or when formulating with high proportions of hydrocarbon solvents.
The following decision-making diagram provides a logical guide for solvent selection.
Caption: Decision framework for selecting between PGP and PMA.
By carefully evaluating the physicochemical data and aligning it with the specific demands of the application, researchers and formulators can harness the subtle yet significant differences between these two solvents to optimize their systems for performance, safety, and efficiency.
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Occupational Safety and Health Administration (OSHA). (2022, September 21). 1-METHOXY-2-PROPYL ACETATE. Available at: [Link]
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Scientific Committee on Occupational Exposure Limits. Recommendation from Scientific Expert Group on Occupational Exposure Limits for 1-Methoxypropyl-2-acetate. Available at: [Link]
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YouTube. (2025, July 29). What is 'good solvent' and 'bad solvent' for a polymer? | How to determine Good vs. Bad Solvent?. Available at: [Link]
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A Senior Application Scientist's Guide to Propylene Glycol Ether Esters in Coatings
In the dynamic landscape of coatings formulation, the selection of an appropriate solvent system is paramount to achieving desired performance characteristics. Propylene glycol ether (PGE) esters, a versatile class of organic solvents, have garnered significant attention for their favorable balance of solvency, volatility, and low toxicity. This guide provides an in-depth comparative analysis of the performance of key propylene glycol ether esters in coatings, supported by experimental data and standardized testing methodologies. As researchers, scientists, and drug development professionals, a comprehensive understanding of these solvents will empower you to optimize your formulations for superior outcomes.
The Role of Propylene Glycol Ether Esters in Coatings
Propylene glycol ether esters are synthesized by reacting a propylene glycol ether with a carboxylic acid, typically acetic acid. This esterification process modifies the chemical structure, influencing key solvent properties. In a coating formulation, these esters act as:
-
Active Solvents: They dissolve or disperse various resin binders, such as acrylics, epoxies, and polyurethanes, ensuring a homogeneous and stable liquid system.
-
Viscosity Modifiers: By effectively reducing the viscosity of the coating, they facilitate ease of application, whether by spraying, brushing, or rolling.[1][2]
-
Flow and Leveling Agents: Their controlled evaporation rates allow the wet film to level out, minimizing surface defects like brush marks and orange peel, resulting in a smooth, high-gloss finish.
-
Coalescing Agents: In latex-based coatings, they aid in the formation of a continuous film by softening the polymer particles, allowing them to fuse together as the solvent evaporates.
The choice of a specific PGE ester is a critical decision driven by the desired application properties and the nature of the resin system. Factors such as the length of the alkyl chain on the ether and the type of ester group significantly impact performance.
Comparative Performance Analysis
To provide a clear and objective comparison, this section details the key performance indicators of three widely used propylene glycol ether esters:
-
Propylene Glycol Methyl Ether Acetate (PMA / PGMEA)
-
Propylene Glycol n-Butyl Ether Acetate (PnBA)
-
Dipropylene Glycol Methyl Ether Acetate (DPMA)
Physicochemical Properties
The fundamental physical and chemical properties of these esters dictate their behavior in a coating formulation. A summary of these properties is presented in Table 1.
| Property | PMA | PnBA | DPMA | Test Method |
| CAS Number | 108-65-6[3][4] | 84540-57-8 | 88917-22-0[2][5] | - |
| Molecular Weight ( g/mol ) | 132.16[3][6] | 174.24 | 190.24[2][7] | - |
| Boiling Point (°C) | 146[3][4] | 197 | 209[2] | ASTM D1078 |
| Flash Point (°C) | 42[3] | 85 | 86[2][8] | ASTM D3278 |
| Evaporation Rate (n-BuAc = 1.0) | 0.33[3][9] | ~0.1 | 0.015[2][8][10] | ASTM D3539 |
| Viscosity @ 25°C (cP) | 0.8[3] | - | 1.7[2] | ASTM D445 |
| Surface Tension @ 25°C (dynes/cm) | 26.9[3] | - | 27.3[2] | ASTM D1331 |
| Solubility in Water ( g/100g @ 25°C) | 19.8[9] | - | 16[2][11] | ASTM D1722 |
| Hansen Solubility Parameters (MPa½) | ||||
| δd (Dispersion) | 16.1[9] | - | - | - |
| δp (Polar) | 6.1[9] | - | - | - |
| δh (Hydrogen Bonding) | 6.6[9] | - | - | - |
Note: Data for PnBA is limited in publicly available literature. The evaporation rate is an estimate based on its structural similarity to other glycol ether esters.
Solvency Power
PMA, with its balanced HSP, is known for its excellent solvency for a wide range of resins, including acrylics, nitrocellulose, and urethanes.[3] DPMA, being a larger molecule, is also a powerful solvent for many resins, including acrylics, epoxies, alkyds, and polyesters.
A practical evaluation of solvency involves observing the viscosity of a resin solution at various concentrations. A lower viscosity at a given solids content indicates a stronger solvent. For instance, in a study comparing the dissolving power of various solvents for acrylic resin, PMA demonstrated good performance, particularly at lower solid contents.[12]
dot
Caption: Relationship between chemical structure and performance of PGE esters.
Evaporation Rate
The evaporation rate of the solvent system is a critical factor influencing the drying time and film formation of a coating. A solvent that evaporates too quickly can lead to defects such as poor flow and leveling, while a solvent that evaporates too slowly can prolong the drying time, making the surface susceptible to dust and handling damage.
As indicated in Table 1, PMA has a moderate evaporation rate, making it suitable for a wide range of applications. DPMA, with a significantly lower evaporation rate, is often used as a "tailing solvent" in formulations. This means it remains in the film longer, allowing for extended flow and leveling, which is particularly beneficial in high-gloss and automotive coatings.
Viscosity Reduction Efficiency
The efficiency of a solvent in reducing the viscosity of a resin solution is a key factor in formulating coatings with appropriate application viscosity. A more efficient solvent can be used at lower concentrations, which can reduce cost and volatile organic compound (VOC) content.
While direct comparative data is scarce, the lower intrinsic viscosity of PMA (0.8 cP) compared to DPMA (1.7 cP) suggests it is a more efficient viscosity-reducing solvent on a weight basis.[2][3] Experimental data from a study on dissolving acrylic resin showed that at a 40% solid content, the viscosity of the solution in PMA was lower than in some other solvents, indicating its effectiveness.[12]
Experimental Protocols
To ensure the scientific integrity and reproducibility of performance evaluations, standardized test methods must be employed. The following section outlines the methodologies for key performance indicators.
Determination of Physicochemical Properties
The properties listed in Table 1 are determined using established ASTM methods. These standards provide detailed procedures for accurate and repeatable measurements.
Evaluation of Viscosity Reduction Efficiency
A crucial aspect of solvent performance is its ability to reduce the viscosity of a coating formulation. The following is a detailed protocol for this evaluation.
Objective: To quantitatively compare the viscosity reduction efficiency of different propylene glycol ether esters in a model acrylic resin coating.
Materials:
-
Model acrylic resin solution (e.g., 60% solids in a known solvent)
-
Propylene Glycol Methyl Ether Acetate (PMA)
-
Propylene Glycol n-Butyl Ether Acetate (PnBA)
-
Dipropylene Glycol Methyl Ether Acetate (DPMA)
-
Analytical balance
-
Glass beakers or jars with lids
-
Mechanical stirrer
-
Rotational viscometer (e.g., Brookfield type) as per ASTM D2196[13]
-
Constant temperature water bath (25 ± 0.5 °C)
Procedure:
-
Preparation of Master Batch: Prepare a sufficient quantity of the model acrylic resin solution to ensure consistency across all tests.
-
Sample Preparation:
-
In separate, tared containers, weigh a specific amount of the acrylic resin master batch (e.g., 100 g).
-
To each container, add a precise amount of the propylene glycol ether ester being tested (e.g., 10 g, 20 g, 30 g).
-
Thoroughly mix the contents of each container using a mechanical stirrer at a consistent speed and duration to ensure homogeneity.
-
-
Viscosity Measurement (ASTM D2196):
-
Equilibrate the samples in a constant temperature water bath at 25 ± 0.5 °C.
-
Using a rotational viscometer, measure the viscosity of each sample. It is crucial to use the same spindle and rotational speed for all measurements to ensure comparability. For non-Newtonian fluids, it is recommended to measure viscosity at multiple shear rates.[14][15]
-
Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).
-
-
Data Analysis:
-
Plot the viscosity of the coating as a function of the solvent concentration for each propylene glycol ether ester.
-
Compare the curves to determine the relative viscosity reduction efficiency. The solvent that results in the lowest viscosity at a given concentration is the most efficient.
-
dot
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A Comparative Guide to Green Solvent Alternatives for 1-Methoxy-2-propyl Propanoate
In the relentless pursuit of sustainability within chemical research, development, and manufacturing, the critical evaluation of solvent choice has become paramount. 1-Methoxy-2-propyl propanoate (PGMEP), a member of the propylene glycol ether family, has long been a versatile solvent in coatings, inks, and pharmaceutical applications. However, increasing environmental and safety scrutiny necessitates a transition towards greener, more sustainable alternatives that do not compromise performance. This guide offers an in-depth, objective comparison of promising green solvent alternatives to PGMEP, grounded in experimental data and theoretical principles, to empower researchers and drug development professionals in making informed, sustainable choices.
The Imperative for Greener Solvents
The drive to replace traditional solvents like PGMEP stems from a multi-faceted commitment to the principles of green chemistry. Key drivers include reducing volatile organic compound (VOC) emissions, minimizing human and environmental toxicity, and utilizing renewable feedstocks. The ideal green solvent should not only possess a favorable environmental, health, and safety (EHS) profile but also deliver comparable or superior performance in its intended application. This guide focuses on three promising bio-based alternatives: Cyrene™ (dihydrolevoglucosenone) , γ-Valerolactone (GVL) , and Dimethyl Succinate (DMS) .
Comparative Analysis of Physical and Chemical Properties
A solvent's fundamental physical and chemical properties dictate its behavior and suitability for a given application. Factors such as boiling point, flash point, viscosity, and density are critical for process design, safety, and formulation performance.
| Property | This compound (PGMEP) | Cyrene™ | γ-Valerolactone (GVL) | Dimethyl Succinate (DMS) |
| CAS Number | 148462-57-1 | 53716-82-8 | 108-29-2 | 106-65-0 |
| Molecular Weight ( g/mol ) | 146.18 | 128.13 | 100.12 | 146.14 |
| Boiling Point (°C) | ~177.6 | 227 | ~207 | 196-200 |
| Flash Point (°C) | ~56.8 | 108 | ~96 | 94 |
| Density (g/cm³ at 20°C) | ~0.9 | 1.25 | ~1.06 | 1.12 |
| Viscosity (cP at 25°C) | Data not readily available | 14.5 | 2.18 | Data not readily available |
| Water Solubility | Data not readily available | Miscible | Miscible | Slightly soluble |
| Source | Petrochemical | Renewable (Cellulose) | Renewable (Biomass) | Renewable/Petrochemical |
Solvency and Polymer Compatibility: A Theoretical and Practical Overview
The primary function of a solvent is to dissolve or disperse other materials. A powerful tool for predicting solvency is the Hansen Solubility Parameters (HSP), which dissects a solvent's cohesive energy into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). Solvents with similar HSP values to a given polymer are more likely to dissolve it.
| Hansen Solubility Parameter (MPa½) | This compound (PGMEP) | Cyrene™ | γ-Valerolactone (GVL) | Dimethyl Succinate (DMS) |
| δD (Dispersion) | ~15.5 (estimated) | 18.9 | 18.0 | 16.1 |
| δP (Polar) | ~5.6 (estimated) | 12.4 | 9.8 | 7.7 |
| δH (Hydrogen Bonding) | ~5.7 (estimated) | 7.1 | 7.2 | 8.8 |
Note: HSP values for PGMEP are estimated based on related structures like n-propyl propanoate[1].
Analysis of Solvency:
-
PGMEP is known for its broad solvency for resins such as acrylics, epoxies, alkyds, polyesters, nitrocellulose, and polyurethanes.[2][3]
-
Cyrene™ exhibits strong solvency for a range of polymers and has been noted for its ability to dissolve lignin and act as a medium for polyurethane resin synthesis.[4] Its high polarity (δP = 12.4) suggests good compatibility with polar polymers.
-
γ-Valerolactone (GVL) has demonstrated its capability as a solvent for preparing membranes from various polymers, including cellulose acetate, polyimide, and polyethersulfone, indicating its broad solvency power.[5][6] It is considered a viable green solvent for manufacturing certain polymers and pharmaceuticals.[7]
-
Dimethyl Succinate (DMS) is used as a solvent in coatings and for the production of polyesters.[8][9] Its balanced HSP profile suggests it can dissolve a range of polymers with moderate polarity.
Environmental, Health, and Safety (EHS) Profile
A critical aspect of a green solvent is its reduced hazard profile compared to its traditional counterpart.
| EHS Aspect | This compound (PGMEP) | Cyrene™ | γ-Valerolactone (GVL) | Dimethyl Succinate (DMS) |
| Toxicity | Toxic if inhaled. | Non-toxic, non-mutagenic.[8][10][11] | Low toxicity.[7] | Low toxicity. |
| Biodegradability | Data not readily available | Readily biodegradable.[10][12] | Readily biodegradable.[13] | Readily biodegradable. |
| Safety | Flammable liquid. | Combustible liquid, high flash point.[14] | Combustible liquid, high flash point.[13] | Combustible liquid. |
Experimental Protocols for Solvent Evaluation
To ensure a rigorous and objective comparison, standardized experimental protocols are essential. The following section outlines key methodologies for evaluating solvent performance.
Polymer Solubility Assessment
Objective: To qualitatively and quantitatively determine the solubility of a target polymer in the selected solvents.
Methodology (Qualitative):
-
Accurately weigh 0.5 g of the polymer into separate, labeled 15 mL screw-cap vials.
-
Add 10 mL of the solvent to be tested to each vial.
-
Securely cap the vials and agitate them using a vortex mixer for 30 seconds.
-
Allow the vials to stand at room temperature for 24 hours, with periodic gentle agitation.
-
Visually inspect the vials for signs of dissolution (clear solution), swelling (gel-like mass), or insolubility (undissolved polymer).
-
For polymers that do not dissolve at room temperature, the vials can be placed in a controlled temperature water bath (e.g., 50°C) for a specified period to assess solubility at elevated temperatures.
Methodology (Quantitative - Gravimetric):
-
Prepare saturated solutions of the polymer in each solvent at a specified temperature by adding an excess of the polymer to a known volume of solvent and allowing it to equilibrate for 48 hours with continuous stirring.
-
Carefully filter a known volume of the saturated solution to remove any undissolved polymer.
-
Transfer the filtered solution to a pre-weighed evaporating dish.
-
Evaporate the solvent in a fume hood, followed by drying in a vacuum oven at a suitable temperature until a constant weight is achieved.
-
The weight of the remaining polymer allows for the calculation of solubility in g/100 mL.
Caption: Workflow for Polymer Solubility Testing.
Determination of Nonvolatile Matter
Objective: To quantify the amount of nonvolatile residue in the solvents, which is a measure of purity.
Standard Method: ASTM D1353 - Standard Test Method for Nonvolatile Matter in Volatile Solvents for Use in Paint, Varnish, Lacquer, and Related Products.[8][11][15][16][17]
Procedure Outline:
-
A specified volume (typically 100 mL) of the solvent is placed in a pre-weighed, clean evaporating dish.
-
The solvent is evaporated in a controlled environment (e.g., a steam bath or a hot plate in a fume hood).
-
The dish with the residue is then heated in an oven at 105 ± 5°C for a specified time.
-
The dish is cooled in a desiccator and re-weighed.
-
The nonvolatile matter is calculated as the weight of the residue.
Water Content Determination
Objective: To measure the water content in the solvents, as water can significantly affect the performance of many formulations.
Standard Method: ASTM E203 - Standard Test Method for Water Using Volumetric Karl Fischer Titration.[4][6][7][10][18]
Procedure Outline:
-
A known weight of the solvent sample is injected into the titration vessel of a Karl Fischer titrator, which contains a specialized reagent.
-
The reagent reacts stoichiometrically with the water present in the sample.
-
The endpoint of the titration is detected potentiometrically.
-
The amount of titrant consumed is used to calculate the water content in the sample, typically expressed in parts per million (ppm) or percentage.
Logical Workflow for Green Solvent Selection
The transition from a conventional solvent to a greener alternative is a systematic process that involves a series of evaluations to ensure that the chosen substitute meets all performance, safety, and regulatory requirements.
Caption: A systematic workflow for selecting a green solvent alternative.
Conclusion and Future Outlook
The selection of a suitable green solvent alternative to this compound is a multifaceted decision that requires a careful balance of performance, safety, and environmental impact. This guide provides a foundational comparison of Cyrene™, γ-Valerolactone, and Dimethyl Succinate, all of which present compelling EHS profiles and versatile solvency.
-
Cyrene™ stands out with its high boiling point, high polarity, and excellent safety profile, making it a strong candidate for applications involving polar polymers and high-temperature processes.
-
γ-Valerolactone (GVL) offers a well-rounded profile with good solvency, low toxicity, and biodegradability, positioning it as a versatile replacement in a wide range of applications, including pharmaceuticals and coatings.
-
Dimethyl Succinate (DMS) , with a molecular weight very close to PGMEP and a balanced HSP, may serve as a near drop-in replacement in certain formulations, particularly in coatings and polyester systems.
While theoretical parameters and existing data provide a strong starting point, it is imperative for researchers and formulation scientists to conduct application-specific testing to validate the performance of these green alternatives. The experimental protocols outlined in this guide provide a robust framework for such evaluations. The continued innovation in bio-based chemistry promises an expanding portfolio of green solvents, further enabling the transition to a more sustainable chemical industry.
References
-
ASTM E203 Standard Test Method for Water Using Volumetric Karl Fischer Titration. (2023). ASTM International. [Link]
-
ASTM D1353 Standard Test Method for Nonvolatile Matter in Volatile Solvents for Use in Paint, Varnish, Lacquer, and Related Products. (2021). ASTM International. [Link]
-
HSP Basics | Practical Solubility Science. (n.d.). Professor Steven Abbott. [Link]
-
Preparation and Application of Green Sustainable Solvent Cyrene. (2022). MDPI. [Link]
-
Nonvolatile Matter in Volatile Solvents for Use in Paint, Varnish, Lacquer, and Related Products. (2021). ASTM International. [Link]
-
Guide for ASTM D1353 Test for Nonvolatile Matter. (n.d.). Infinita Lab. [Link]
-
Gamma Valerolactone (GVL) - Premium Bio-Based Solvent. (n.d.). Consolidated Chemical. [Link]
-
The green platform molecule gamma-valerolactone – ecotoxicity, biodegradability, solvent properties, and potential applications. (2021). RSC Publishing. [Link]
-
ASTM E203-2024: Karl Fischer Water Test Method. (n.d.). BSB EDGE. [Link]
-
γ-Valerolactone as Bio-Based Solvent for Nanofiltration Membrane Preparation. (2021). PMC - NIH. [Link]
-
(PDF) γ-Valerolactone as Bio-Based Solvent for Nanofiltration Membrane Preparation. (2021). ResearchGate. [Link]
-
Hansen solubility parameters (δ D , δ P and δ H , [MPa 1/2 ])[19] and... (n.d.). ResearchGate. [Link]
-
Cyrene: A bio-based sustainable solvent for organic synthesis. (n.d.). ResearchGate. [Link]
-
solubility predictions. (n.d.). [Link]
-
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-
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-
Cyrene: A Green Solvent for the Synthesis of Bioactive Molecules and Functional Biomaterials. (2022). PMC - NIH. [Link]
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A Comparative Environmental Impact Assessment of 1-Methoxy-2-propyl propanoate and Its Alternatives
An Objective Comparison for Researchers and Drug Development Professionals
A Note on Chemical Analogues: Direct and comprehensive environmental data for 1-Methoxy-2-propyl propanoate (PMP) is limited in public literature. Therefore, this assessment heavily utilizes data from its close structural analogue, 1-Methoxy-2-propyl acetate (PMA, also known as PGMEA), a widely studied propylene glycol ether acetate.[1][2] Given their similar structures—both being esters of 1-methoxy-2-propanol—their environmental fate and toxicological profiles are expected to be very similar. Both substances hydrolyze to 1-methoxy-2-propanol, a well-studied compound, making PMA a reliable surrogate for this analysis.[1] This approach is common in chemical risk assessment when data gaps exist.
Physicochemical Properties and Environmental Fate
The environmental distribution of a solvent is governed by its physical and chemical properties. This compound is a colorless liquid with a mild, ether-like odor.[3] Its moderate volatility, limited water solubility, and partitioning behavior dictate its movement across air, water, and soil compartments.[4]
The octanol-water partition coefficient (log Pow) is a critical indicator of a substance's tendency to associate with organic matter and, by extension, its potential for bioaccumulation. For the analogue PMA, the log Pow is 1.2, suggesting a low potential for bioaccumulation.[4] Upon release into the environment, fugacity models indicate that if released primarily to water, the substance would predominantly remain in that compartment.[1]
Caption: Environmental fate pathways of this compound (PMP).
Core Environmental Impact Parameters
Biodegradability
Biodegradability is a crucial measure of a substance's persistence in the environment. A substance that biodegrades readily is less likely to accumulate and cause long-term harm.[5] The standard for assessing ready biodegradability is often the OECD 301 test series.[6][7] These stringent tests expose the chemical to a microbial inoculum over 28 days.[5][8]
For a substance to be classified as "readily biodegradable," it must achieve >60% degradation (based on oxygen demand or CO2 production) or >70% removal of dissolved organic carbon (DOC) within a 10-day window during the 28-day test period.[5][9]
The analogue, 1-Methoxy-2-propyl acetate (PMA), has been shown to be readily biodegradable, achieving 99% degradation by DOC after 28 days in an OECD 301F test.[1] This result strongly indicates that PMP will also undergo rapid and ultimate biodegradation in various environmental conditions, preventing persistence.[5]
Aquatic Toxicity
The potential harm to aquatic ecosystems is evaluated by exposing representative organisms (fish, invertebrates, and algae) to the substance and determining the concentration that causes mortality (Lethal Concentration, LC50) or an adverse effect (Effective Concentration, EC50).
Data for PMA indicates a low level of aquatic toxicity.[1][4]
| Organism | Endpoint | Value (for PMA) | Exposure Time | Reference |
| Fish (Oryzias latipes) | 96h LC50 | >100 mg/L | 96 hours | [1] |
| Fish (Oryzias latipes) | 14d NOEC | 47.5 mg/L | 14 days | [1][4] |
| Invertebrate (Daphnia magna) | 48h EC50 | 373 mg/L | 48 hours | [1] |
| Invertebrate (Daphnia magna) | 21d NOEC | ≥100 mg/L | 21 days | [1] |
| Algae (Selenastrum capricornutum) | 72h EC50 | >1,000 mg/L | 72 hours | [1] |
NOEC: No Observed Effect Concentration
These high LC50 and EC50 values (typically >100 mg/L for acute toxicity) suggest that this compound is not classified as hazardous to the aquatic environment under normal conditions.[4] However, large or frequent spills could still have adverse effects by depleting oxygen levels during biodegradation.[10][11]
Bioaccumulation Potential
Bioaccumulation is the process by which a chemical concentrates in an organism to a level higher than in the surrounding environment. It is a significant concern for persistent, fat-soluble substances. The potential for bioaccumulation can be estimated using the log Pow value and the Bioconcentration Factor (BCF).
As previously mentioned, the log Pow for PMA is 1.2, which is well below the typical screening threshold of 3 for bioaccumulation concern.[4] The estimated BCF for its parent alcohol, 1-methoxy-2-propanol, is less than 100, indicating that the substance is not expected to significantly bioaccumulate in organisms.[12] This low potential is further supported by the substance's ready biodegradability, as it is metabolized and eliminated rather than stored.
Atmospheric Fate
Solvents can be released into the atmosphere during use.[1] In the air, their fate is primarily determined by their reaction with photochemically generated hydroxyl radicals. The half-life of the parent alcohol, 1-methoxy-2-propanol, in the air is estimated to be a short 3.1 hours.[13] This indicates that the substance is rapidly degraded in the atmosphere and does not contribute significantly to long-range transport or persistent air pollution.
Comparative Analysis with Alternative Solvents
The selection of a solvent requires balancing performance with environmental and safety profiles. The following table compares PMP (using PMA data as a proxy) with other propylene glycol ethers and emerging "green" solvents.
| Parameter | This compound (PMP/PMA) | Propylene Glycol (PG) | Dimethyl Succinate (DMS) | Cyrene® |
| Source | Petrochemical | Petrochemical / Bio-based | Bio-based | Bio-based (from cellulose) |
| CAS Number | 148462-57-1 / 108-65-6 | 57-55-6 | 106-65-0 | 53716-82-8 |
| Boiling Point (°C) | ~160 (Est.) / 146[14] | 188 | 196-200[14] | 227[14] |
| Ready Biodegradability | Yes (99% in 28d)[1] | Yes (Rapidly)[10] | Yes | Yes[14] |
| Aquatic Toxicity (Fish 96h LC50) | >100 mg/L[1] | >40,000 mg/L | Moderate | Low |
| Bioaccumulation Potential (Log Pow) | 1.2[4] | -1.07 | 0.19 | -0.96 |
| Key Advantage | Established performance, good solvency | Very low toxicity, GRAS status[10] | Bio-based, good safety profile[14] | Bio-based, renewable source[14] |
| Key Disadvantage | Petrochemical source | Higher boiling point | Moderate evaporation rate | High boiling point, newer solvent |
GRAS: Generally Recognized as Safe
Standardized Experimental Methodologies
To ensure the trustworthiness and reproducibility of environmental data, standardized testing protocols are essential. The following is a summary of the methodology for determining ready biodegradability.
Protocol: OECD Test Guideline 301F - Manometric Respirometry Test
This method is used to determine the ready biodegradability of a chemical substance by measuring the amount of oxygen consumed by a microbial inoculum during the degradation process.[5][9]
1. Preparation of Test Medium: A mineral salt medium is prepared containing essential nutrients for microbial life (e.g., phosphate buffer, magnesium sulfate, calcium chloride, ferric chloride).
2. Inoculum: The inoculum is typically activated sludge from a domestic wastewater treatment plant, prepared by washing and re-suspending to a specific concentration.[5]
3. Test Setup:
- Test Vessels: At least two vessels containing the test substance (e.g., at 100 mg/L) and inoculum in the mineral medium.
- Blank Controls: At least two vessels containing only the inoculum and mineral medium to measure endogenous respiration.
- Reference Control: A single vessel containing a readily biodegradable reference substance (e.g., sodium benzoate) to validate the test procedure.
- Toxicity Control: A single vessel containing both the test substance and the reference substance to check for inhibitory effects of the test chemical on the microorganisms.[9]
4. Incubation: Vessels are sealed, placed in a respirometer, and incubated in the dark at a constant temperature (e.g., 20-24°C) for 28 days. The oxygen consumption is measured continuously or at frequent intervals.
5. Data Analysis: The percentage of biodegradation is calculated by comparing the oxygen consumed in the test vessels (corrected for the blank) to the theoretical oxygen demand (ThOD) of the substance.
6. Pass Criteria: The substance is considered readily biodegradable if it achieves >60% of its ThOD within a 10-day window during the 28-day test. The reference compound must also meet this criterion for the test to be valid.[9]
Conclusion and Scientific Perspective
Based on comprehensive data from its close analogue, this compound exhibits a favorable environmental profile. Its key attributes include:
-
Ready Biodegradability: It is not expected to persist in the environment.[1]
-
Low Aquatic Toxicity: It poses a low acute risk to aquatic organisms.[1][4]
-
Low Bioaccumulation Potential: It is unlikely to concentrate in the food chain.[4][12]
-
Rapid Atmospheric Degradation: It breaks down quickly in the air.[13]
While its performance as a solvent is well-established, its petrochemical origin is a consideration for organizations prioritizing sustainability.[15] Alternatives derived from renewable sources, such as Dimethyl Succinate and Cyrene®, offer a reduced carbon footprint but may require reformulation and performance validation for specific applications.[14] Propylene glycol itself represents an alternative with an exceptionally low toxicity profile.[10]
For researchers and drug development professionals, this compound can be considered a solvent with a low environmental risk profile based on current data. The choice between it and greener alternatives will depend on a holistic assessment that balances environmental impact, application performance, and supply chain sustainability goals.
References
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OECD. (1992). OECD Guideline for Testing of Chemicals, Section 3: Degradation and Accumulation, Test No. 301: Ready Biodegradability. Organisation for Economic Co-operation and Development. Available at: [Link]
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A Comparative Guide to the Solvency Power of 1-Methoxy-2-propyl propanoate and Ethyl Lactate
For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical decision that influences experimental outcomes, product performance, and safety. This guide provides an in-depth, objective comparison of two noteworthy solvents: 1-Methoxy-2-propyl propanoate and Ethyl Lactate. Our analysis moves beyond surface-level properties to explore the nuances of their solvency power, supported by physicochemical data and practical experimental insights.
Section 1: Foundational Physicochemical Properties
A solvent's fundamental properties dictate its behavior and suitability for specific applications. This compound, a glycol ether ester, and Ethyl Lactate, a bio-derived lactate ester, present distinct profiles.[1][2]
Ethyl Lactate is a colorless liquid derived from the esterification of lactic acid and ethanol.[1][3][4] It is considered a "green solvent" due to its biodegradability and production from renewable resources.[1][5][6] In contrast, this compound is a colorless liquid with a sweet, ether-like odor, synthesized from 1-methoxy-2-propanol and propanoic acid.[2] It is known for its excellent solvent properties in industrial applications like coatings and inks.[2][7][8]
The following table summarizes their key physicochemical properties, which form the basis of their solvency performance.
| Property | This compound | Ethyl Lactate |
| Molecular Formula | C7H14O3[2] | C5H10O3[1][9] |
| Molecular Weight | 146.18 g/mol [2] | 118.13 g/mol [1][9] |
| Boiling Point | ~120-147 °C[2] | 151-155 °C[1][10] |
| Flash Point | ~36-45 °C[2] | ~46 °C[9][11] |
| Density | ~0.9 g/cm³[12] | 1.03 g/cm³[1] |
| Vapor Pressure | 1.03 mmHg @ 25°C[12] | 1.16 mmHg @ 25°C[13] |
| Water Solubility | Limited miscibility[8] | Miscible[9][10] |
Expert Insight: The higher boiling point and lower vapor pressure of Ethyl Lactate suggest a slower evaporation rate compared to this compound. This can be a distinct advantage in applications like coatings, where a longer open time is required for better film formation.[5][14] Conversely, the faster evaporation of this compound might be preferable in cleaning applications where rapid drying is desired.
Section 2: Deconstructing Solvency Power: The Hansen Solubility Parameter (HSP) Approach
To move beyond simple "like dissolves like" heuristics, the Hansen Solubility Parameter (HSP) provides a more sophisticated, quantitative framework for predicting solubility. HSP dissects the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from atomic forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The principle is that substances with similar HSP values are likely to be miscible.
| Hansen Parameter (MPa½) | This compound | Ethyl Lactate |
| δD (Dispersion) | ~16.0 (estimated) | 16.0[5] |
| δP (Polar) | ~5.0-6.0 (estimated) | 7.6[5][15] |
| δH (Hydrogen Bonding) | ~8.0-9.0 (estimated) | 12.5[5][15] |
Analysis: The HSP data reveals significant differences. While both have similar dispersion forces, Ethyl Lactate exhibits substantially higher polarity (δP) and a much greater capacity for hydrogen bonding (δH).[5][15] This suggests that Ethyl Lactate is a more powerful solvent for polar substances and those capable of hydrogen bonding, such as many active pharmaceutical ingredients (APIs), cellulose derivatives, and certain polymers.[1][5]
This compound, with its combined ether and ester functionalities, demonstrates strong solvency for a broad range of polar and non-polar substances, making it a versatile choice for resins and polymers used in coatings.[2][7][8][16]
Below is a conceptual diagram illustrating the Hansen Solubility Sphere, a key tool in solvent selection.
Caption: A diagram illustrating how solvents falling inside a solute's sphere are likely to be effective.
Section 3: Experimental Validation and Protocols
Theoretical parameters like HSP are powerful, but must be validated by empirical data. While direct head-to-head studies are scarce, we can infer performance from known applications. Ethyl Lactate is well-regarded for its ability to dissolve a range of polymers including nitrocellulose, cellulose acetate, and vinyl resins.[1][5] There is also research on its use for dissolving biodegradable polymers like poly(lactic acid) (PLA).[17][18] this compound is noted for its strong solvency for acrylics, epoxies, alkyds, polyesters, and polyurethanes.[7][8][16][19]
Protocol: Gravimetric Determination of Solid Solubility
To provide a practical, self-validating method for comparing solvency power for a specific solute (e.g., an API or polymer), the following gravimetric protocol is recommended.
Objective: To determine the saturation solubility (mg/mL) of a solid compound in each solvent at a controlled temperature.
Materials:
-
Analyte (solid powder, dried)
-
This compound
-
Ethyl Lactate
-
20 mL glass scintillation vials with screw caps
-
Analytical balance (readable to 0.1 mg)
-
Thermostatic shaker or water bath
-
0.22 µm PTFE syringe filters
-
Glass syringes
-
Pipettes
Methodology:
-
Preparation: Add an excess amount of the solid analyte to separate, pre-weighed 20 mL vials. Causality: Adding excess solid ensures that a saturated solution is formed, which is essential for determining the maximum solubility.
-
Solvent Addition: Accurately pipette a known volume (e.g., 10.0 mL) of each solvent into its respective vial containing the excess solid.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Allow the mixtures to equilibrate for at least 24-48 hours. Causality: A long equilibration time with constant agitation is crucial to ensure the system reaches thermodynamic equilibrium, providing a true measure of saturation solubility.
-
Sample Extraction: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.
-
Filtration: Carefully draw a sample of the supernatant from each vial using a glass syringe. Attach a 0.22 µm PTFE filter and discard the first 1-2 mL to saturate the filter material. Then, dispense a precise volume (e.g., 5.0 mL) of the clear, filtered solution into a pre-weighed, clean, and dry vial. Causality: Filtration is a critical step to remove all undissolved microparticles, ensuring that the weighed mass corresponds only to the dissolved solute.
-
Solvent Evaporation: Place the vials with the filtered solution in a vacuum oven at a moderate temperature (e.g., 40-50°C) until the solvent has completely evaporated and the weight is constant.
-
Calculation: Weigh the vials containing the dried solute. The solubility is calculated as: Solubility (mg/mL) = (Final Vial Weight - Initial Vial Weight) / Volume of Filtered Solution
The following diagram outlines this experimental workflow.
Caption: A step-by-step workflow for determining the solubility of a solid in a solvent.
Section 4: Application-Specific Considerations
Pharmaceutical & Drug Development:
-
Ethyl Lactate: Its "green" profile, low toxicity, and approval by the FDA for certain applications make it highly attractive.[3][4][20] It is used as a solvent for APIs, a carrier for topical drug delivery, and in tablet coatings.[3][6][21] Its strong hydrogen bonding capability is particularly useful for dissolving complex, polar APIs.
-
This compound: While less common in direct pharmaceutical formulations, its excellent solvency for a wide range of polymers makes it a candidate for processes involving polymer-based drug delivery systems or medical device coatings.[2][7]
Coatings and Inks:
-
This compound: This is a primary application area where its ability to dissolve various high-grade polymers like acrylics, polyesters, and polyurethanes is highly valued.[2][7][8][16]
-
Ethyl Lactate: Also used in coatings, its slower evaporation can be beneficial for flow and leveling. It is effective for nitrocellulose and cellulose ethers.[1][5][22]
Section 5: Health, Safety, and Environmental Profile
A crucial aspect of solvent selection is the safety and environmental impact.
| Aspect | This compound | Ethyl Lactate |
| Toxicity | Low to moderate toxicity. May cause eye irritation.[23][24] | Low toxicity.[11][25] Considered a "green" solvent.[1][5] |
| Flammability | Flammable liquid.[23][26] | Flammable liquid.[27][28] |
| Biodegradability | Data not widely available, but related glycol ethers show some biodegradability.[16] | Readily biodegradable.[1][25] |
| Regulatory Status | Industrial solvent. | FDA approved for specific uses in food and pharmaceuticals.[3][4] |
Expert Insight: Ethyl Lactate has a clear advantage in terms of its environmental and safety profile.[20][25] Its derivation from renewable resources and ready biodegradability align with the principles of green chemistry, a growing priority in research and industry.[4][6] While this compound is considered to have low toxicity compared to other glycol ethers, it does not possess the same "green" credentials as Ethyl Lactate.[7][29]
Conclusion
The choice between this compound and Ethyl Lactate is not a matter of one being definitively superior, but rather which is better suited for a specific task.
-
Choose Ethyl Lactate when:
-
The solute is highly polar or has strong hydrogen bonding characteristics.
-
A "green," biodegradable solvent is a priority.
-
The application is in pharmaceuticals, food, or cosmetics where regulatory acceptance is key.
-
A slower evaporation rate is desirable.
-
-
Choose this compound when:
-
A versatile solvent for a broad range of industrial polymers (e.g., acrylics, epoxies, polyesters) is needed.
-
A moderate evaporation rate is required.
-
The application is in industrial coatings, inks, or cleaning formulations.
-
By understanding the fundamental differences in their physicochemical properties, particularly their Hansen Solubility Parameters, and considering the specific demands of the application, researchers can make an informed and effective solvent selection. The provided experimental protocol offers a robust method for direct, empirical comparison when the choice is not immediately clear.
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A Senior Application Scientist's Guide: Performance Comparison of 1-Methoxy-2-propyl propanoate and Cyclopentanone
In the landscape of solvent selection for research, development, and manufacturing, the choice between functional alternatives can significantly impact process efficiency, product quality, and safety. This guide provides a detailed, data-driven comparison between two noteworthy solvents: 1-Methoxy-2-propyl propanoate (PGMP), a propylene glycol ether derivative, and Cyclopentanone, a cyclic ketone.
As a Senior Application Scientist, my objective is not merely to present data, but to provide a framework for logical evaluation. We will delve into the core performance metrics, from solvency power to volatility and safety, supported by experimental protocols that you can replicate. This analysis will equip you, a fellow scientist or drug development professional, to make an informed decision grounded in empirical evidence.
A note on this compound: This specific isomer (CAS 148462-57-1) has limited publicly available data. For the purposes of this guide, we will use data from its close, commercially prevalent isomer, 1-Methoxy-2-propyl acetate (PGMEA, CAS 108-65-6), as a proxy. The fundamental ether-ester structure provides a strong basis for comparison, but slight variations in performance should be anticipated.
Section 1: Physicochemical Properties at a Glance
A direct comparison of fundamental properties is the first step in any solvent evaluation. The following table summarizes the key physicochemical data for our two subjects.
| Property | This compound (as PGMEA) | Cyclopentanone | Rationale for Importance |
| CAS Number | 108-65-6 | 120-92-3 | Unique identifier for substance tracking and safety information. |
| Molecular Formula | C6H12O3 | C5H8O | Influences molecular weight, polarity, and intermolecular forces. |
| Molecular Weight | 132.16 g/mol | 84.12 g/mol [1][2] | Affects volatility, density, and viscosity. |
| Boiling Point | 145 - 147 °C | 130.6 °C[1][2] | Key indicator of volatility and required energy for distillation/evaporation. |
| Flash Point | 45 °C | 29.8 °C[2] | Critical for assessing flammability and fire hazard.[3] |
| Density (at 20°C) | ~0.97 g/cm³ | 0.95 g/cm³[1][2] | Important for mass-to-volume calculations and formulation density. |
| Water Solubility | Limited/Slightly Soluble | Slightly/Minimally Soluble[2][4][5] | Determines miscibility in aqueous systems and ease of removal with water. |
| Vapor Pressure (at 20°C) | 3.7 mmHg[6] | 11.4 mmHg[7] | Directly correlates with evaporation rate and worker inhalation exposure risk. |
| Relative Evaporation Rate (nBuAc=1) | 0.40[6] | ~0.25 (as Cyclohexanone)[6] | Practical measure of drying speed in coatings and films. |
Section 2: A Deep Dive into Solvency Power
Arguably the most critical function of a solvent is its ability to dissolve a solute. We can quantify this using Hansen Solubility Parameters (HSP), which deconstruct a solvent's cohesive energy into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). The principle is simple: "like dissolves like." A solute will dissolve best in a solvent with a similar HSP profile.
| Hansen Parameter (MPa½) | This compound (as PGMEA) | Cyclopentanone |
| δD (Dispersion) | 15.5 | 17.9[8][9] |
| δP (Polar) | 5.5 | 11.9[8][9] |
| δH (Hydrogen Bonding) | 9.8 | 5.2[8][9] |
| (Note: PGMEA values converted from (cal/ml)½ using a factor of 2.05[10]) |
Analysis & Field Insights: The data reveals a stark difference in solvency characteristics. Cyclopentanone possesses a significantly higher polar component (δP = 11.9) and a lower hydrogen bonding component (δH = 5.2). This makes it an excellent solvent for polar molecules, particularly those with strong dipole moments like many ketones, esters, and some APIs. In contrast, PGMEA shows a more balanced profile with a moderate polar force and a substantial hydrogen bonding capability (δH = 9.8). This profile suggests it is a more versatile or "amphiphilic" solvent, capable of dissolving a broader range of substances, including those with hydroxyl or amine groups like certain resins, polymers, and cellulosic derivatives.[11]
Experimental Protocol: Determining Solute Solubility via HSP Sphere Mapping
This protocol provides a self-validating system to empirically determine the ideal solvent for a specific, non-soluble target compound (e.g., a new polymer or API).
Objective: To visually map the solubility of a target compound against the HSP of various solvents to predict the efficacy of PGMP and Cyclopentanone.
Methodology:
-
Solvent Selection: Choose a range of 10-15 solvents with known and varied HSPs, ensuring they span a wide area in the 3D Hansen space.
-
Sample Preparation: For each selected solvent, prepare a vial. Add 2 mL of the solvent to each.
-
Solute Addition: Add a small, precisely measured amount of your target solute (e.g., 10 mg) to each vial.
-
Dissolution & Observation: Agitate the vials at a controlled temperature for a set period (e.g., 24 hours). Visually score the solubility of the solute in each solvent (e.g., 1 = fully dissolved, 0 = insoluble/suspended).
-
Data Analysis:
-
Input the HSPs of the tested solvents and their corresponding solubility scores (1 or 0) into HSP software (or a 3D scatter plot).
-
The software will calculate a theoretical "solubility sphere" that best encompasses all the "good" solvents (score = 1). The center of this sphere represents the estimated HSP of your solute.
-
-
Prediction: Plot the HSPs of PGMP (as PGMEA) and Cyclopentanone on the same graph. The solvent that lies closer to the center of the solute's sphere is predicted to be the better solvent. The "Hansen Distance (Ra)" quantifies this; a smaller Ra indicates better solubility.[9]
Causality: The choice of a broad range of solvents is critical. It ensures that the calculated sphere is a true representation of the solute's character and not an artifact of a limited dataset. Temperature control is paramount as solubility is temperature-dependent.
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A Comparative Guide to Purity Validation of 1-Methoxy-2-propyl propanoate by GC Analysis and Alternative Methods
For researchers, scientists, and drug development professionals, the purity of reagents and solvents is a cornerstone of reproducible and reliable results. 1-Methoxy-2-propyl propanoate, a versatile solvent, is no exception. Ensuring its purity is critical for consistent performance in various applications, from coatings and inks to chemical synthesis. This guide provides an in-depth technical comparison of Gas Chromatography (GC) with alternative analytical methods for the validation of this compound purity, supported by experimental protocols and data.
The Imperative of Purity Validation
The synthesis of this compound typically involves the esterification of 1-methoxy-2-propanol with propanoic acid. This process can leave residual starting materials, by-products, and water in the final product. These impurities can alter the solvent's physical properties and reactivity, potentially compromising experimental outcomes. Therefore, a robust analytical methodology to quantify the purity and identify impurities is paramount.
Gas Chromatography: The Gold Standard for Volatile Compound Analysis
Gas Chromatography with Flame Ionization Detection (GC-FID) is the most widely adopted method for assessing the purity of volatile organic compounds like this compound. Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating and quantifying the main component from its structurally similar impurities.
The "Why" Behind the GC-FID Method
The choice of GC-FID is predicated on several key principles. The non-polar nature of the commonly used capillary columns allows for the separation of compounds based on their boiling points and polarity. The Flame Ionization Detector (FID) is highly sensitive to hydrocarbons and provides a response that is directly proportional to the mass of the carbon-containing analyte, making it excellent for quantitative analysis.
Experimental Protocol: GC-FID Purity Assay
This protocol outlines a validated method for determining the purity of this compound.
1. Instrumentation and Materials:
-
Gas Chromatograph: Equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for polar compounds, such as a DB-WAX or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Reagents: this compound reference standard (>99.5% purity), 1-methoxy-2-propanol, propanoic acid, and a suitable solvent (e.g., acetone or dichloromethane).
2. Preparation of Solutions:
-
Standard Solution: Accurately prepare a solution of the this compound reference standard in the chosen solvent to a known concentration (e.g., 1000 µg/mL).
-
Impurity Standard Solution: Prepare a mixed stock solution containing 1-methoxy-2-propanol and propanoic acid at known concentrations (e.g., 100 µg/mL each).
-
Sample Solution: Accurately prepare a solution of the this compound sample to be tested in the solvent at the same concentration as the standard solution.
3. Chromatographic Conditions:
| Parameter | Condition |
| Carrier Gas | Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min) |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Temperature Program | Initial: 60 °C, hold for 2 min; Ramp: 10 °C/min to 200 °C, hold for 5 min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
4. Data Analysis and Purity Calculation:
The percentage purity is calculated using the area normalization method, assuming all components have a similar response factor with the FID. For higher accuracy, a relative response factor for each impurity can be determined using the impurity standard solution.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Illustrative GC-FID Analysis Data
A typical chromatogram of a this compound sample might show the following:
| Peak ID | Compound | Retention Time (min) | Area (%) |
| 1 | Propanoic Acid | 4.5 | 0.2 |
| 2 | 1-Methoxy-2-propanol | 5.8 | 0.5 |
| 3 | This compound | 8.2 | 99.2 |
| 4 | Unknown Impurity | 9.1 | 0.1 |
This data indicates a purity of 99.2% for the this compound sample, with minor impurities of the starting materials.
Method Validation: A Self-Validating System
The reliability of this GC method is established through a rigorous validation process, following guidelines such as the International Council for Harmonisation (ICH) Q2(R1).[1][2][3][4]
Caption: Comparison of analytical methods for purity validation.
Karl Fischer Titration: The Specialist for Water Content
Principle: Karl Fischer (KF) titration is a highly specific and accurate method for determining water content. It is based on a chemical reaction between iodine and water in the presence of sulfur dioxide and a base.
Application: Since water is a common impurity in esterification reactions, KF titration is an essential orthogonal technique to GC. A dedicated KF titrator can provide a precise measure of water content, which is often underestimated by GC-FID.
Experimental Protocol: Coulometric Karl Fischer Titration
-
Instrumentation: Coulometric Karl Fischer titrator.
-
Reagents: Anode and cathode solutions for coulometric KF titration.
-
Procedure:
-
The titration cell is pre-titrated to a dry state.
-
A known weight of the this compound sample is injected into the cell.
-
The instrument titrates the water present and displays the result directly in ppm or percentage.
-
Data Comparison:
| Method | Water Content (%) |
| GC-FID | Not detected |
| KF Titration | 0.05 |
This highlights the superior accuracy of KF titration for water determination.
Quantitative NMR (qNMR): A Powerful Tool for Structural and Quantitative Analysis
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about a molecule. In its quantitative application (qNMR), the integral of a signal is directly proportional to the number of protons giving rise to that signal. By using a certified internal standard, the absolute purity of a sample can be determined.
Application: qNMR can be used to both confirm the identity of this compound and to quantify it against an internal standard, providing a purity value that is independent of the response factors of impurities. It is particularly useful for identifying and quantifying unknown impurities if their structure can be elucidated from the spectrum.
Experimental Protocol: ¹H-qNMR
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Reagents: Deuterated solvent (e.g., CDCl₃), certified internal standard (e.g., maleic acid).
-
Procedure:
-
Accurately weigh the this compound sample and the internal standard into an NMR tube.
-
Dissolve in the deuterated solvent.
-
Acquire the ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).
-
Integrate the signals of the analyte and the internal standard.
-
-
Purity Calculation: The purity is calculated based on the integral values, the number of protons, and the weights of the sample and the standard.
Illustrative ¹H NMR Data Interpretation:
A ¹H NMR spectrum would show characteristic peaks for this compound. The presence of a broad peak around 11-12 ppm would indicate the carboxylic acid proton of residual propanoic acid, while a broad singlet exchangeable with D₂O around 2-4 ppm could indicate the hydroxyl proton of residual 1-methoxy-2-propanol.
FTIR Spectroscopy: A Rapid Qualitative Assessment
Principle: Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a fingerprint of the functional groups present.
Application: FTIR is a rapid and simple technique for the qualitative identification of this compound. The presence of a strong C=O stretch around 1740 cm⁻¹ is characteristic of the ester functional group. [5][6]The absence of a broad O-H stretch between 2500-3300 cm⁻¹ would suggest the absence of significant amounts of residual carboxylic acid or alcohol. [7]However, FTIR is generally not a quantitative technique for purity analysis of this type of sample and has low sensitivity for minor components.
Characteristic FTIR Peaks:
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (Ester) | ~1740 |
| C-O (Ester) | ~1240 and ~1180 |
| O-H (Alcohol/Acid) | ~3400 (broad) / ~3000 (very broad) |
Conclusion: An Integrated Approach to Purity Validation
For a comprehensive and reliable assessment of this compound purity, an integrated analytical approach is recommended. Gas Chromatography with Flame Ionization Detection stands as the primary technique for its ability to separate and quantify volatile impurities with high sensitivity and accuracy. This should be complemented by Karl Fischer titration for an accurate determination of water content. Quantitative NMR offers an excellent orthogonal method for purity assignment and structural confirmation, while FTIR spectroscopy serves as a rapid qualitative identification tool. By understanding the strengths and limitations of each technique, researchers can select the most appropriate methods to ensure the quality and consistency of their materials, leading to more robust and reproducible scientific outcomes.
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ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]
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ASTM D3545-02, Standard Test Method for Alcohol Content and Purity of Acetate Esters by Gas Chromatography, ASTM International, West Conshohocken, PA, 2002. [Link]
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Hiranuma. Water contents Ethers and Esters. Hiranuma Application Data No. KF5; 2017. [Link]
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Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry, 51(2), 76–81. [Link]
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Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 22-26. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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ICH. (2005). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
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DGUV. (2019). Glycol esters, glycol ethers - Method for the determination of propylene glycol monoethyl ether, 1-ethoxy-2-propanol acetate, diethylene glycol monomethyl ether, diethylene glycol monoethyl ether and diethylene glycol monobutyl ether in workplace air using gas chromatography. The MAK Collection for Occupational Health and Safety, 4(1), 285-301. [Link]
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Li, M., et al. (2017). A Fast, Accurate and Sensitive GC-FID Method for the Analyses of Glycols in Water and Urine. 47th International Conference on Environmental Systems. [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Soni, A. (2016). ICH Q2 Analytical Method Validation. [Link]
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Ravotti, R., et al. (2019). Analysis of Bio-Based Fatty Esters PCM’s Thermal Properties and Investigation of Trends in Relation to Chemical Structures. Materials, 12(2), 233. [Link]
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ATSDR. (1997). Chapter 6: Analytical Methods. In Toxicological Profile for Propylene Glycol. [Link]
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Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Yin, J., et al. (2020). Investigation on dispersion properties of CO 2 and ester solvent mixtures using in situ FTIR spectroscopy. RSC Advances, 10(30), 17855-17863. [Link]
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Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]
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Chromatography Forum. (2018). Glycols analysis by GC-FID. [Link]
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UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]
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Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0243915). [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-Methoxy-2-propyl propanoate
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, the purity and consistency of excipients and solvents are not merely a matter of quality control; they are foundational to the safety and efficacy of the final drug product. 1-Methoxy-2-propyl propanoate, a key solvent in coatings and formulations, is no exception. Ensuring its analytical methods are robust, reliable, and fit for purpose is a critical task.
This guide provides an in-depth, experience-driven comparison of analytical methods for this compound, moving beyond a simple recitation of protocols. Here, we delve into the causality of our experimental choices, presenting a self-validating system for analysis. Our focus will be on the cross-validation of two powerful gas chromatography techniques: a primary method for quantification (GC-FID) and a secondary method for identification (GC-MS). This dual-pronged approach represents a gold standard in analytical assurance, ensuring not just how much of a substance is present, but unequivocally what it is.
The Central Role of Gas Chromatography (GC)
For a volatile organic compound like this compound, gas chromatography is the undisputed analytical technique of choice.[1][2] Its principle, the partitioning of analytes between a gaseous mobile phase and a stationary phase, is perfectly suited for separating volatile and thermally stable compounds.[2][3] High-Performance Liquid Chromatography (HPLC), while a workhorse for non-volatile or thermally labile molecules, is not a practical alternative here due to the high volatility of the analyte, which makes it difficult to handle in a liquid mobile phase at ambient temperatures.[2][3][4]
Our strategy, therefore, is not to force a comparison with an unsuitable technique but to build a robust, cross-validated system using two complementary GC methods.
Primary Method: Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Purpose: Quantitative analysis of this compound (assay) and its potential impurities.
-
Why GC-FID? The Flame Ionization Detector is renowned for its high sensitivity to hydrocarbons, robustness, and a wide linear range.[4] It provides a response that is directly proportional to the mass of carbon entering the flame, making it ideal for accurate quantification of organic molecules.
Secondary (Confirmatory) Method: Gas Chromatography with Mass Spectrometry (GC-MS)
-
Purpose: Unambiguous identification of impurities and confirmation of the primary analyte's identity.
-
Why GC-MS? This technique couples the separation power of GC with the definitive identification capabilities of mass spectrometry.[1] By providing a mass spectrum for each separated peak, it allows for structural elucidation and confirmation against spectral libraries, offering a higher degree of specificity than FID.
The Cross-Validation Workflow: A Visual Overview
Cross-validation demonstrates that two distinct analytical procedures meet the same performance criteria and can be used for the same intended purpose, thereby ensuring the integrity of the analytical results.[5][6]
Sources
Navigating the Solvent Maze: A Comparative Toxicological Guide to Ethylene Glycol Ethers vs. Propylene Glycol Ethers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of industrial and pharmaceutical solvents, glycol ethers stand out for their versatility. However, a critical distinction exists within this chemical family: the ethylene glycol ethers (EGEs) and the propylene glycol ethers (PGEs). While possessing similar physical properties that make them effective in a range of applications, their toxicological profiles diverge significantly. This guide provides an in-depth comparison of the toxicity of EGEs and PGEs, grounded in experimental data, to inform safer solvent selection in research and development.
The Fork in the Metabolic Road: A Structural Prelude to Toxicity
Glycol ethers are broadly classified into two series: the "E-series," derived from ethylene oxide, and the "P-series," derived from propylene oxide.[1] This seemingly minor difference in their chemical backbone—an extra methyl group in the propylene glycol backbone—fundamentally alters their metabolic fate within the body and, consequently, their toxicity.[2]
EGEs, particularly those with short alkyl chains like ethylene glycol monomethyl ether (EGME) and ethylene glycol monoethyl ether (EGEE), are metabolized in the liver by the enzyme alcohol dehydrogenase to potent toxic intermediates known as alkoxyacetic acids.[3] It is the accumulation of these metabolites that is primarily responsible for the adverse health effects associated with EGEs.[3][4]
In stark contrast, PGEs are predominantly metabolized to propylene glycol and its conjugates, which are of a much lower order of toxicity and can be readily eliminated from the body.[4][5] This crucial difference in metabolic pathways is the cornerstone of the comparatively favorable safety profile of PGEs.[4][6]
The Weight of Evidence: Unpacking the Toxicological Profiles
Experimental evidence has consistently demonstrated the higher toxicity of EGEs compared to their PGE counterparts across various toxicological endpoints.[7][8]
Reproductive and Developmental Toxicity: A Major Concern with EGEs
A significant body of research has established that certain EGEs are potent reproductive and developmental toxicants.[9][10][11] Exposure to compounds like EGME and EGEE has been linked to testicular atrophy, impaired spermatogenesis, and adverse effects on embryonic development in animal studies.[11][12] The mechanism for this toxicity is the action of the alkoxyacetic acid metabolites on developing cells.[9]
Conversely, PGEs have not been associated with the same reproductive and developmental hazards.[8][10] This makes them a safer alternative in applications where reproductive toxicity is a concern.
Hematological and Other Systemic Effects
Beyond reproductive toxicity, some EGEs have been shown to induce hematological effects, including anemia and a decrease in white blood cell count, as well as bone marrow depression.[13][14] These effects are also attributed to the toxic metabolites.[14] While PGEs are generally considered to have low systemic toxicity, some effects on the liver and kidneys have been noted at high doses in animal studies, but these are not the characteristic toxicities seen with EGEs.[8][13]
Quantitative Comparison: A Snapshot of Toxicity Data
The following table summarizes key toxicity data for representative EGEs and PGEs, providing a quantitative basis for comparison. It is important to note that toxicity can vary depending on the specific compound, route of exposure, and species tested.
| Glycol Ether | Series | CAS No. | Oral LD50 (rat, mg/kg) | Inhalation LC50 (rat, ppm, 4h) | Key Toxicological Concerns |
| Ethylene Glycol Monomethyl Ether (EGME) | E-Series | 109-86-4 | ~2460 | ~1480 | Reproductive, Developmental, Hematological Toxicity[9][11][15] |
| Ethylene Glycol Monoethyl Ether (EGEE) | E-Series | 110-80-5 | ~3000 | ~2000 | Reproductive, Developmental, Hematological Toxicity[11][13] |
| Propylene Glycol Monomethyl Ether (PGME) | P-Series | 107-98-2 | ~5000-7000 | >3000 | Low Acute and Systemic Toxicity[16][17][18] |
| Dipropylene Glycol Methyl Ether (DPM) | P-Series | 34590-94-8 | ~5130 | >275 | Low Acute and Systemic Toxicity[19][20] |
Data compiled from various sources, including OECD SIDS reports and peer-reviewed literature. Values can vary between studies.
Experimental Protocols for Comparative Toxicity Assessment
To ensure robust and comparable data, standardized testing guidelines are essential. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals.[21][22][23]
Protocol 1: Acute Oral Toxicity Assessment (Following OECD Guideline 420, 423, or 425)
This test determines the short-term toxicity of a substance after a single oral dose. The Fixed Dose Procedure (OECD 420), Acute Toxic Class Method (OECD 423), or the Up-and-Down Procedure (OECD 425) are commonly used to reduce the number of animals required.[24][25]
Methodology:
-
Animal Selection: Healthy, young adult rodents (typically rats or mice) of a single sex (usually females) are used.[24]
-
Dose Administration: The test substance is administered by gavage in a single dose. A sighting study is often conducted to determine the appropriate starting dose.[24]
-
Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.
-
Endpoint: The LD50 (the statistically estimated dose that is lethal to 50% of the test animals) or a toxic class is determined.
Causality in Experimental Choice: The choice of a specific OECD guideline for acute oral toxicity depends on the expected toxicity of the substance. For substances expected to have low toxicity, a limit test at a high dose (e.g., 2000 mg/kg) can be performed to minimize animal use.[24]
Protocol 2: In Vitro Cytotoxicity Assay (e.g., Neutral Red Uptake or MTT Assay)
In vitro methods are valuable for screening the cytotoxic potential of substances and reducing reliance on animal testing.[26][27]
Methodology (MTT Assay):
-
Cell Culture: A suitable cell line (e.g., Chinese Hamster Ovary cells) is cultured in 96-well plates.[26]
-
Exposure: The cells are exposed to a range of concentrations of the test glycol ether for a defined period (e.g., 24 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active mitochondria will reduce MTT to a purple formazan product.
-
Quantification: The formazan is solubilized, and the absorbance is measured using a spectrophotometer. The concentration that causes a 50% reduction in cell viability (IC50) is calculated.
Self-Validating System: This protocol includes positive and negative controls. A known cytotoxic substance serves as a positive control to ensure the assay is performing correctly, while untreated cells serve as a negative control to establish a baseline for 100% cell viability.
Visualizing the Metabolic Divergence and Experimental Workflow
The following diagrams illustrate the key metabolic pathways and a typical workflow for comparative toxicity testing.
Caption: Metabolic pathways of EGEs vs. PGEs.
Caption: Comparative toxicity testing workflow.
Conclusion: Prioritizing Safety in Solvent Selection
The available scientific evidence clearly indicates that propylene glycol ethers possess a significantly lower toxicity profile compared to ethylene glycol ethers.[6][7][10] This difference is primarily due to their distinct metabolic pathways. For researchers, scientists, and drug development professionals, this toxicological disparity is a critical consideration in solvent selection. While the physical properties of both EGEs and PGEs may suit a particular application, the potential for reproductive, developmental, and hematological toxicity associated with EGEs necessitates a cautious approach.
In line with the principles of green chemistry and laboratory safety, the substitution of hazardous EGEs with safer alternatives like PGEs is strongly recommended wherever technically feasible.[28] This proactive approach not only protects the health and safety of laboratory personnel but also ensures the integrity of research by minimizing confounding toxicological effects.
References
-
Welsch, F. (2005). The mechanism of ethylene glycol ether reproductive and developmental toxicity and evidence for adverse effects in humans. Toxicology Letters, 156(1), 13-28. [Link]
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The Environmental Profile of 1-Methoxy-2-propyl propanoate: A Comparative Guide to Biodegradability
For researchers, scientists, and drug development professionals, the selection of solvents extends beyond immediate application performance to encompass environmental fate and toxicological profiles. As regulatory scrutiny and corporate sustainability mandates intensify, a comprehensive understanding of a solvent's lifecycle, particularly its biodegradability, is paramount. This guide provides an in-depth technical comparison of the biodegradability of 1-Methoxy-2-propyl propanoate (PGMEP), a propylene glycol ether-based solvent, with common alternatives, supported by experimental data and standardized protocols.
Introduction to this compound (PGMEP) and the Imperative of Biodegradability
This compound (CAS No. 148462-57-1), also known as propylene glycol methyl ether propanoate, is a colorless liquid with a mild, ester-like odor, valued for its excellent solvency in a range of industrial applications, including coatings, inks, and cleaning formulations.[1][2] It belongs to the P-series of glycol ethers, which are generally favored for their lower toxicity profiles compared to the E-series (ethylene glycol-based) ethers.
Biodegradability, the capacity of a substance to be broken down into simpler, non-toxic compounds by the action of microorganisms, is a critical determinant of a chemical's environmental impact.[3] Solvents that persist in the environment can lead to long-term contamination of soil and water, posing risks to ecosystems and human health. "Readily biodegradable" is a classification for substances that undergo rapid and extensive biodegradation in an aquatic environment under aerobic conditions, a key characteristic for environmentally preferable solvents.[4]
The Scientific Basis of Biodegradability Assessment: The OECD 301F Guideline
To ensure data uniformity and regulatory acceptance, the biodegradability of chemical substances is assessed using standardized protocols. The Organisation for Economic Co-operation and Development (OECD) provides a suite of guidelines for this purpose. The OECD Test Guideline 301F (Manometric Respirometry Test) is a robust method for determining the ready biodegradability of chemical substances.[5][6]
The principle of the OECD 301F test is to measure the oxygen consumed by a microbial inoculum (typically from activated sludge of a wastewater treatment plant) as it metabolizes the test substance in a closed respirometer over a 28-day period. The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the substance. A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.[4][5]
Experimental Workflow: OECD 301F Manometric Respirometry Test
The following diagram illustrates the typical workflow for assessing the ready biodegradability of a solvent according to the OECD 301F guideline.
Caption: Workflow of the OECD 301F Manometric Respirometry Test.
Biodegradability Profile of this compound (PGMEP)
While a specific OECD 301F study for this compound was not identified in the public domain at the time of this review, a robust assessment of its biodegradability can be inferred from its chemical structure and data on closely related analogues. PGMEP is an ester of 1-methoxy-2-propanol and propanoic acid. In an aqueous environment, it is expected to undergo hydrolysis to these two components.
Strong evidence for the ready biodegradability of PGMEP comes from studies on 1-Methoxy-2-propanol acetate (PMA) , a structurally very similar propylene glycol ether acetate. An OECD SIDS (Screening Information Dataset) assessment for PMA explicitly states that it is readily biodegradable , achieving 99% degradation in 28 days in an OECD 301F test.[7] Given the similarity in the ester linkage and the common alcohol moiety (1-methoxy-2-propanol), it is scientifically sound to predict a similar high level of biodegradability for PGMEP.
The parent alcohol, 1-methoxy-2-propanol (PGME) , is also classified as readily biodegradable.[2][8] Propionic acid, the other hydrolysis product, is a simple carboxylic acid that is readily metabolized by microorganisms.
Proposed Biodegradation Pathway of PGMEP
The initial step in the biodegradation of this compound is the enzymatic hydrolysis of the ester bond, followed by the oxidation of the resulting alcohol and acid.
Caption: Proposed aerobic biodegradation pathway of PGMEP.
Comparative Analysis with Alternative Solvents
The selection of a solvent often involves a trade-off between performance, cost, and environmental impact. The following table provides a comparative overview of the biodegradability of PGMEP and several alternative solvents.
| Solvent | Chemical Class | Ready Biodegradability | Experimental Data (OECD 301 or similar) |
| This compound (PGMEP) | Propylene Glycol Ether Ester | Predicted: Readily Biodegradable | Inferred from 1-Methoxy-2-propanol acetate (99% in 28 days, OECD 301F)[7] |
| Ethyl Lactate | Lactate Ester | Readily Biodegradable | 75-85% in 28 days (Closed Bottle Test)[2][9] |
| Dibasic Esters (e.g., Dimethyl Succinate) | Dibasic Ester | Readily Biodegradable | >95% (OECD 302B)[10][11] |
| n-Butyl Acetate | Acetate Ester | Readily Biodegradable | Readily biodegradable as per OECD guidelines[12] |
| Methyl Ethyl Ketone (MEK) | Ketone | Readily Biodegradable | 89% in 20 days[9] |
| 2-Butoxyethanol (EB Glycol Ether) | Ethylene Glycol Ether | Inherently Biodegradable | Half-life of 1-4 weeks in aquatic environments[13] |
In-Depth Look at Solvent Alternatives
"Green" Solvents: High Biodegradability and Favorable Profiles
-
Ethyl Lactate: Derived from renewable resources, ethyl lactate is considered a "green solvent."[9] It is readily biodegradable, with studies showing significant degradation over a 28-day period.[2][9] Its degradation pathway involves hydrolysis to ethanol and lactic acid, both of which are readily metabolized.[9]
-
Dibasic Esters (DBEs): This class of solvents, including dimethyl succinate, dimethyl glutarate, and dimethyl adipate, are known for their high biodegradability, low toxicity, and low volatility.[10][14][15] They are considered environmentally friendly alternatives to many traditional solvents.
Traditional Solvents: A Mixed Profile
-
n-Butyl Acetate: A common solvent in coatings and inks, n-butyl acetate is classified as readily biodegradable.[12]
-
Methyl Ethyl Ketone (MEK): MEK is also considered readily biodegradable, with studies showing rapid degradation in the presence of activated sludge.[9]
Ethylene Glycol Ethers: A Cautionary Comparison
-
2-Butoxyethanol (Ethylene Glycol Monobutyl Ether - EGBE): While 2-butoxyethanol is biodegradable, its degradation is generally slower than that of propylene glycol ethers, with a half-life that can extend to several weeks.[13][16] Ethylene glycol ethers as a class have faced greater scrutiny due to their potential for reproductive and developmental toxicity, making propylene glycol ethers like PGMEP a more favorable choice from a health and safety perspective.
Conclusion: The Favorable Position of this compound
When compared to a range of alternative solvents, PGMEP holds a favorable position. It aligns with the high biodegradability of "green" solvents like ethyl lactate and dibasic esters, while offering a superior environmental and toxicological profile compared to ethylene glycol-based ethers. For professionals in research, development, and manufacturing, the selection of PGMEP represents a scientifically sound choice that balances high performance with environmental responsibility.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1-Methoxy-2-propyl propanoate
As researchers and scientists, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this mission. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-methoxy-2-propyl propanoate (also known as Propylene Glycol Methyl Ether Propanoate), ensuring the protection of laboratory personnel and compliance with environmental regulations. The procedures outlined below are grounded in established safety protocols and are designed to be a self-validating system for your laboratory's chemical hygiene plan.
Hazard Assessment and Pre-Disposal Safety
Understanding the inherent risks of a chemical is the first step in handling it safely. This compound, like similar glycol ether esters, is a flammable liquid whose vapors can form explosive mixtures with air.[1][2][3][4] It may also cause irritation to the skin, eyes, and respiratory tract, with the potential for more severe effects such as central nervous system depression with significant exposure.[4][5]
Causality of Safety Measures: The following precautions are not merely procedural; they are direct countermeasures to the identified chemical hazards.
-
Engineering Controls: Always handle this compound and its waste within a certified chemical fume hood or in a well-ventilated area.[2] This is critical to prevent the accumulation of flammable vapors and to minimize inhalation exposure.[2][5]
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is your primary line of defense. The table below outlines the minimum requirements.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes that can cause eye irritation.[5] |
| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical barrier to prevent skin contact, which can cause irritation.[2][5] |
| Body Protection | Flame-resistant laboratory coat. | Protects against splashes and provides a layer of protection from fire hazards. |
| Respiratory | Not typically required if handled in a fume hood. | In case of a large spill or inadequate ventilation, an appropriate respirator may be necessary. |
-
Ignition Source Control: Absolutely no open flames, sparks, or hot surfaces should be present where this chemical is handled or stored.[1][2][4][5][6] Use only non-sparking tools and ensure all equipment is properly grounded to prevent static discharge, which can ignite vapors.[2][4][5][7][8]
Waste Characterization and Segregation
Proper disposal begins with correct classification. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[9]
-
Hazardous Waste Identification: Due to its flammability (flash point typically below 60°C), this compound waste must be classified as hazardous waste .[4][9]
-
Waste Segregation: Never mix this waste with other chemical streams. It must be collected in a dedicated container for flammable organic liquids. Cross-contamination can lead to dangerous chemical reactions. Specifically, avoid mixing with:
-
Strong Oxidizing Agents: Can result in a violent, exothermic reaction or fire.[2]
-
Acids and Bases: While not as reactive as oxidizers, mixing is poor practice and complicates disposal.
-
Aqueous Waste: This chemical is only slightly soluble in water; mixing can create multiphase waste that is difficult and expensive to dispose of.[10]
-
Step-by-Step Disposal Protocol
The following protocols provide clear, actionable steps for managing waste generated in the laboratory.
Protocol for Small Quantities (<100 mL)
This procedure is suitable for residual amounts of the chemical, such as from rinsing glassware.
-
Work in a Fume Hood: Perform all steps inside a functioning chemical fume hood.
-
Prepare Waste Container: Obtain a designated hazardous waste container for flammable liquids. Ensure it is properly labeled.
-
Transfer Waste: Carefully pour the liquid waste into the container using a funnel.
-
Rinse Glassware: Rinse the emptied glassware with a small amount of a suitable solvent (like acetone or ethanol). Add this rinsate to the hazardous waste container. This ensures that trace amounts of the chemical are captured and not evaporated into the environment or washed down the drain.
-
Secure Container: Tightly cap the waste container and return it to the designated Satellite Accumulation Area (SAA).[11]
Protocol for Large Quantities (>100 mL)
This procedure applies to bulk quantities of unused or spent this compound.
-
Container Selection: The waste must be collected in a sturdy, chemically compatible container with a secure, leak-proof screw cap.[11][12] The container must be in good condition.
-
Labeling: The container must be clearly and accurately labeled before any waste is added. The label must include:
-
The words "Hazardous Waste "[11]
-
The full chemical name: "This compound "
-
The associated hazards (e.g., "Flammable Liquid")
-
The date accumulation started.
-
-
Waste Transfer: Transfer the chemical to the labeled container within a fume hood. Ground the container and receiving equipment to prevent static buildup.[4][7]
-
Storage: Keep the container securely capped at all times, except when adding waste.[11][12] Store it in your lab's designated SAA, away from heat and ignition sources.[2][8] The SAA must provide secondary containment.[12]
-
Arrange for Disposal: Once the container is full, or within one year of the start date (whichever comes first), arrange for a pickup from your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[11][12][13]
Disposal Decision Workflow
The following diagram illustrates the logical flow for making disposal decisions.
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Navigating the Safe Handling of 1-Methoxy-2-propyl propanoate: A Guide for Laboratory Professionals
As a Senior Application Scientist, my aim is to extend beyond the mere provision of chemicals to empowering your research with the critical knowledge needed for safe and effective laboratory operations. This guide addresses the essential safety and handling protocols for 1-Methoxy-2-propyl propanoate (CAS No. 148462-57-1), a solvent valued for its utility in coatings, inks, and as a chemical intermediate.[1] Our approach is grounded in the principle that a well-informed researcher is a safe and successful one. Therefore, this document provides not just procedural steps, but the causal reasoning behind them, ensuring a self-validating system of laboratory safety.
Understanding the Hazard Profile: Why Specific Precautions are Crucial
This compound is an organic ester characterized as a colorless liquid with a sweet odor.[1] While it is a versatile solvent, its chemical nature presents specific hazards that dictate our handling procedures. The primary concerns are its flammability and potential health effects upon exposure.
A safety data sheet for a structurally similar compound, 1-Methoxy-2-propyl acetate (PGMEA), classifies it as a flammable liquid.[2][3] Given the structural similarity, it is imperative to treat this compound with the same level of caution regarding ignition sources. Its vapor can form explosive mixtures with air, and these vapors, being heavier than air, can travel to distant ignition sources.[2][4]
In terms of health hazards, a safety data sheet for this compound classifies it as "Acute toxicity - Oral, Category 3," with the explicit warning "Toxic if swallowed".[5] Eye and skin contact may cause irritation.[1][6] Furthermore, inhalation of vapors at high concentrations could lead to respiratory tract irritation and central nervous system effects such as dizziness or drowsiness.[6][7][8] A "skin" notation has been recommended for the related compound PGMEA, indicating that dermal absorption can significantly contribute to the total body burden.[9]
Key Safety Data Summary
| Property | Value | Source |
| Chemical Name | This compound | [10] |
| CAS Number | 148462-57-1 | [1] |
| Molecular Formula | C7H14O3 | [1] |
| Appearance | Colorless liquid with a sweet odor | [1] |
| Flash Point | Approx. 97°F (36°C) | [1] |
| GHS Hazard | Acute toxicity - Oral, Category 3 (H301: Toxic if swallowed) | [5] |
| Primary Hazards | Flammable liquid, potential for skin/eye irritation, inhalation risk | [1][2][6] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a matter of routine but a risk-based decision informed by the chemical's properties. The principle is to create a barrier between you and the potential hazard.
-
Eye and Face Protection: Given the risk of splashes and vapor irritation, chemical safety goggles are mandatory.[7] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[6]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential. Materials such as Butyl or Neoprene rubber are often recommended for solvents of this type.[4] Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected.
-
Protective Clothing: A flame-retardant lab coat or apron should be worn to protect against accidental skin contact and in case of a small fire. For larger scale operations, flame-retardant antistatic protective clothing is recommended.[6]
-
-
Respiratory Protection: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep vapor concentrations below exposure limits.[4][11] If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is required.[7]
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Operational Plan: Safe Handling and Storage
Adherence to a strict operational protocol minimizes the risk of exposure and accidents.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[11] Confirm the proper functioning of the chemical fume hood.
-
Grounding: This chemical is a flammable liquid capable of accumulating static charge.[12] Always use non-sparking tools and ensure that containers and receiving equipment are properly bonded and grounded to prevent static discharge, which could ignite vapors.[11][13]
-
Dispensing: Perform all transfers of the chemical inside a chemical fume hood to control vapor emissions. Pour slowly and carefully to avoid splashing.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
-
End of Work: Securely close all containers immediately after use to prevent the escape of vapors.[8] Decontaminate the work area.
Storage Protocol: Store this compound in a cool, dry, well-ventilated area designated for flammable liquids.[4][14] The storage area should be away from heat, sparks, open flames, and other sources of ignition.[2][3] Keep containers tightly closed and protect them from physical damage.[4] The chemical should be stored separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]
Emergency and Disposal Plan
Preparedness for emergencies is a non-negotiable aspect of laboratory safety.
Spill Response:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ignition Sources: Remove all sources of ignition (e.g., turn off equipment, extinguish open flames).[7]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the liquid with an inert, non-combustible material like vermiculite, dry sand, or earth.[7][11] Do not use combustible materials like sawdust.[7]
-
Collection: Use non-sparking tools to collect the absorbed material and place it into a labeled, sealable container for chemical waste.[4]
-
Decontamination: Clean the spill area thoroughly, and prevent runoff from entering drains.[2]
First Aid Measures:
-
If Swallowed: Immediately call a poison center or doctor.[5] Rinse mouth.[5] Do not induce vomiting.
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse the skin with plenty of water.[13]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2] If irritation persists, seek medical attention.
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[8][13] If you feel unwell, call a poison center or doctor.[8]
Disposal Plan: All waste containing this compound must be treated as hazardous chemical waste.
-
Collect all waste, including contaminated absorbent materials, in clearly labeled, sealed containers.
-
Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or with regular trash.[2]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
By integrating these safety protocols into your daily laboratory workflow, you build a foundation of trust in your experimental outcomes and ensure a safe environment for discovery.
References
- Smolecule. (2023, August 15). Buy this compound | 148462-57-1.
- Scientific Expert Group on Occupational Exposure Limits. Recommendation from Scientific Expert Group on Occupational Exposure Limits for 1-Methoxypropyl-2-acetate.
- Guidechem. (2017, August 11). This compound (cas 546-48-5) SDS/MSDS download.
- Ataman Kimya. 1-METHOXY-2-PROPANOL ACETATE.
- Spectrum Chemical. (2015, July 2). Safety Data Sheet - 1-METHOXY-2-PROPANOL ACETATE.
- Carl ROTH. Safety Data Sheet: 1-Methoxy-2-propyl acetate.
- Sigma-Aldrich. (2025, July 31). 1-Methoxy-2-propanol - SAFETY DATA SHEET.
- J.T. Baker. 1-METHOXY-2-PROPANOL.
- PubChem. 2-Propanol, 1-methoxy-, 2-propanoate.
- Santa Cruz Biotechnology. 1-Methoxy-2-propanol.
- Sdfine. 1-METHOXY-2-PROPANOL.
- CDH Fine Chemical. 1-methoxy-2-propanol acetate cas no 108-65-6.
- Guidechem. 1-Methoxy-2-propyl acetate 108-65-6 wiki.
- Penta chemicals. (2023, August 4). 1-methoxy-2-propanol - SAFETY DATA SHEET.
- Fisher Scientific. (2023, September 29). SAFETY DATA SHEET - (S)-(+)-1-Methoxy-2-propanol.
- Cole-Parmer. Material Safety Data Sheet - 1-Methoxy-2-propanol, 98%.
- KTEC Equipment and Supplies. (2015, December 22). SAFETY DATA SHEET - 1-METHOXY-2-PROPANOL, 99%.
Sources
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- 9. ser.nl [ser.nl]
- 10. 2-Propanol, 1-methoxy-, 2-propanoate | C7H14O3 | CID 11008049 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
